Product packaging for Sodium hydrogen adipate(Cat. No.:CAS No. 18996-34-4)

Sodium hydrogen adipate

Cat. No.: B101022
CAS No.: 18996-34-4
M. Wt: 168.12 g/mol
InChI Key: GOGGIOPQLKEIGC-UHFFFAOYSA-M
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Description

Sodium hydrogen adipate is a useful research compound. Its molecular formula is C6H9NaO4 and its molecular weight is 168.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NaO4 B101022 Sodium hydrogen adipate CAS No. 18996-34-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;6-hydroxy-6-oxohexanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O4.Na/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGGIOPQLKEIGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)[O-])CC(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940524
Record name Sodium 5-carboxypentanoate
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Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18996-34-4
Record name Sodium hydrogen adipate
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Record name Sodium 5-carboxypentanoate
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Record name Sodium hydrogen adipate
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium Hydrogen Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of sodium hydrogen adipate. Due to the limited availability of specific experimental data for monosodium adipate, this guide also includes relevant data for the parent compound, adipic acid, and the closely related disodium adipate for comparative purposes. Detailed experimental protocols for the determination of key physicochemical parameters are also provided.

Introduction

This compound, also known as monosodium adipate, is the monosodium salt of adipic acid. It is an organic compound with potential applications in various fields, including the pharmaceutical industry as a buffering agent or an intermediate in drug synthesis. A thorough understanding of its physicochemical properties is crucial for its effective utilization in research and development.

Chemical Identity

IdentifierValueSource
Chemical Name This compound[1][2][3]
Synonyms Monosodium adipate, Adipic acid hydrogen sodium salt[1][2][3]
Molecular Formula C6H9NaO4[4][5]
Molecular Weight 168.12 g/mol [4]
CAS Number 18996-34-4[3]

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the available data for this compound and compare it with adipic acid and disodium adipate.

Table 3.1: General Properties

PropertyThis compoundAdipic AcidDisodium Adipate
Appearance White odorless powder[3]White crystalline powderWhite, crystalline powder[6][7]
Melting Point Data not available151-152 °C[7]300 °C[6]
Boiling Point Data not available337.5 °CData not available
Density Data not available1.36 g/cm³1.3504 g/cm³[6]

Table 3.2: Solubility Profile

SolventThis compoundAdipic AcidDisodium Adipate
Water Freely soluble[3]24 g/L (25 °C)Approx. 50 g/100 ml (20 °C)[7][8]
Ethanol Soluble[3]SolubleData not available
Organic Solvents Data not availableVery soluble in methanol, soluble in acetoneGenerally insoluble in non-polar organic solvents

Table 3.3: Acidity

CompoundpKa1pKa2
Adipic Acid 4.435.41

Note: The pKa values listed are for the parent dicarboxylic acid, adipic acid. For this compound, which is the salt of the first dissociation, the relevant equilibrium in solution would be the second dissociation.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of a compound like this compound.

4.1. Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last crystal melts is recorded as the end of the melting range.

    • For a pure substance, the melting range should be narrow (typically < 1 °C).

4.2. Determination of Aqueous Solubility

The equilibrium solubility method is commonly employed to determine the solubility of a compound in a specific solvent.

  • Apparatus: Vials with screw caps, analytical balance, thermostatically controlled shaker or water bath, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of water in a vial.

    • The vial is sealed and placed in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

    • The mixture is agitated for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

    • After equilibration, the suspension is allowed to settle.

    • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method that has been previously calibrated.

4.3. Potentiometric Titration for pKa Determination

Potentiometric titration can be used to determine the dissociation constants (pKa) of acidic and basic functional groups.

  • Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • A known amount of the substance is dissolved in a known volume of deionized water.

    • The solution is stirred continuously, and the initial pH is recorded.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

    • The titration is continued past the equivalence point(s).

    • The pH is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a diprotic acid, two equivalence points and two pKa values will be observed.

4.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Apparatus: FT-IR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR).

  • Procedure:

    • A small amount of the solid sample is placed directly on the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

    • For carboxylate salts, characteristic strong asymmetric and symmetric stretching vibrations of the COO⁻ group are expected in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively[9]. The broad O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹) would be absent or significantly altered in the salt form[10][11][12][13].

4.5. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

  • Apparatus: NMR spectrometer.

  • Procedure:

    • A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

    • The solution is transferred to an NMR tube.

    • The ¹H and ¹³C NMR spectra are acquired.

    • In the ¹H NMR spectrum of this compound, the acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), though its position can be concentration-dependent[13][14]. The chemical shifts and splitting patterns of the methylene protons would provide information about the carbon backbone. In the ¹³C NMR spectrum, the carboxylate carbon and the carboxylic acid carbon would have distinct chemical shifts, typically in the range of 170-185 ppm[14].

Visualizations

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of Sodium Hydrogen Adipate Purification Purification (e.g., Recrystallization) Synthesis->Purification Appearance Appearance (Visual Inspection) Purification->Appearance MeltingPoint Melting Point (Capillary Method) Appearance->MeltingPoint Solubility Solubility (Equilibrium Method) MeltingPoint->Solubility pKa pKa (Potentiometric Titration) Solubility->pKa FTIR FT-IR Spectroscopy (Functional Group ID) pKa->FTIR NMR NMR Spectroscopy (Structural Elucidation) FTIR->NMR DataAnalysis Data Analysis NMR->DataAnalysis Reporting Technical Report & Whitepaper DataAnalysis->Reporting

Caption: Workflow for the synthesis and physicochemical characterization of a chemical entity.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed experimental protocols for the determination of its key properties. While specific experimental values for the monosodium salt are limited, the data for adipic acid and disodium adipate offer valuable comparative insights. The provided methodologies serve as a robust framework for researchers to characterize this compound and similar organic salts in a laboratory setting. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound.

References

A Technical Guide to the Synthesis and Characterization of Monosodium Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of monosodium adipate, also known as sodium hydrogen adipate. This document details the chemical principles, experimental procedures, and analytical techniques required to produce and verify this monobasic salt of adipic acid.

Introduction

Monosodium adipate (C₆H₉NaO₄) is the monosodium salt of adipic acid, a dicarboxylic acid of significant industrial importance. While disodium adipate is more commonly referenced, the monosodium salt presents unique properties due to the presence of a free carboxylic acid group, making it a potentially valuable intermediate in organic synthesis and for applications requiring specific pH buffering capacities. This guide outlines a detailed methodology for its targeted synthesis and subsequent characterization.

Synthesis of Monosodium Adipate

The synthesis of monosodium adipate hinges on the principle of partial neutralization of adipic acid. A precise 1:1 molar ratio of adipic acid to a sodium base, typically sodium hydroxide, is crucial to favor the formation of the monosodium salt over the disodium salt.

Reaction Scheme

The reaction proceeds as a straightforward acid-base neutralization:

HOOC-(CH₂)₄-COOH + NaOH → NaOOC-(CH₂)₄-COOH + H₂O

Experimental Protocol

Materials:

  • Adipic acid (C₆H₁₀O₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • pH indicator or pH meter

Procedure:

  • Dissolution of Adipic Acid: In a reaction flask equipped with a magnetic stirrer, dissolve a specific molar quantity of adipic acid in a suitable volume of deionized water. Gentle heating may be applied to facilitate dissolution.

  • Preparation of Sodium Hydroxide Solution: Prepare a standardized aqueous solution of sodium hydroxide. The concentration should be accurately known to ensure precise stoichiometric control.

  • Neutralization: Slowly add exactly one molar equivalent of the sodium hydroxide solution to the stirred adipic acid solution at room temperature. Monitor the pH of the reaction mixture throughout the addition. The final pH should be controlled to be in the acidic range, indicative of the formation of the monosodium salt.

  • Isolation of Monosodium Adipate:

    • The resulting aqueous solution of monosodium adipate can be concentrated by rotary evaporation to induce crystallization.

    • Alternatively, the addition of a less polar solvent in which monosodium adipate is insoluble, such as ethanol, can be used to precipitate the product.

  • Purification: The crude monosodium adipate crystals should be collected by vacuum filtration and washed with a small amount of cold ethanol to remove any unreacted adipic acid or residual sodium hydroxide.

  • Drying: The purified crystals are then dried in a vacuum oven at a moderate temperature to remove residual solvent.

Characterization of Monosodium Adipate

Thorough characterization is essential to confirm the identity and purity of the synthesized monosodium adipate. The following techniques are recommended.

Physical Properties

Monosodium adipate is expected to be a white, odorless crystalline powder.[1] It is freely soluble in water and also shows solubility in ethanol.[1]

PropertyDescription
CAS Number 18996-34-4
Molecular Formula C₆H₉NaO₄
Molecular Weight 168.13 g/mol
Appearance White odorless powder
Solubility Freely soluble in water, soluble in ethanol
Spectroscopic Analysis

Infrared (IR) Spectroscopy:

The IR spectrum of monosodium adipate is expected to exhibit characteristic absorption bands for both the carboxylate and the carboxylic acid functional groups.

  • A broad O-H stretching band from the carboxylic acid group (around 3000 cm⁻¹).

  • A sharp C=O stretching band from the carboxylic acid group (around 1700 cm⁻¹).

  • An asymmetric and a symmetric stretching band for the carboxylate group (COO⁻) at approximately 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methylene protons of the adipate backbone. The chemical shifts of the protons alpha to the carboxyl and carboxylate groups would be distinct.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the carboxylic acid and the carboxylate groups, in addition to the signals for the methylene carbons.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the adipate anion.

Thermal Analysis

Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to determine the melting point and thermal stability of the synthesized compound.

Workflow and Logic Diagrams

The following diagrams illustrate the synthesis and characterization workflow for monosodium adipate.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Adipic_Acid Adipic Acid (1 equivalent) Dissolution Dissolve in Water Adipic_Acid->Dissolution NaOH Sodium Hydroxide (1 equivalent) Neutralization Neutralization (pH Monitoring) NaOH->Neutralization Dissolution->Neutralization Isolation Isolation (Crystallization/Precipitation) Neutralization->Isolation Purification Purification (Washing) Isolation->Purification Drying Drying Purification->Drying Final_Product Monosodium Adipate Drying->Final_Product Pure Product Physical_Properties Physical Properties (Appearance, Solubility) Final_Product->Physical_Properties Spectroscopy Spectroscopic Analysis (IR, NMR, MS) Final_Product->Spectroscopy Thermal_Analysis Thermal Analysis (DSC, TGA) Final_Product->Thermal_Analysis

Caption: Synthesis and characterization workflow for monosodium adipate.

Conclusion

This guide provides a foundational framework for the successful synthesis and comprehensive characterization of monosodium adipate. The detailed experimental protocol and analytical methodologies described herein are intended to support researchers and scientists in producing and verifying this compound for various applications in drug development and organic synthesis. Adherence to precise stoichiometric control during synthesis is paramount to achieving a high purity of the desired monosodium salt.

References

Crystal Structure Analysis of Sodium Hydrogen Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the crystal structure of a sodium hydrogen adipate complex. The information presented is primarily derived from a neutron diffraction study of a co-crystal with the formula [Na₂(C₆H₉O₄)₂(C₆H₁₀O₄)]·2H₂O, which consists of this compound, adipic acid, and water. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the solid-state properties of this compound.

Crystallographic Data

The crystallographic data for the this compound-adipic acid complex was determined by neutron diffraction at two different temperatures, 295 K and 220 K. The key parameters are summarized in the tables below.

Table 1: Unit Cell Parameters [1][2]

ParameterValue at 295 KValue at 220 K
Crystal SystemMonoclinicMonoclinic
Space GroupC2/mC2/m
a (Å)9.378 (2)Not specified
b (Å)13.379 (5)Not specified
c (Å)10.247 (3)Not specified
β (°)95.93 (3)Not specified
Volume (ų)1278.8 (7)Not specified
Z22

Table 2: Data Collection and Refinement [1][2]

ParameterValue at 295 K
Radiation Wavelength (λ, Å)1.1588 (2)
Calculated Density (Dₓ, g cm⁻³)1.346
Measured Density (Dₘ, g cm⁻³)1.348 (1)
Absorption Coefficient (μ, cm⁻¹)2.186
F(000)176.4 fm
R(F²)0.108
Number of Reflections1995

Molecular and Crystal Structure

The crystal structure of the this compound-adipic acid complex is characterized by distinct molecular arrangements and intermolecular interactions. The asymmetric unit contains sodium cations, hydrogen adipate anions (A), neutral adipic acid molecules (B), and water molecules.

The hydrogen adipate subunits are linked end-to-end, forming infinite chains through very short O···O hydrogen bonds with a distance of 2.44 Å.[1][2] The hydrogen atoms involved in these bonds are located on centers of symmetry.

The sodium cation is octahedrally coordinated by oxygen atoms.[1][2] These coordinating oxygen atoms originate from both the hydrogen adipate anions and the non-ionized adipic acid molecules. The adipic acid molecules exhibit large mean-square nuclear displacements, which suggests the presence of anharmonicity and disorder in the crystal lattice.[1][2]

Experimental Protocols

3.1. Synthesis and Crystallization

A general method for the preparation of this compound involves the neutralization of adipic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium carbonate, in a suitable solvent.[3]

  • Reaction: C₆H₁₀O₄ + NaOH → NaC₆H₉O₄ + H₂O

For the specific complex analyzed, single crystals were grown from an aqueous solution containing sodium adipate and adipic acid. The dihydrate crystals were obtained by slow evaporation of the solvent.

3.2. Neutron Diffraction Analysis

The crystal structure was determined using single-crystal neutron diffraction. The general workflow for such an analysis is as follows:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4] The crystal should be of appropriate size and quality, free from significant defects.[4]

  • Data Collection: The mounted crystal is placed in a neutron beam. The diffraction data are collected at a specific temperature (in this case, 295 K and 220 K) by rotating the crystal and recording the intensities of the diffracted beams.[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson techniques. The atomic coordinates and thermal parameters are refined to obtain the final structural model.[5]

Visualizations

The following diagrams illustrate key aspects of the crystal structure and the experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Structure Determination s1 Adipic Acid + NaOH in Aqueous Solution s2 Slow Evaporation s1->s2 s3 Single Crystal Formation s2->s3 a1 Neutron Diffraction Data Collection s3->a1 Crystal Selection a2 Structure Solution (Direct Methods) a1->a2 a3 Structure Refinement a2->a3 a4 Crystallographic Data (CIF) a3->a4 Final Structural Model sodium_coordination cluster_adipate Hydrogen Adipate (A) cluster_acid Adipic Acid (B) Na Na+ O1_A O Na->O1_A O2_A O Na->O2_A O3_A O Na->O3_A O1_B O Na->O1_B O2_B O Na->O2_B O3_B O Na->O3_B hydrogen_bonding_chain adipate1 ...-OOC-(CH₂)₄-COOH adipate2 HOOC-(CH₂)₄-COO-... adipate1->adipate2 O-H···O (2.44 Å) adipate3 ...-OOC-(CH₂)₄-COOH adipate2->adipate3 O-H···O (2.44 Å)

References

Spectroscopic Analysis of Sodium Hydrogen Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for sodium hydrogen adipate, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the characterization and analysis of this compound.

Introduction to this compound

This compound, the monosodium salt of adipic acid, is an organic compound with applications in various fields, including as a food additive and in the synthesis of polymers. Its chemical structure consists of a six-carbon dicarboxylic acid with one of the carboxylic acid groups neutralized to a sodium salt. This unique structure gives rise to characteristic spectroscopic features that are crucial for its identification and quality control.

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylate anion, the carboxylic acid group, and the hydrocarbon backbone.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
~3300-2500O-H stretch (broad)Carboxylic Acid (-COOH)Strong
~2950-2850C-H stretchMethylene (-CH₂)Medium
~1700C=O stretchCarboxylic Acid (-COOH)Strong
~1650-1550C=O asymmetric stretchCarboxylate (-COO⁻)Strong
~1450-1380C=O symmetric stretchCarboxylate (-COO⁻)Strong
~1410C-H bend (scissoring)Methylene (-CH₂)Medium
~920O-H bend (out-of-plane)Carboxylic Acid (-COOH)Broad, Medium

Note: The exact peak positions can vary depending on the sample preparation and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are valuable for structural elucidation.

The ¹H NMR spectrum of this compound in a suitable solvent like D₂O is expected to show signals corresponding to the methylene protons and the acidic proton of the carboxylic acid group.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1HCarboxylic acid proton (-COO H)
~2.2-2.4Multiplet4Hα-Methylene protons (-CH₂ -COOH and -CH₂ -COO⁻)
~1.5-1.7Multiplet4Hβ-Methylene protons (-CH₂-CH₂ -COOH and -CH₂-CH₂ -COO⁻)

Note: The chemical shift of the acidic proton is highly dependent on the solvent and concentration and may exchange with deuterium in D₂O, leading to its disappearance from the spectrum.

The ¹³C NMR spectrum will provide information about the different carbon environments in the this compound molecule. Due to the asymmetry of the molecule, all six carbons are expected to be chemically non-equivalent.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~180-185Carboxylic acid carbon (-C OOH)
~175-180Carboxylate carbon (-C OO⁻)
~33-35α-Methylene carbon next to -COOH
~32-34α-Methylene carbon next to -COO⁻
~24-26β-Methylene carbons

Note: The chemical shifts are estimates and can be influenced by the solvent and other experimental parameters. A solid-state CP/MAS ¹³C NMR spectrum of a related compound showed a signal for the sodium salt of a terminal COOH group at 182.54 ppm.[1]

Experimental Protocols

The following are detailed methodologies for acquiring FTIR and NMR spectra of this compound.

FTIR Spectroscopy Experimental Protocol

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a DTGS or MCT detector.

Procedure (ATR Method):

  • Sample Preparation: Ensure the this compound sample is dry and in a fine powder form.

  • Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty ATR accessory.

  • Sample Spectrum: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as necessary.

NMR Spectroscopy Experimental Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound in solution.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Choose a suitable deuterated solvent in which the sample is soluble (e.g., Deuterium Oxide - D₂O).

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Add Deuterated Solvent Filtration Filtration Dissolution->Filtration FTIR FTIR Spectroscopy Background Scan Sample Scan Filtration->FTIR NMR NMR Spectroscopy Lock & Shim 1H Acquire 13C Acquire Filtration->NMR Processing Processing FTIR->Processing NMR->Processing Interpretation Interpretation Processing->Interpretation Structural_Elucidation Structural_Elucidation Interpretation->Structural_Elucidation

Caption: Experimental workflow for spectroscopic analysis.

Structural_Information_Pathway cluster_ftir FTIR Spectroscopy cluster_nmr NMR Spectroscopy Sodium_Hydrogen_Adipate Sodium_Hydrogen_Adipate FTIR_Data Vibrational Bands Sodium_Hydrogen_Adipate->FTIR_Data 1H_NMR Proton Signals Sodium_Hydrogen_Adipate->1H_NMR 13C_NMR Carbon Signals Sodium_Hydrogen_Adipate->13C_NMR Functional_Groups Carboxylic Acid Carboxylate Methylene FTIR_Data->Functional_Groups Molecular_Structure Molecular_Structure Functional_Groups->Molecular_Structure Proton_Environments Number & Type of Protons 1H_NMR->Proton_Environments Carbon_Skeleton Carbon Connectivity 13C_NMR->Carbon_Skeleton Proton_Environments->Molecular_Structure Carbon_Skeleton->Molecular_Structure

Caption: Deriving structural information from spectroscopic data.

References

In-Depth Technical Guide: Solubility of Sodium Hydrogen Adipate in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium hydrogen adipate, a compound of interest in various scientific and industrial fields, including pharmaceuticals and material science. This document compiles available solubility data, details experimental protocols for its determination, and presents logical workflows for the application of such data.

Introduction to this compound

This compound, also known as monosodium adipate, is the monosodium salt of adipic acid. It is a white crystalline powder. Its chemical structure, possessing both a carboxyl group and a sodium carboxylate group, imparts a degree of polarity that significantly influences its solubility in different solvent systems. Understanding its solubility is crucial for a range of applications, from designing drug delivery systems to controlling crystallization processes in chemical manufacturing.

Quantitative Solubility Data

A thorough review of scientific literature reveals a notable gap in publicly available, quantitative solubility data for this compound, particularly in organic solvents. However, data for the closely related disodium adipate in water provides valuable insights.

Aqueous Solubility

Quantitative data for the solubility of what is referred to as "sodium adipate" in water has been reported over a range of temperatures. It is important to note that the primary literature source refers to "sodium adipate," which is often used to describe the disodium salt. The data presented below is from a study on sodium dicarboxylate salts and is presumed to be for the disodium salt, as is common in such studies.[1] This data is presented to provide an indication of the aqueous solubility behavior of a closely related compound. The solubility of this compound is expected to follow a similar trend of increasing with temperature.

Table 1: Aqueous Solubility of Sodium Adipate (presumed Disodium Adipate) at Various Temperatures

Temperature (°C)Temperature (K)Solubility (mol·kg⁻¹)
6.00279.152.65
10.95284.102.80
16.85290.003.10
20.85294.003.30
25.00298.153.52
30.85304.003.80
35.85309.004.10
40.85314.004.45
45.85319.004.80
50.85324.005.20
55.85329.005.60
60.85334.006.05
65.85339.006.55
70.85344.007.05
75.85349.007.60
80.85354.008.20
84.85358.008.70

Data extracted from the abstract of "The solubility measurements of sodium dicarboxylate salts; sodium oxalate, malonate, succinate, glutarate, and adipate in water from T = (279.15 to 358.15) K" by Rozaini, M. Z. H., & Brimblecombe, P. (2009).[1]

Solubility in Organic Solvents

Currently, there is a lack of peer-reviewed, quantitative data on the solubility of this compound in common organic solvents. Qualitative statements suggest it is "soluble in ethanol". The presence of both a polar carboxylate group and a less polar hydrocarbon chain suggests that its solubility in organic solvents will be highly dependent on the solvent's polarity, protic nature, and ability to form hydrogen bonds. Further experimental studies are required to quantify its solubility in solvents such as methanol, ethanol, acetone, and others.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of chemical compounds.

Equilibrium Concentration Method

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The resulting suspension is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium between the solid and the solution is reached.

  • Phase Separation: After equilibration, the suspension is allowed to settle, or it is filtered or centrifuged to separate the solid phase from the saturated solution. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. Common methods include:

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.

    • Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

    • Chromatography (e.g., HPLC): High-Performance Liquid Chromatography can be used to separate and quantify the amount of the dissolved solute. This is a highly accurate and precise method.

Isothermal Method for Temperature Dependence

To determine the solubility as a function of temperature, the equilibrium concentration method can be repeated at various temperatures.

Methodology:

  • A series of sealed vials, each containing an excess of this compound and the solvent, are prepared.

  • Each vial is placed in a temperature-controlled bath set to a specific temperature.

  • The samples are equilibrated at their respective temperatures with agitation.

  • Once equilibrium is reached, the concentration of the solute in the solution phase of each vial is determined using one of the analytical techniques described above.

  • The solubility data is then plotted against temperature to generate a solubility curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing start Start: Define Solvents and Temperatures prep_sample Prepare Supersaturated Samples (Excess Solute in Solvent) start->prep_sample equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep_sample->equilibrate phase_sep Phase Separation (Filtration/Centrifugation) equilibrate->phase_sep concentration Concentration Determination of Supernatant (Gravimetric, Spectroscopic, Chromatographic) phase_sep->concentration data_analysis Data Analysis and Plotting (Solubility vs. Temperature) concentration->data_analysis end End: Solubility Profile Established data_analysis->end

Caption: Experimental workflow for solubility determination.

Logical Workflow for Application of Solubility Data

This diagram illustrates how solubility data for a compound like this compound is utilized in a research and development context, particularly in drug development.

application_workflow cluster_input Input Data cluster_application Application Areas cluster_outcomes Outcomes cluster_goal Overall Goal solubility_data Quantitative Solubility Data (Aqueous and Organic Solvents) formulation Pre-formulation Studies solubility_data->formulation crystallization Crystallization Process Design solubility_data->crystallization purification Purification Strategy Development solubility_data->purification formulation_dev Selection of Appropriate Excipients and Delivery Systems formulation->formulation_dev cryst_control Control of Crystal Size, Polymorphism, and Purity crystallization->cryst_control purification_opt Optimization of Recrystallization Solvents purification->purification_opt final_product Development of a Stable and Efficacious Drug Product formulation_dev->final_product cryst_control->final_product purification_opt->final_product

Caption: Application of solubility data in drug development.

Conclusion and Future Outlook

The solubility of this compound is a critical parameter for its application in various scientific and industrial domains. While its aqueous solubility is expected to be significant and temperature-dependent, a notable lack of quantitative data in the public domain, especially for organic solvents, presents a challenge. The experimental protocols outlined in this guide provide a robust framework for researchers to generate this much-needed data. Future work should focus on systematically determining the solubility of this compound in a range of pharmaceutically and industrially relevant solvents to enable its full potential to be realized.

References

CAS number and molecular formula for sodium hydrogen adipate.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a concise yet thorough overview of Sodium Hydrogen Adipate, focusing on its fundamental chemical properties. Due to the limited availability of in-depth experimental and biological data in publicly accessible literature, this guide focuses on foundational information.

Chemical Identity and Properties

This compound, also known as monosodium adipate, is the monosodium salt of adipic acid. It is an organic sodium salt in which one of the two carboxy groups of adipic acid is deprotonated and the counter-ion is sodium.

CAS Number: 18996-34-4[1][2]

Molecular Formula: C₆H₉NaO₄[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 168.12 g/mol [1][2]
IUPAC Name sodium;5-carboxypentanoatePubChem
Synonyms Monosodium adipate, Adipic acid monosodium saltAlfa Chemistry
Appearance White crystalline powder (general for adipates)General Knowledge
Solubility Soluble in water (general for adipates)General Knowledge

Synthesis and Formulation

Logical Relationship of Adipic Acid Salts

The following diagram illustrates the straightforward acid-base relationship between adipic acid and its sodium salts.

G Figure 1: Adipic Acid Neutralization Pathway Adipic_Acid Adipic Acid (HOOC(CH₂)₄COOH) Monosodium_Adipate This compound (NaOOC(CH₂)₄COOH) Adipic_Acid->Monosodium_Adipate +1 NaOH Disodium_Adipate Disodium Adipate (NaOOC(CH₂)₄COONa) Monosodium_Adipate->Disodium_Adipate +1 NaOH

Caption: Figure 1: Adipic Acid Neutralization Pathway.

Applications and Biological Activity

Specific applications and biological activity data for this compound are not extensively documented in the available scientific literature. However, the broader class of adipates (salts and esters of adipic acid) finds use in various industrial applications.

  • Polymers and Plasticizers: Adipate esters are widely used as plasticizers to increase the flexibility and durability of polymers like PVC.

  • Food Additives: Disodium adipate is used as a food additive (E356) where it functions as an acidity regulator and buffering agent.

  • Pharmaceuticals: Due to its buffering capacity, adipic acid and its salts may be used in pharmaceutical formulations to control pH.

It is important to note that while these applications exist for the broader class of adipates, specific use cases for this compound are not well-defined in the literature. No significant evidence was found to suggest its involvement in specific biological signaling pathways.

Experimental Data and Protocols

A comprehensive search of scientific and technical databases did not yield specific, detailed experimental protocols for the use of this compound in biological or chemical research applications. Similarly, no quantitative data from experimental studies specifically investigating this compound were found.

Researchers interested in the properties and potential applications of this compound may need to develop experimental protocols based on the general chemistry of dicarboxylic acid salts and the known properties of other adipates.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data as of the time of writing. The absence of detailed experimental or biological data for this compound highlights a potential area for future research.

References

The Untapped Potential of Sodium Hydrogen Adipate in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipic acid is a cornerstone in the synthesis of various commercially significant polymers, most notably polyamides like Nylon 6,6 and various polyesters. Its dicarboxylic nature allows it to act as a fundamental building block in condensation polymerization. This technical guide delves into the lesser-explored role of its monosodium salt, sodium hydrogen adipate. While direct literature on its application in polymer synthesis is scarce, this document extrapolates from established principles of polymer chemistry to hypothesize its potential roles as both a monomer and a pH-regulating agent. This guide presents theoretical frameworks, adapted experimental protocols, and hypothetical data to stimulate further research into this promising, yet underutilized, chemical compound.

Introduction to Adipic Acid and its Monosodium Salt

Adipic acid (hexanedioic acid) is a dicarboxylic acid that serves as a crucial monomer in step-growth polymerization. Its two carboxylic acid functional groups readily react with diols to form polyesters and with diamines to form polyamides. The precise stoichiometry of the monomers is critical for achieving high molecular weight polymers, a principle famously applied in the production of Nylon 6,6 where the 1:1 salt of adipic acid and hexamethylenediamine (Nylon salt) is used to ensure this balance.[1]

This compound, the monosodium salt of adipic acid, presents an interesting chemical structure with one free carboxylic acid group and one sodium carboxylate group. This duality suggests potential functionalities in a polymerization reaction that differ from its parent diacid. This guide will explore two primary hypothesized roles for this compound in polymer chemistry: as a functional monomer and as a pH buffering agent.

Hypothesized Role 1: this compound as a Monomer

The presence of a single reactive carboxylic acid group suggests that this compound could function as a monomer in condensation polymerization.

In Polyester Synthesis

In polyesterification, a dicarboxylic acid reacts with a diol. If this compound were to replace adipic acid, the free carboxylic acid group could react with a hydroxyl group of a diol. The resulting polymer chain would incorporate sodium carboxylate groups at regular intervals.

  • Potential Implications:

    • Modified Polymer Properties: The ionic nature of the sodium carboxylate group could introduce ion-exchange capabilities to the polyester, increase its hydrophilicity, and alter its thermal properties.

    • Solubility: The presence of the salt could affect the solubility of the monomer in different solvents, potentially allowing for polymerization in more polar media.

    • Reactivity: The electron-withdrawing nature of the carboxylate group might influence the reactivity of the remaining carboxylic acid group.

Below is a conceptual workflow for the synthesis of a polyester using this compound.

Polyester_Synthesis_Workflow cluster_reactants Reactants cluster_process Polymerization cluster_products Products Monomer1 This compound Reaction Condensation Polymerization (Heat, Catalyst) Monomer1->Reaction Monomer2 Diol (e.g., Ethane-1,2-diol) Monomer2->Reaction Polymer Polyester with Pendant Sodium Carboxylate Groups Reaction->Polymer Byproduct Water Reaction->Byproduct

Conceptual workflow for polyester synthesis.
In Polyamide Synthesis

Similarly, in the synthesis of polyamides, the free carboxylic acid group of this compound could react with an amine group from a diamine monomer. This would result in a polyamide with regularly spaced sodium carboxylate groups.

  • Potential Implications:

    • Enhanced Dyeability: The ionic sites could serve as points for ionic dyes to attach, potentially improving the dyeability of the resulting fiber.

    • Biocompatibility: The introduction of ionic groups might alter the surface properties and biocompatibility of the polyamide, a factor of interest for medical applications.

    • Controlled Stoichiometry: The use of a partially neutralized acid could offer a different method for controlling the acid-amine balance during polymerization.

Hypothesized Role 2: As a pH Buffering Agent

The pH of the reaction medium is a critical parameter in polymerization, particularly in the synthesis of polyamides where the nucleophilicity of the amine monomer is pH-dependent.[2][3] Maintaining a stable pH can prevent side reactions and ensure consistent polymer chain growth.[4]

This compound is the salt of a weak acid (adipic acid) and a strong base (sodium hydroxide). In solution, it can establish an equilibrium that resists changes in pH, thereby acting as a buffering agent.[5]

  • Mechanism of Action:

    • If excess acid is present or generated, the adipate anion can accept a proton.

    • If the medium becomes too basic, the carboxylic acid group can donate a proton.

This buffering capacity could be particularly useful in maintaining the optimal pH for the condensation reaction between the diacid and diamine, leading to higher yields and more uniform polymer products. The use of acidic salts has been shown to influence the degree of conversion in other polymerization systems.[6]

The logical relationship of this buffering action is depicted below.

pH_Buffering_Logic cluster_system Polymerization System cluster_buffer Buffering Action of this compound Polymerization Polyamide Synthesis Excess_Acid Excess Acidity (Low pH) Polymerization->Excess_Acid [potential deviation] Excess_Base Excess Basicity (High pH) Polymerization->Excess_Base [potential deviation] Buffer This compound (HA⁻) Proton_Accept Accepts H⁺ (forms H₂A) Buffer->Proton_Accept Proton_Donate Donates H⁺ (forms A²⁻) Buffer->Proton_Donate Stable_pH Stable pH for Optimal Reaction Proton_Accept->Stable_pH restores Proton_Donate->Stable_pH restores Excess_Acid->Buffer Excess_Base->Buffer Stable_pH->Polymerization optimizes

Logic of pH buffering in polymerization.

Hypothetical and Adapted Experimental Protocols

As no direct experimental protocols for the use of this compound in polymerization are readily available, the following protocols are adapted from standard procedures for adipic acid. These are intended as a starting point for research.

Theoretical Protocol for Polyester Synthesis

This protocol adapts a melt condensation method for polyester synthesis.

  • Reactant Preparation: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser, combine equimolar amounts of this compound and a diol (e.g., 1,4-butanediol).

  • Catalyst Addition: Add a suitable catalyst, such as antimony(III) oxide or titanium(IV) isopropoxide (0.1% by weight of the diacid salt).

  • Pre-polymerization: Heat the mixture to 180-200°C under a slow stream of nitrogen for 2-3 hours to facilitate the initial esterification and removal of water.

  • Polycondensation: Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mmHg.

  • Reaction Monitoring: Continue the reaction for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Product Recovery: Cool the reactor and extrude the resulting polymer.

Theoretical Protocol for Polyamide Synthesis

This protocol is a hypothetical adaptation for the synthesis of a polyamide.

  • Reactant Preparation: In a reaction vessel, dissolve this compound in a suitable solvent (e.g., m-cresol).

  • Diamine Addition: Slowly add an equimolar amount of a diamine (e.g., hexamethylenediamine) to the solution with stirring.

  • Heating: Heat the mixture under a nitrogen atmosphere to 200-220°C.

  • Water Removal: Allow the water formed during the reaction to distill off.

  • Polycondensation: Continue heating for 2-4 hours to drive the polymerization to completion.

  • Product Precipitation and Washing: Cool the solution and precipitate the polymer by pouring it into a non-solvent such as acetone. Wash the precipitated polymer thoroughly with water and then methanol to remove any unreacted monomers and salts.

  • Drying: Dry the polymer under vacuum.

Hypothetical Quantitative Data

The following table presents a hypothetical comparison of polymer properties when synthesized with adipic acid versus this compound. This data is purely illustrative and intended to guide potential research directions.

ParameterPolymer from Adipic Acid (Control)Polymer from this compound (Hypothetical)Rationale for Hypothetical Values
Reaction Yield (%) 9592Potentially slightly lower yield due to steric hindrance or altered reactivity of the monosodium salt.
Number Average Molecular Weight (Mn, g/mol ) 18,00015,000The presence of the salt may slightly impede the attainment of very high molecular weights.
Glass Transition Temperature (Tg, °C) 6075The ionic interactions from the sodium carboxylate groups could restrict chain mobility, increasing Tg.
Melting Temperature (Tm, °C) 265250The disruption of crystalline packing by the ionic groups might lower the melting point.
Water Absorption (%) 1.54.0The hydrophilic nature of the sodium carboxylate groups would be expected to increase water uptake.

Conclusion and Future Outlook

While the direct role of this compound in polymer chemistry is not yet established in scientific literature, its chemical structure strongly suggests intriguing possibilities. As a monomer, it could lead to the synthesis of novel functional polyesters and polyamides with unique ionic properties. As a pH-regulating agent, it could offer a new method for optimizing condensation polymerization reactions.

The theoretical frameworks, adapted protocols, and hypothetical data presented in this guide are intended to serve as a foundation for further investigation. Empirical studies are necessary to validate these hypotheses and to fully characterize the behavior of this compound in polymerization systems. The exploration of such underutilized monomers is a promising avenue for the development of new materials with tailored properties for a wide range of applications, from advanced textiles to biomedical devices.

References

Preliminary Investigation of Sodium Hydrogen Adipate as a pH Buffer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effective pH control is paramount in pharmaceutical formulations to ensure drug stability, solubility, and ultimately, therapeutic efficacy.[1][2] This technical guide provides a preliminary investigation into the properties of sodium hydrogen adipate as a versatile pH buffer for applications in research and drug development. Adipic acid, a dicarboxylic acid, possesses two pKa values, rendering its monosodium salt, this compound, a potentially effective buffer across two distinct pH ranges. This document outlines the fundamental physicochemical properties of this compound, detailed experimental protocols for its preparation and characterization, and a theoretical framework for understanding its buffering capacity. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate comprehension and implementation in a laboratory setting.

Introduction to this compound as a Buffer

Buffers are aqueous solutions that resist changes in pH upon the addition of small quantities of an acid or a base.[3] In pharmaceutical formulations, buffers are critical for maintaining the optimal pH for drug stability, solubility, and patient comfort.[4] this compound (monosodium adipate) is the monosodium salt of adipic acid, a six-carbon dicarboxylic acid.[5] The diprotic nature of adipic acid, with two distinct pKa values, suggests that this compound can serve as an effective buffer in two separate pH regions.[6][7] This makes it a potentially valuable excipient in the formulation of a wide range of pharmaceutical products, from oral solutions to parenteral preparations. Adipates are already utilized in the food industry as acidity regulators and have been explored in drug delivery systems, indicating a favorable preliminary safety profile.[6][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a buffer is essential for its effective application. Key properties of adipic acid and its sodium salts are summarized below.

PropertyValueReference
Adipic Acid pKa1 4.43[9]
Adipic Acid pKa2 5.64[9]
Sodium Adipate Solubility in Water Freely solubleNot explicitly quantified in search results
Adipic Acid Solubility in Water Slightly soluble[6]
This compound Molecular Formula C6H9NaO4[5]
This compound Molar Mass 168.12 g/mol [5]

Buffering Mechanism and Effective Range

The buffering capacity of this compound stems from the equilibrium between adipic acid (H₂A), the hydrogen adipate ion (HA⁻), and the adipate ion (A²⁻). The two pKa values of adipic acid, approximately 4.43 and 5.64, indicate two optimal buffering regions.[9]

  • First Buffering Region (pH ≈ pKa1): In this range, the equilibrium between adipic acid (H₂A) and the hydrogen adipate ion (HA⁻) is predominant. This region is effective for buffering against both acidic and basic additions.

  • Second Buffering Region (pH ≈ pKa2): Here, the equilibrium between the hydrogen adipate ion (HA⁻) and the adipate ion (A²⁻) provides the buffering capacity.

The Henderson-Hasselbalch equation can be applied to each buffering region to estimate the pH of the buffer solution.[7]

For the first buffering region: pH = pKa₁ + log₁₀([HA⁻]/[H₂A])

For the second buffering region: pH = pKa₂ + log₁₀([A²⁻]/[HA⁻])

The effective buffering range for each pKa is generally considered to be pKa ± 1.[3]

Adipic_Acid_Equilibrium H2A Adipic Acid (H₂A) HA_minus Hydrogen Adipate (HA⁻) H2A->HA_minus + OH⁻ / - H⁺ pKa₁ ≈ 4.43 HA_minus->H2A + H⁺ / - OH⁻ A2_minus Adipate (A²⁻) HA_minus->A2_minus + OH⁻ / - H⁺ pKa₂ ≈ 5.64 A2_minus->HA_minus + H⁺ / - OH⁻

Caption: Equilibrium of Adipic Acid and its Conjugate Bases.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of a this compound buffer.

Preparation of a this compound Buffer Solution (Target pH ≈ 4.9)

This protocol describes the preparation of a 0.1 M this compound buffer with a target pH around the midpoint of the two pKa values.

Materials:

  • Adipic acid (C₆H₁₀O₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Volumetric flasks

  • Beakers

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate Required Masses: To prepare a 0.1 M buffer, calculate the mass of adipic acid and sodium hydroxide needed. For a solution where [HA⁻] is maximized, a 1:1 molar ratio of adipic acid to NaOH is a good starting point.

  • Dissolution: Weigh the calculated amount of adipic acid and dissolve it in approximately 80% of the final desired volume of deionized water in a beaker.

  • Titration to Target pH: While stirring, slowly add a standardized solution of sodium hydroxide (e.g., 1 M NaOH) to the adipic acid solution. Monitor the pH continuously using a calibrated pH meter.

  • pH Adjustment: Continue adding NaOH until the pH approaches the target value (e.g., 4.9). Use 0.1 M NaOH or 0.1 M HCl for fine adjustments to reach the exact desired pH.

  • Final Volume: Once the target pH is achieved, transfer the solution to a volumetric flask and add deionized water to the final volume.

  • Verification: Re-measure the pH of the final buffer solution to ensure it is at the desired value.

Buffer_Preparation_Workflow start Start calculate Calculate Mass of Adipic Acid and NaOH start->calculate dissolve Dissolve Adipic Acid in Deionized Water calculate->dissolve titrate Titrate with NaOH while monitoring pH dissolve->titrate adjust Fine Adjust pH with 0.1M HCl or NaOH titrate->adjust final_volume Bring to Final Volume in Volumetric Flask adjust->final_volume verify Verify Final pH final_volume->verify end End verify->end

Caption: Workflow for this compound Buffer Preparation.

Determination of Buffer Capacity

Buffer capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base. It is defined as the moles of strong acid or base required to change the pH of one liter of the buffer by one unit.[10]

Materials:

  • Prepared this compound buffer solution

  • Standardized 0.1 M HCl

  • Standardized 0.1 M NaOH

  • Calibrated pH meter

  • Burettes

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Initial pH: Place a known volume (e.g., 50 mL) of the prepared buffer solution into a beaker and measure the initial pH.

  • Titration with Acid: Fill a burette with standardized 0.1 M HCl. Add small, precise increments (e.g., 0.5 mL) of HCl to the buffer solution while stirring. Record the pH after each addition.

  • Continue Titration: Continue adding HCl until the pH has dropped by at least one pH unit from the initial value.

  • Titration with Base: Repeat the process with a fresh 50 mL sample of the buffer solution, this time titrating with standardized 0.1 M NaOH and recording the pH increase.

  • Data Analysis: Plot the pH of the solution versus the volume of acid or base added. The buffer capacity can be calculated for each addition using the formula: β = (moles of H⁺ or OH⁻ added) / (ΔpH × volume of buffer in L)

Buffer_Capacity_Determination start Start initial_ph Measure Initial pH of Buffer Sample start->initial_ph titrate_acid Titrate with 0.1M HCl Record pH vs. Volume initial_ph->titrate_acid titrate_base Titrate a Fresh Sample with 0.1M NaOH Record pH vs. Volume initial_ph->titrate_base plot_data Plot pH vs. Volume of Titrant titrate_acid->plot_data titrate_base->plot_data calculate_beta Calculate Buffer Capacity (β) for each addition plot_data->calculate_beta end End calculate_beta->end

Caption: Experimental Workflow for Determining Buffer Capacity.

Quantitative Data

Table of Theoretical Buffer Maxima:

pHExpected Buffer Capacity
4.43 (pKa1)Maximum
5.03 (midpoint)Minimum between pKa's
5.64 (pKa2)Maximum

Applications in Drug Development

The dual buffering range of this compound makes it a candidate for various pharmaceutical applications:

  • Formulation of Oral Liquids: To maintain the pH of a solution to ensure drug solubility and stability.

  • Parenteral Formulations: Adjusting the pH of injectable drugs to be closer to physiological pH, which can reduce pain on injection.[4]

  • Topical Preparations: Ensuring the stability of active pharmaceutical ingredients in creams and ointments.[4]

  • Drug Delivery Systems: Adipate-based polymers have been investigated for use in nanocarriers for drug delivery.[8][11]

Conclusion

This compound presents itself as a promising and versatile pH buffer for the pharmaceutical industry. Its diprotic nature provides two distinct buffering regions, offering flexibility in formulation development. The experimental protocols detailed in this guide provide a framework for the preparation and rigorous characterization of this compound buffers. Further experimental investigation to generate comprehensive buffer capacity data is warranted to fully realize its potential as a valuable excipient in drug development.

References

Theoretical pKa Calculation of Sodium Hydrogen Adipate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental determination of the acid dissociation constant (pKa) for sodium hydrogen adipate. The focus is on the second dissociation constant (pKa2) of its parent dicarboxylic acid, adipic acid, which corresponds to the equilibrium of the hydrogen adipate ion.

Introduction

Adipic acid (hexanedioic acid) is a dicarboxylic acid of significant industrial importance, notably as a precursor in nylon production.[1] As a diprotic acid, it undergoes two deprotonation steps. The pKa of this compound is represented by the second dissociation constant (pKa2) of adipic acid. Understanding and accurately determining this value is crucial for various applications, including its use as a food additive and in controlled-release drug formulations.[1][2] Computational chemistry offers a powerful tool for predicting pKa values, complementing experimental approaches.[3][4]

Theoretical Framework for pKa Calculation

The theoretical calculation of pKa values from first principles, particularly using quantum mechanical methods like Density Functional Theory (DFT), has become increasingly reliable.[5][6][7] The direct method, which calculates the Gibbs free energy change of the dissociation reaction in solution, and methods involving thermodynamic cycles are commonly employed.[8][9]

The dissociation of the hydrogen adipate anion can be represented as:

HOOC(CH₂)₄COO⁻ ⇌ ⁻OOC(CH₂)₄COO⁻ + H⁺

The pKa is then calculated from the standard Gibbs free energy change (ΔG°) of this reaction in solution:

pKa = ΔG° / (2.303 * RT)

where R is the ideal gas constant and T is the temperature in Kelvin.

Several factors are critical for achieving accurate theoretical pKa predictions for carboxylic acids:

  • Choice of Density Functional: Hybrid functionals such as B3LYP and CAM-B3LYP, as well as the M06-2X functional, have shown good performance in pKa predictions for carboxylic acids.[3][5][7] CAM-B3LYP, in particular, has been reported to yield low mean absolute errors.[3][7]

  • Basis Set: A sufficiently large and flexible basis set is necessary to accurately describe the electronic structure of the species involved. Basis sets like 6-311+G(d,p) are commonly used.[3]

  • Solvation Model: The accurate representation of solvent effects is paramount. Continuum solvation models like the Solvation Model based on Density (SMD) and the Polarizable Continuum Model (PCM) are widely used.[3][6] For enhanced accuracy, a hybrid approach incorporating a few explicit water molecules in the first solvation shell along with a continuum model is often employed.[3][10]

Data Presentation: pKa Values of Adipic Acid

The following table summarizes the experimental pKa values for adipic acid at 25°C. The pKa of this compound corresponds to the pKa2 value.

pKaExperimental Value
pKa14.41 - 4.43
pKa25.41 - 5.64

Note: The range of values reflects slight variations reported in different sources.[1][11][12][13]

Methodologies

A typical workflow for the theoretical calculation of the pKa of this compound (adipic acid pKa2) using DFT is outlined below. This process involves calculating the Gibbs free energies of the hydrogen adipate anion and the adipate dianion in solution.

Theoretical_pKa_Calculation_Workflow cluster_input Input Structures cluster_qm Quantum Mechanical Calculations cluster_energy Energy Extraction cluster_pka pKa Calculation start Initial 3D Structures: Hydrogen Adipate Anion Adipate Dianion geom_opt Geometry Optimization in Solution (e.g., DFT with SMD) start->geom_opt freq_calc Frequency Calculation (for thermal corrections) geom_opt->freq_calc gibbs_energy Extract Solvated Gibbs Free Energies freq_calc->gibbs_energy delta_g Calculate ΔG° of Dissociation gibbs_energy->delta_g pka_calc Calculate pKa (pKa = ΔG° / 2.303RT) delta_g->pka_calc Adipic_Acid_Dissociation H2A Adipic Acid (H₂A) HA_minus Hydrogen Adipate Anion (HA⁻) H2A->HA_minus pKa1 A2_minus Adipate Dianion (A²⁻) HA_minus->A2_minus pKa2

References

Initial Studies on the Biocompatibility of Adipate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipate compounds, diesters of adipic acid, are a class of chemicals widely utilized as plasticizers, solvents, and base components in the synthesis of polymers. Their applications span from industrial PVC films to biomedical materials for drug delivery and medical devices. As their use in human-contact applications grows, a thorough understanding of their biocompatibility is paramount. This technical guide provides a consolidated overview of initial biocompatibility studies on key adipate compounds. It summarizes quantitative toxicological data, details common experimental protocols for biocompatibility assessment, and visualizes the known cellular mechanisms and experimental workflows to support further research and development in this area.

Quantitative Biocompatibility Data

The following tables summarize key quantitative data from toxicological and biocompatibility studies of prominent adipate compounds. These values provide a comparative baseline for assessing the safety profiles of these materials.

Table 1: In Vivo Toxicity Data for Adipate Compounds

CompoundSpeciesRouteEndpointValueReference(s)
Di(2-ethylhexyl) adipate (DEHA)RatOral (pre/postnatal)NOAEL¹200 mg/kg/day[1]
Di(2-ethylhexyl) adipate (DEHA)RatIntravenousLD₅₀²900 mg/kg[2]
Dibutyl AdipateRabbitDermal (subchronic)Effect Level1.0 ml/kg/day (caused reduced body weight gain)[3]
Dibutyl AdipateRabbitDermal (subchronic)No-Effect Level0.5 ml/kg/day[3]
Dibutyl AdipateRatIntraperitonealTeratogenic Effect1.75 ml/kg (on 3 days of gestation)[3]
Dibutyl AdipateRatIntraperitonealNo Teratogenic Effect1.05 ml/kg[3]

¹No-Observed-Adverse-Effect Level ²Median Lethal Dose

Table 2: In Vitro and Material-Tissue Interaction Data

Compound/MaterialAssay/ModelObservationKey FindingsReference(s)
Poly(butylene adipate-co-terephthalate) (PBAT)Rabbit Corneal ImplantHistopathologyMild mononuclear infiltration, fibroblast proliferation, and edema.[4]
Diisopropyl Adipate (DIA)TRPA1-expressing CHO cellsCalcium MobilizationEC₅₀³ for TRPA1 activation: 37 µM.[5]
Dibutyl AdipateGuinea Pig Maximization TestSkin SensitizationNot a sensitizer at 25% concentration.[3]
Dibutyl AdipateRabbit Eye TestOcular IrritationMinimally irritating (undiluted); Non-irritating (0.1%).[3]
Dibutyl AdipateClinical Patch TestSkin IrritationConfirmed absence of skin irritation in humans.[3]

³Half-maximal Effective Concentration

Experimental Protocols & Workflows

Biocompatibility evaluation of adipate compounds follows standardized procedures, often guided by the ISO 10993 series of standards. Below are detailed methodologies for key experiments cited in the literature.

General Biocompatibility Testing Workflow

The evaluation of a novel adipate-based biomaterial typically follows a tiered approach, beginning with fundamental in vitro assays before proceeding to more complex in vivo models. This workflow ensures that materials are screened for overt toxicity early in the development process.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Analysis & Conclusion a Material Preparation (e.g., Extraction per ISO 10993-12) b Cytotoxicity Assay (ISO 10993-5) a->b Extracts c Genotoxicity Assay (ISO 10993-3) a->c Extracts d Irritation Test (ISO 10993-23) b->d If non-cytotoxic e Sensitization Assay (ISO 10993-10) c->e If non-genotoxic f Implantation Study (ISO 10993-6) e->f g Histopathological Analysis f->g h Biocompatibility Assessment g->h

Caption: A generalized workflow for the biocompatibility assessment of adipate-based biomaterials.

Protocol: In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
  • Objective: To assess the potential of a material to cause cellular damage and death.

  • Materials:

    • Test Material: Adipate compound or polymer.

    • Cell Line: L929 mouse fibroblasts or other appropriate mammalian cell line.

    • Culture Medium: MEM (Minimum Essential Medium) supplemented with serum.

    • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Isopropanol.

    • Controls: Negative control (high-density polyethylene), Positive control (organotin-stabilized PVC).

  • Methodology:

    • Extract Preparation (ISO 10993-12): The test material is incubated in culture medium (e.g., at 37°C for 24-72 hours) to create an extract containing leachable substances.

    • Cell Seeding: L929 cells are seeded into 96-well plates and incubated until they form a semi-confluent monolayer.

    • Exposure: The culture medium is replaced with the prepared material extract. Control cells are treated with fresh medium and extracts from control materials.

    • Incubation: Cells are incubated with the extracts for a defined period (e.g., 24 hours).

    • Viability Assessment (MTT): The extract is removed, and MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Quantification: After incubation with MTT, the solution is removed, and isopropanol is added to dissolve the formazan crystals. The absorbance is read using a spectrophotometer (e.g., at 570 nm).

  • Endpoint: Cell viability is calculated as a percentage relative to the negative control. A reduction in viability below 70% is typically considered a cytotoxic effect.

Protocol: In Vivo Implantation Study (Based on ISO 10993-6)
  • Objective: To evaluate the local pathological effects on living tissue after implantation of the material.

  • Materials:

    • Test Material: Sterilized adipate-based polymer, fabricated into a suitable shape for implantation.

    • Animal Model: Rabbit or rat.

    • Control Material: USP negative control plastic.

  • Methodology:

    • Surgical Implantation: The animal is anesthetized. The sterilized test material and control material are implanted into a specific tissue site (e.g., paravertebral muscle).

    • Post-Operative Observation: Animals are monitored for a set period (e.g., 1 week to several months) for any systemic or local adverse reactions.

    • Explantation and Histopathology: At the end of the study period, the animals are euthanized. The implant and surrounding tissue are carefully explanted, fixed in formalin, and processed for histological evaluation.

    • Microscopic Evaluation: Tissue sections are stained (e.g., with Hematoxylin and Eosin) and examined by a pathologist.

  • Endpoints: The local tissue response is scored based on the extent of inflammation (acute and chronic), necrosis, fibrosis/fibrous capsule formation, and tissue degeneration compared to the control site.

Signaling Pathways and Mechanisms of Interaction

Initial studies have begun to elucidate the molecular mechanisms by which adipate compounds interact with biological systems. The primary pathways identified relate to sensory nerve activation and metabolic regulation.

TRPA1-Mediated Skin Sensitization

Certain adipate esters, such as Diisopropyl Adipate (DIA), have been shown to act as adjuvants in contact hypersensitivity. This effect is linked to the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel on sensory neurons.[4][6]

G cluster_0 Epidermis cluster_1 Draining Lymph Node Adipate Adipate Ester (e.g., DIA) TRPA1 TRPA1 Channel Adipate->TRPA1 Binds & Activates Neuron Sensory Neuron DC Dendritic Cell (Antigen Presenting Cell) Neuron->DC Neuropeptide Release TCell T-Cell DC->TCell Antigen Presentation & Migration to Lymph Node Cytokines Cytokine Release (e.g., IFN-γ) TCell->Cytokines Activation

Caption: Adipate-induced activation of the TRPA1 signaling pathway leading to skin sensitization.

This pathway involves the adipate ester directly activating TRPA1 channels on cutaneous sensory neurons. This activation leads to calcium influx, depolarization, and the release of neuropeptides. This process promotes the maturation and migration of dendritic cells (antigen-presenting cells) to local lymph nodes, where they activate T-cells, culminating in an enhanced immune response or contact hypersensitivity.[4][5][6]

Peroxisome Proliferator-Activated Receptor (PPAR) Interaction

Di(2-ethylhexyl) adipate (DEHA) has been identified as a peroxisome proliferator in rodents, a mechanism it shares with some phthalate plasticizers. This activity is primarily mediated through the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.

G cluster_0 Hepatocyte DEHA DEHA or Metabolites PPARa PPARα DEHA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (on DNA) RXR->PPRE Binds to GeneExp Target Gene Transcription ↑ PPRE->GeneExp Enzymes Lipid Metabolism Enzymes ↑ GeneExp->Enzymes Peroxisomes Peroxisome Proliferation Enzymes->Peroxisomes Hepatomegaly Hepatomegaly & Cell Proliferation Peroxisomes->Hepatomegaly

Caption: Conceptual pathway for DEHA-induced peroxisome proliferation via PPARα activation.

Upon entering a cell, such as a hepatocyte, DEHA or its metabolites can bind to and activate PPARα. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism and peroxisome formation, leading to an increase in the number and size of peroxisomes and proliferation of liver cells (hepatomegaly) in rodents.[7] It is important to note that humans are considered less responsive to this specific mechanism than rodents.[7]

Conclusion and Future Directions

Initial studies indicate that while many adipate compounds exhibit a favorable biocompatibility profile, specific biological interactions can occur. Polymeric forms like PBAT generally show good bio-inertness after an initial tissue remodeling phase.[4] Smaller molecule adipate esters, such as DEHA and dibutyl adipate, have well-defined toxicological profiles with established no-effect levels.[1][3] However, compounds like DIA can engage with specific cellular signaling pathways, such as TRPA1, to modulate immune responses.[5]

Future research should focus on:

  • Long-term Biocompatibility: Comprehensive, long-term implantation studies of novel adipate-based polymers are needed to fully assess their biostability and chronic tissue response.

  • Structure-Activity Relationships: Systematic studies are required to correlate the chemical structure of different adipate esters (e.g., alkyl chain length) with specific biological activities, such as PPAR or TRP channel activation.

  • Metabolite Biocompatibility: Further investigation into the biocompatibility of the metabolic breakdown products of adipate compounds is crucial for a complete risk assessment, especially for biodegradable polymer applications.

This guide serves as a foundational resource for professionals engaged in the development and safety assessment of adipate-containing materials, providing essential data and methodological context for this important class of compounds.

References

The Role of Adipic Acid and Its Salts as Multifunctional Food Additives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid and its corresponding salts—sodium, potassium, ammonium, and calcium adipate—are widely utilized in the food industry as multifunctional additives.[1] With the European E-numbers E355 (adipic acid), E356 (sodium adipate), E357 (potassium adipate), and E359 (ammonium adipate), these compounds serve various purposes, including acidity regulation, buffering, leavening, gelling, and flavor enhancement.[1][2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties, applications, safety data, and relevant experimental methodologies associated with the use of these additives.

Physicochemical Properties

Adipic acid is a white, odorless crystalline solid with a slightly tart taste.[5][6] Its salts are typically found as white crystalline powders.[7][8][9][10] A summary of key physicochemical properties is presented in Table 1. Adipic acid's limited hygroscopicity makes it a desirable ingredient in dry food products.[11]

Table 1: Physicochemical Properties of Adipic Acid and Its Salts

PropertyAdipic AcidSodium AdipatePotassium AdipateAmmonium AdipateCalcium Adipate
Chemical Formula C₆H₁₀O₄[1]Na₂C₆H₈O₄[12]K₂C₆H₈O₄[9]C₆H₁₆N₂O₄[13]C₆H₈CaO₄[10]
Molar Mass ( g/mol ) 146.14[1]190.11[8]222.32[9]180.20[13]184.20[14]
Appearance White crystalline solid[1]White crystalline powder[3]White crystalline powder[2]White crystalline powder[13]White crystalline powder[10]
Solubility in Water Slightly soluble[13][15]Soluble[3][8]Approx. 60 g/100 ml (20 °C)[2]Soluble[7]Soluble[10]
Melting Point (°C) 151.5 - 154.0[15]~300[11]~185[9]180 - 183[16]Decomposes
pKa1 4.41[17]----
pKa2 5.41[17]----
Density (g/cm³) 1.36[17]~1.35[11]---

Applications in the Food Industry

Adipic acid and its salts are valued for their versatility in a wide range of food products. Their primary functions include:

  • Acidity Regulator and Buffering Agent: They help control and maintain the desired pH in foods and beverages, contributing to flavor stability and microbial control.[5][18][19] Adipic acid provides a smooth, lingering tartness.[11]

  • Leavening Agent: In combination with baking soda, adipic acid acts as a leavening acid in baking powders, contributing to the rise and texture of baked goods.[5][19]

  • Gelling Aid: They are used to aid the gelling process in products like jams, jellies, and gelatin-based desserts.[5][19][20]

  • Flavor Enhancer: The tart flavor of adipic acid can enhance the overall taste profile of certain foods and beverages.[11][20]

Typical usage levels of adipic acid in various food categories as permitted by the FDA are summarized in Table 2.

Table 2: Maximum Usage Levels of Adipic Acid in Food Products (as per FDA)

Food CategoryMaximum Level (%)
Baked Goods0.05
Non-Alcoholic Beverages0.005
Condiments & Relishes5.0
Dairy Product Analogs0.45
Fats & Oils0.3
Source:[11]

Safety and Toxicological Profile

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) of 0-5 mg/kg of body weight for adipic acid and its potassium, sodium, and ammonium salts.[12][21] This indicates a low level of toxicity. A summary of available toxicological data is presented in Table 3.

Table 3: Quantitative Toxicological Data for Adipic Acid and Its Salts

SubstanceTestSpeciesRouteValue
Adipic AcidLD₅₀RatOral>5000 mg/kg bw[2]
Adipic AcidLD₅₀Rat (male/female)Oral5560 mg/kg bw[13]
Adipic AcidLD₀Rabbit (male/female)Dermal7940 mL/kg bw[13]
Adipic AcidLC₀Rat (male/female)Inhalation>7.7 mg/L air[13]
Sodium AdipateLD₅₀MouseIntraperitoneal4000 mg/kg[16]

LD₅₀: Median lethal dose; LD₀: Highest non-lethal dose; LC₀: Highest non-lethal concentration. Data for oral LD₅₀ of potassium, ammonium, and calcium adipate were not found in the reviewed literature.

Studies have shown that adipic acid is not genotoxic and does not cause developmental toxicity when administered orally in animal models.[2][18] It is partially metabolized in the human body, with the remainder excreted unchanged in the urine.[2][18]

Experimental Protocols

The safety assessment of food additives like adipic acid and its salts follows internationally recognized guidelines, such as those provided by the OECD, FDA (Redbook), and EFSA.[3][11][22] These guidelines outline a tiered approach to toxicity testing.

Generalized Experimental Workflow for Safety Assessment

A generalized workflow for the toxicological evaluation of a food additive is depicted below. This workflow is based on the principles outlined by regulatory bodies.

G A Acute Oral Toxicity (OECD TG 423/425) C 90-Day Subchronic Oral Toxicity (OECD TG 408) A->C B In Vitro Genotoxicity - Ames Test (OECD TG 471) - Chromosomal Aberration (OECD TG 473) B->C D Reproductive/Developmental Toxicity Screening (OECD TG 421) B->D If genotoxic E Chronic Toxicity Study (OECD TG 452) C->E F Carcinogenicity Study (OECD TG 451) D->F

Generalized workflow for food additive safety assessment.
Key Experimental Methodologies

5.2.1 Acute Oral Toxicity (OECD TG 423/425)

  • Principle: A single high dose of the test substance is administered orally to a small number of rodents. Observations for mortality and clinical signs of toxicity are made for at least 14 days. This test provides an estimate of the acute lethal dose (LD₅₀).[23][24][25]

  • Methodology:

    • Healthy, young adult rats (e.g., Sprague-Dawley) are fasted overnight.

    • The test substance is administered by oral gavage.

    • Animals are observed for mortality, body weight changes, and clinical signs of toxicity for 14 days.

    • A necropsy is performed on all animals at the end of the study.

5.2.2 Subchronic Oral Toxicity (OECD TG 408)

  • Principle: The test substance is administered daily in graduated doses to groups of rodents for a period of 90 days. This study provides information on the no-observed-adverse-effect-level (NOAEL) and identifies target organs of toxicity.[26][27]

  • Methodology:

    • Groups of at least 10 male and 10 female rats are used for each dose level and a control group.

    • The test substance is typically administered in the diet or drinking water.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.

    • Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

    • A full necropsy and histopathological examination of organs are conducted.

5.2.3 In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)

  • Principle: This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test identifies substances that cause gene mutations (point mutations).[5][13]

  • Methodology:

    • The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

    • The bacteria are plated on a minimal medium lacking the required amino acid.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

    • A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Metabolic Pathway

Adipic acid is a dicarboxylic acid that can be metabolized through a pathway similar to that of fatty acids. The diagram below illustrates a simplified, plausible metabolic pathway for adipate, based on general biochemical principles and microbial degradation pathways, as specific details on the complete mammalian metabolic pathway were not extensively available in the searched literature.[2][18]

G Adipate Adipate (from food) Adipyl_CoA Adipyl-CoA Adipate->Adipyl_CoA Acyl-CoA Synthetase Excretion Urinary Excretion (unchanged) Adipate->Excretion Beta_Oxidation Beta-Oxidation Pathway Adipyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy

Simplified plausible metabolic pathway of adipate.

Conclusion

Adipic acid and its salts are effective and versatile food additives with a well-established safety profile, supported by a group ADI of 0-5 mg/kg body weight. Their primary functions as acidity regulators, buffering agents, leavening agents, and gelling aids make them valuable ingredients in a variety of food and beverage products. The toxicological data indicates low acute toxicity, and they are not considered genotoxic or developmentally toxic. Standardized experimental protocols, as outlined by international regulatory bodies, form the basis for their safety assessment. While further research could provide more detailed quantitative data on the individual salts and their specific metabolic fate in humans, the existing body of evidence supports their continued safe use in the food industry within established limits.

References

An In-depth Technical Guide on the Core Mechanism of Adipate Salts as Acidity Regulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanism by which adipate salts function as acidity regulators. It delves into the underlying chemical principles, presents key quantitative data, outlines experimental protocols for property determination, and discusses applications, particularly within the pharmaceutical sciences.

Core Mechanism of Acidity Regulation: The Buffering Action of the Adipate System

Adipate salts, such as sodium adipate (E356) and potassium adipate (E357), are the salts of adipic acid (E355).[1] Their primary function as acidity regulators stems from the fact that they are derivatives of a weak dicarboxylic acid.[2][3] When dissolved in an aqueous solution, adipate salts and their parent acid form a buffer system that can resist significant changes in pH upon the addition of small amounts of an acid or a base.

The mechanism is governed by the two-stage dissociation of adipic acid (H₂A), a six-carbon aliphatic dicarboxylic acid. Each of the two carboxylic acid groups has a distinct acid dissociation constant (pKa), leading to two buffering regions.

  • First Dissociation: The first proton dissociates from one of the carboxyl groups. The equilibrium between adipic acid (H₂A) and its conjugate base, the hydrogen adipate ion (HA⁻), provides buffering capacity around the first pKa value (pKa₁).

    H₂A ⇌ H⁺ + HA⁻

  • Second Dissociation: The hydrogen adipate ion can then lose its second proton to form the adipate ion (A²⁻). This second equilibrium provides buffering capacity around the second pKa value (pKa₂).

    HA⁻ ⇌ H⁺ + A²⁻

According to Le Châtelier's principle, if an external acid (H⁺ source) is introduced, the equilibria will shift to the left, consuming the excess H⁺ ions to form HA⁻ and H₂A, thereby minimizing the drop in pH. Conversely, if a base (OH⁻ source) is added, it will react with H⁺ ions. To replenish the H⁺, the equilibria will shift to the right, causing more H₂A and HA⁻ to dissociate and thus resisting a sharp increase in pH. The optimal buffering capacity for each stage is centered around its respective pKa value.

dot

Buffering_Mechanism cluster_system Adipic Acid/Adipate Buffer System cluster_stress Response to pH Change H2A Adipic Acid (H₂A) HA_minus Hydrogen Adipate (HA⁻) H2A->HA_minus + H⁺ A2_minus Adipate Ion (A²⁻) HA_minus->A2_minus + H⁺ add_acid Add Acid (H⁺) add_acid->HA_minus Equilibrium shifts left add_base Add Base (OH⁻) add_base->A2_minus Equilibrium shifts right Titration_Workflow prep 1. Sample Preparation (Dissolve Adipic Acid in Water) setup 2. Apparatus Setup (Calibrated pH meter, Burette) prep->setup titrate 3. Incremental Titration (Add standardized NaOH, record pH and Volume) setup->titrate plot 4. Data Plotting (Graph pH vs. Volume of Titrant) titrate->plot analyze 5. Locate Equivalence Points (Inflection points on the curve) plot->analyze determine 6. Determine pKa Values (pH at half-equivalence points) analyze->determine

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Sodium Hydrogen Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of sodium hydrogen adipate, the monosodium salt of adipic acid. The primary synthesis route involves the stoichiometric neutralization of adipic acid with sodium hydroxide. This application note includes a comprehensive experimental protocol, characterization data, and a workflow diagram to guide researchers in the successful synthesis and purification of this compound.

Introduction

This compound (also known as monosodium adipate) is the monosodium salt of the dicarboxylic acid, adipic acid. Its structure, containing both a carboxylate and a carboxylic acid group, imparts unique properties that make it a subject of interest in various chemical and pharmaceutical applications. This document outlines a reliable method for its synthesis in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through a neutralization reaction between one equivalent of adipic acid and one equivalent of sodium hydroxide.

HOOC-(CH₂)₄-COOH + NaOH → Na⁺⁻OOC-(CH₂)₄-COOH + H₂O

Physicochemical Data

A summary of the key physicochemical properties of the reactants and the product is provided in the table below.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
Adipic AcidC₆H₁₀O₄146.14White crystalline powder151-153
Sodium HydroxideNaOH40.00White pellets or flakes318
This compoundC₆H₉NaO₄168.12White crystalline powderNot Reported

Experimental Protocol

Materials and Reagents
  • Adipic acid (≥99% purity)

  • Sodium hydroxide pellets (≥98% purity)

  • Deionized water

  • Ethanol (95% or absolute)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders, burette)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • pH meter or pH indicator strips

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator (optional)

  • Oven for drying

Synthesis Procedure
  • Preparation of Sodium Hydroxide Solution: Prepare a 1.0 M solution of sodium hydroxide by carefully dissolving 4.00 g of NaOH pellets in deionized water to a final volume of 100 mL. Allow the solution to cool to room temperature.

  • Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 14.61 g (0.10 mol) of adipic acid in 100 mL of deionized water. Gentle heating (to approximately 50-60 °C) may be required to fully dissolve the adipic acid. Once dissolved, allow the solution to cool to room temperature.

  • Neutralization: Slowly add 100 mL of the 1.0 M sodium hydroxide solution (0.10 mol) to the adipic acid solution while stirring continuously. The addition should be done dropwise using a burette to ensure controlled neutralization. Monitor the pH of the reaction mixture; the target pH should be around 4.4-5.4, which corresponds to the pKa values of adipic acid.

  • Isolation of Crude Product: After the addition of sodium hydroxide is complete, reduce the volume of the solution by approximately half using a rotary evaporator or by gentle heating on a hot plate. This will concentrate the solution and promote crystallization upon cooling.

  • Crystallization: Cool the concentrated solution in an ice bath for 30-60 minutes to induce crystallization of the this compound.

  • Filtration and Washing: Collect the precipitated white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified crystals in an oven at 60-70 °C until a constant weight is achieved.

Purification by Recrystallization

For higher purity, the dried this compound can be recrystallized.

  • Dissolution: Dissolve the crude product in a minimal amount of hot deionized water.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add ethanol to the hot aqueous solution until the solution becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in an oven at 60-70 °C.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods.

TechniqueExpected Results
Melting Point While a specific melting point for this compound is not consistently reported, it is expected to be different from that of adipic acid (151-153 °C) and disodium adipate.
FTIR Spectroscopy - Broad O-H stretch from the carboxylic acid group (around 3000 cm⁻¹)- C-H stretches from the alkyl chain (around 2850-2950 cm⁻¹)- Sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹)- Asymmetric and symmetric C=O stretches from the carboxylate group (around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively)
¹H NMR Spectroscopy (in D₂O) - Multiplet at ~2.2-2.3 ppm (protons alpha to the carbonyl groups)- Multiplet at ~1.5-1.6 ppm (protons beta to the carbonyl groups)

Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation prep_naoh Prepare 1.0 M NaOH Solution neutralize Slowly Add NaOH to Adipic Acid Solution (1:1 Molar Ratio) prep_naoh->neutralize prep_adipic Dissolve Adipic Acid in Water prep_adipic->neutralize concentrate Concentrate the Reaction Mixture neutralize->concentrate crystallize Cool in Ice Bath to Crystallize concentrate->crystallize filtrate Vacuum Filtrate and Wash with Cold Ethanol crystallize->filtrate dry Dry the Product in an Oven filtrate->dry end end dry->end This compound

Caption: Workflow for the synthesis of this compound.

Recrystallization Workflow

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimal Hot Water start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter add_etoh Add Ethanol until Turbid hot_filter->add_etoh cool Cool to Room Temperature, then Ice Bath add_etoh->cool filtrate Vacuum Filtrate and Wash with Cold Ethanol cool->filtrate dry Dry the Purified Product filtrate->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The neutralization reaction is exothermic; slow addition of the base is recommended to control the temperature.

  • Handle all chemicals in a well-ventilated fume hood.

Conclusion

The protocol described in this application note provides a straightforward and reproducible method for the synthesis of this compound in a laboratory setting. The use of readily available starting materials and standard laboratory techniques makes this procedure accessible to researchers in various fields. The provided characterization data can be used as a benchmark for confirming the identity and purity of the synthesized product.

Application Note and Protocol for the Purification of Sodium Hydrogen Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium hydrogen adipate, the monosodium salt of adipic acid, is a compound of interest in various research and development applications, including its potential use as a buffering agent and in the formulation of pharmaceutical products. The purity of this compound is critical for its intended application, as impurities can affect its physicochemical properties and biological activity. Adipic acid is commercially produced primarily through the nitric acid oxidation of a cyclohexanol-cyclohexanone mixture (KA oil).[1][2][3] This process can introduce impurities such as other dicarboxylic acids (e.g., glutaric acid, succinic acid) and unreacted starting materials.[1][2] This application note provides a detailed experimental protocol for the purification of this compound from a crude reaction mixture using recrystallization.

Key Experiment: Purification by Recrystallization

Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).

For this compound, a polar protic solvent is expected to be effective due to the presence of the carboxylate and carboxylic acid functional groups. A mixture of ethanol and water is proposed here to provide a suitable polarity range for selective crystallization.

Experimental Protocol

This protocol details the steps for the purification of crude this compound by recrystallization.

Materials and Equipment:

  • Crude this compound

  • Deionized water

  • Ethanol (95%)

  • Activated carbon (decolorizing agent)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a 70:30 (v/v) ethanol/water mixture to the flask.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point. Avoid adding excess solvent to maximize the yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the hot solution to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly filter the hot solution through the fluted filter paper to remove any insoluble impurities and the activated carbon (if used). This step should be performed rapidly to prevent premature crystallization on the filter paper.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the purified this compound.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold 70:30 ethanol/water mixture to remove any adhering mother liquor containing dissolved impurities.

  • Drying:

    • Carefully transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

Experimental Workflow

Purification_Workflow A Crude this compound B Dissolution in hot 70:30 Ethanol/Water A->B C Hot Filtration (remove insoluble impurities) B->C D Slow Cooling and Crystallization C->D E Vacuum Filtration (isolate crystals) D->E F Wash with ice-cold solvent E->F I Impurities in Mother Liquor E->I Mother Liquor G Drying F->G H Purified this compound G->H

References

Application Notes and Protocols for the Evaluation of Sodium Hydrogen Adipate as a pH Buffer in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. Typically, cell culture media are buffered by a sodium bicarbonate system in equilibrium with a controlled CO₂ atmosphere (usually 5-10%). While effective, this system can be sensitive to fluctuations in CO₂, and pH instability can occur when cultures are handled outside the incubator.[1] To enhance buffering capacity, synthetic, non-volatile buffers such as HEPES are often added as supplements.[2]

This document outlines a framework for the evaluation of sodium hydrogen adipate (SHA), the monosodium salt of adipic acid, as a potential alternative or supplementary pH buffer in cell culture media. Adipic acid is a dicarboxylic acid with pKa values of approximately 4.41 and 5.41.[3][4] While these pKa values are outside the optimal range for buffering at the physiological pH of 7.2-7.4, the potential for adipate to be metabolized by cells as an energy source presents a unique characteristic that may be of interest in specific research contexts.[5]

Note: this compound is not a standard buffer used in cell culture. The following application notes and protocols are intended to provide researchers with a comprehensive guide to systematically evaluate its efficacy, optimal concentration, and potential effects on cell health and metabolism.

Properties of Adipic Acid and this compound

A summary of the relevant chemical properties of adipic acid, the parent compound of the buffer, is provided below.

PropertyValueReference
Chemical Formula C₆H₁₀O₄ (Adipic Acid)[4]
Molecular Weight 146.14 g/mol (Adipic Acid)[4]
pKa₁ 4.41[3][4]
pKa₂ 5.41[3][4]
Solubility in Water 24 g/L at 25°C[4]
Synonyms Hexanedioic acid, Monosodium adipate (for SHA)[4][6]

Principle of Buffering

A buffer solution resists pH change by neutralizing added acids or bases. This capacity is greatest when the pH of the solution is close to the pKa of the buffer. The Henderson-Hasselbalch equation describes this relationship:

pH = pKa + log ( [A⁻] / [HA] )

For adipic acid, the two protonated forms (H₂A and HA⁻) and the fully deprotonated form (A²⁻) exist in equilibrium. Given that both pKa values are significantly lower than the target physiological pH of ~7.4, a solution of this compound will have limited buffering capacity in this range compared to standard buffers like HEPES (pKa ~7.5). Its primary utility, if any, may be in acidic culture conditions or for applications where its metabolic properties are of interest.

Proposed Experimental Workflow

To evaluate this compound (SHA) as a cell culture buffer, a systematic approach is required. The workflow below outlines the necessary steps from initial preparation to final assessment of its effects on cell proliferation and pH stability.

G prep 1. Prepare & Sterilize 1M SHA Stock Solution titrate 2. Determine Buffering Curve in Basal Medium prep->titrate viability 3. Cytotoxicity Screening (MTT Assay) titrate->viability nontoxic Determine Non-Toxic Concentration Range viability->nontoxic growth 4. Cell Growth Analysis (Crystal Violet Assay) nontoxic->growth Use Non-Toxic Concentrations ph_monitor 5. pH Stability Monitoring in Culture growth->ph_monitor compare Compare SHA vs. Standard Buffers (HEPES, Bicarbonate) ph_monitor->compare evaluate 6. Final Evaluation Assess Suitability compare->evaluate metabolism Consider Potential Metabolic Effects evaluate->metabolism

Caption: Experimental workflow for evaluating this compound.

Protocols

Protocol 1: Preparation of 1M this compound Stock Solution

This protocol describes the preparation of a sterile 1 M stock solution of this compound (SHA).

Materials:

  • Adipic acid (MW: 146.14 g/mol )

  • Sodium hydroxide (NaOH)

  • Cell culture grade water

  • pH meter

  • Sterile 0.22 µm filter and syringe

  • Autoclaved magnetic stir bar and stir plate

  • Sterile storage bottles

Method:

  • To prepare 100 mL of 1 M SHA, weigh out 14.61 g of adipic acid.

  • Add the adipic acid to ~70 mL of cell culture grade water in a beaker with a magnetic stir bar.

  • Slowly add a 5 M NaOH solution dropwise while stirring and monitoring the pH. Adipic acid will dissolve as it is neutralized.

  • Continue adding NaOH until the pH reaches the desired setpoint (e.g., 7.4). This will create a solution of sodium adipate.

  • Transfer the solution to a 100 mL graduated cylinder and bring the final volume to 100 mL with water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile bottle.

  • Label the bottle clearly (e.g., "1 M this compound, pH 7.4") and store at 4°C.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration range at which SHA is non-toxic to cells. The principle of the MTT assay is that metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][3][7]

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete culture medium

  • Sterile 1 M SHA stock solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Method:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the 1 M SHA stock solution in complete medium to achieve final concentrations ranging from 0 mM (control) to 100 mM (or higher, e.g., 0, 5, 10, 20, 40, 60, 80, 100 mM).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different SHA concentrations to triplicate wells for each concentration.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control (0 mM SHA).

Data Presentation:

SHA Conc. (mM)Absorbance (570 nm) - MeanAbsorbance (570 nm) - SDCell Viability (%)
0 (Control)1.250.08100
51.230.0798.4
101.200.0996.0
201.150.0692.0
401.050.0884.0
600.850.0768.0
800.550.0644.0
1000.250.0420.0
Protocol 3: Cell Growth Analysis using Crystal Violet Assay

This protocol assesses the effect of non-toxic concentrations of SHA on cell proliferation over a longer period. Crystal violet stains the DNA and proteins of adherent cells, and the amount of dye retained is proportional to the cell number.[8][9]

Materials:

  • Cell line of interest

  • 24-well plates

  • Complete medium with and without a pre-determined non-toxic concentration of SHA (e.g., 20 mM)

  • PBS (Phosphate-Buffered Saline)

  • Fixation solution: 4% paraformaldehyde in PBS or 100% methanol

  • Crystal Violet solution (0.1% w/v in 20% methanol)

  • Solubilization solution: 10% acetic acid or 1% SDS

  • Microplate reader (absorbance at 590 nm)

Method:

  • Seed cells into a 24-well plate at a low density (e.g., 20,000 cells/well). Prepare enough wells to collect data in triplicate for each condition on days 1, 3, 5, and 7.

  • After 24 hours, replace the medium with either control medium or medium containing the test concentration of SHA.

  • On each designated day, fix and stain one set of plates: a. Aspirate the medium and wash the wells twice with PBS. b. Add 500 µL of fixation solution and incubate for 15 minutes at room temperature. c. Remove the fixative and wash with water. d. Add 500 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes. e. Remove the stain and wash the wells extensively with water until the background is clear. Air dry the plate.

  • Once all time points are collected, add 500 µL of solubilization solution to each well and place on a shaker for 15-30 minutes to dissolve the dye.

  • Transfer 100 µL from each well to a 96-well plate and read the absorbance at 590 nm.

  • Plot the average absorbance versus time to generate growth curves for control and SHA-treated cells.

Data Presentation:

Time (Days)Absorbance (590 nm) - ControlAbsorbance (590 nm) - 20 mM SHA
10.15 ± 0.020.14 ± 0.02
30.45 ± 0.040.42 ± 0.05
50.98 ± 0.070.89 ± 0.08
71.65 ± 0.111.48 ± 0.13
Protocol 4: Monitoring pH Stability in Cell Culture

This protocol describes how to monitor the pH of culture medium supplemented with SHA over time and compare its stability to standard buffers.

Materials:

  • Phenol red-containing basal medium (e.g., DMEM)

  • SHA, HEPES, and Sodium Bicarbonate stock solutions

  • Cell line of interest

  • 24-well plates

  • Microplate reader with absorbance measurement at 430 nm and 560 nm, or a standard pH meter.[10]

Method:

  • Prepare three types of media:

    • Medium A (Control): Basal medium with standard sodium bicarbonate (e.g., 2.2 g/L).

    • Medium B (HEPES): Medium A + 25 mM HEPES.

    • Medium C (SHA): Medium A + non-toxic concentration of SHA (e.g., 20 mM).

  • Adjust the pH of all media to 7.6 before sterile filtration.

  • Seed cells in a 24-well plate. Add a set of wells with medium but no cells to act as a control for metabolic acidification.

  • Add 1 mL of each medium type to triplicate wells (with and without cells).

  • Place the plate in a 37°C, 5% CO₂ incubator.

  • At regular intervals (e.g., 0, 24, 48, 72 hours), measure the pH of the medium. This can be done non-invasively by reading the absorbance of phenol red (ratio of 560 nm to 430 nm) with a plate reader inside the incubator or by taking a small aliquot and using a calibrated pH meter.[10][11]

  • Plot pH versus time for each condition.

Data Presentation:

Time (Hours)pH (Control)pH (25 mM HEPES)pH (20 mM SHA)
07.607.607.60
247.357.457.38
487.107.287.15
726.907.156.95

Potential Metabolic Effects

Adipic acid is a dicarboxylic acid that can potentially enter cellular metabolic pathways, specifically the β-oxidation spiral, to be used as a source of energy.[12][13] This is a critical consideration, as the buffer itself could alter the metabolic state of the cells under investigation, leading to experimental artifacts.

The diagram below illustrates the general pathway for the β-oxidation of a dicarboxylic acid like adipate, which results in the production of acetyl-CoA and succinyl-CoA. These intermediates then enter the Krebs cycle.

G adipate Adipate (in medium) transport Cellular Uptake adipate->transport adipyl_coa Adipyl-CoA transport->adipyl_coa Acyl-CoA Synthetase dehydro 2,3-Dehydroadipyl-CoA adipyl_coa->dehydro Dehydrogenase hydroxy 3-Hydroxyadipyl-CoA dehydro->hydroxy Hydratase oxo 3-Oxoadipyl-CoA hydroxy->oxo Dehydrogenase acetyl Acetyl-CoA oxo->acetyl Thiolase succinyl Succinyl-CoA oxo->succinyl Thiolase krebs Krebs Cycle acetyl->krebs succinyl->krebs

Caption: Potential metabolic fate of adipate via β-oxidation.

Researchers should consider performing metabolic studies (e.g., Seahorse assays or metabolomics) to understand how SHA influences cellular respiration and glycolysis if it is to be used in experiments sensitive to metabolic state.

Conclusion and Recommendations

The evaluation of this compound as a pH buffer for cell culture is an exploratory endeavor. Its pKa values suggest it will provide suboptimal buffering in the physiological pH range of 7.2-7.4. However, the protocols outlined in this document provide a rigorous framework for determining its suitability for specific applications. Key considerations for researchers are:

  • Cytotoxicity: A thorough dose-response analysis is essential to identify a safe working concentration.

  • Buffering Efficacy: Direct comparison with established buffers like HEPES is necessary to quantify its ability to stabilize pH under typical culture conditions.

  • Metabolic Impact: The potential for adipate to be metabolized by cells must be considered, as this could be a confounding variable in many experimental systems.

Based on the evaluation, researchers can make an informed decision on whether this compound is a viable component for their specific cell culture system.

References

Application Notes and Protocols: Sodium Hydrogen Adipate in Controlled Drug Release Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium hydrogen adipate, the monosodium salt of adipic acid, is a functional excipient utilized in the pharmaceutical industry to develop advanced controlled-release drug delivery systems.[1][2] Adipic acid and its salts are recognized for their ability to modulate drug release profiles, particularly for achieving pH-independent release of both weakly basic and weakly acidic drugs.[1][3][4] As a pH-modifying agent, this compound creates an acidic microenvironment within a formulation, such as a matrix tablet. This localized pH control enhances the solubility and subsequent release of pH-sensitive active pharmaceutical ingredients (APIs), leading to more consistent and predictable therapeutic effects as the dosage form transits through the variable pH environments of the gastrointestinal tract.

Mechanism of Action: pH Modification

The primary mechanism by which this compound controls drug release is through the modulation of the formulation's intragel or microenvironmental pH.[1][3][5]

  • Hydration and pH Reduction: When a matrix tablet containing this compound is exposed to gastrointestinal fluids, water penetrates the matrix, hydrating the polymer and dissolving the excipients. The this compound dissolves and, due to the presence of the acidic adipate moiety, lowers the pH in the immediate vicinity of the drug particles.

  • Enhanced Drug Solubility: For weakly basic drugs, which are more soluble at lower pH, this acidic microenvironment promotes their dissolution into an ionized form. This prevents the drug from precipitating as the tablet moves into the higher pH of the small intestine.[6]

  • Consistent Release Profile: By maintaining a localized acidic environment, the solubility of the weakly basic drug remains relatively constant, irrespective of the external pH. This facilitates a more uniform and predictable release rate, often approaching zero-order kinetics, which is desirable for many therapies.[1][3]

This mechanism is crucial for overcoming the challenge of variable drug absorption for compounds whose solubility is highly dependent on pH.

Core Applications

The unique properties of this compound allow for its use in several advanced drug delivery applications:

  • pH-Independent Drug Release: Its most significant application is in formulating matrix tablets to ensure consistent release for weakly basic and acidic drugs.[1][3][4]

  • Zero-Order Release Kinetics: By modulating the intragel pH within hydrophilic monolithic systems, it helps in achieving a constant, zero-order release rate of the entrapped drug.[1][3]

  • Pore-Forming Agent: It can be incorporated into enteric polymer coatings. In the acidic environment of the stomach, it remains largely inert, but upon reaching the higher pH of the intestine, it dissolves, creating pores that facilitate the disintegration of the coating and release of the drug.[1][3]

  • Late-Burst Release Profiles: In specific formulations, it can be used to design a delayed or "late-burst" release profile for targeted drug delivery.[3]

Data Presentation: Illustrative Drug Release Profiles

The following table provides illustrative data on the comparative dissolution of a model weakly basic drug from a hydrophilic matrix tablet with and without this compound. The data demonstrates the excipient's ability to ensure a more complete and pH-independent release.

Time (Hours)% Drug Released (Standard Matrix Tablet) pH 1.2 to 6.8% Drug Released (Matrix with this compound) pH 1.2 to 6.8
125%20%
245%38%
460%65%
668%85%
872%95%
1074%98%
1275%99%

Note: This data is illustrative, based on the described effects of adipic acid and its salts in controlled-release formulations.

Experimental Protocols

Protocol 1: Preparation of Controlled-Release Matrix Tablets via Direct Compression

This protocol describes the preparation of hydrophilic matrix tablets containing this compound using the direct compression method.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API) (e.g., a weakly basic drug)

  • This compound

  • Hydroxypropyl Methylcellulose (HPMC) K100M (matrix-forming polymer)

  • Microcrystalline Cellulose (MCC) PH-102 (filler/binder)

  • Magnesium Stearate (lubricant)

  • Analytical balance, Spatulas, Sieves (e.g., 40-mesh)

  • V-blender or Turbula mixer

  • Single-station or Rotary tablet press with appropriate tooling

Methodology:

  • Sieving: Pass the API, this compound, HPMC, and MCC through a 40-mesh sieve to ensure uniformity and break up any agglomerates.

  • Pre-blending: Accurately weigh and combine the sieved powders (except for magnesium stearate) in a V-blender.

  • Mixing: Blend the powders for 15 minutes to achieve a homogenous mixture.

  • Lubrication: Add the pre-sieved magnesium stearate to the blender and mix for an additional 3-5 minutes. Avoid over-mixing, which can negatively impact tablet hardness.

  • Compression: Set up the tablet press with the desired tooling (e.g., 12 mm round, flat-faced). Compress the final blend into tablets with a target weight (e.g., 500 mg) and hardness (e.g., 8-10 kP).

  • Characterization: Evaluate the prepared tablets for weight variation, hardness, friability, and drug content uniformity according to standard pharmacopeial methods.

Protocol 2: In Vitro Drug Release Testing (USP Apparatus II - Paddle Method)

This protocol outlines the procedure for assessing the in vitro drug release profile of the prepared tablets.

Materials and Equipment:

  • USP-compliant Dissolution Test Apparatus (Apparatus II, Paddle)

  • Prepared matrix tablets

  • Dissolution Media:

    • 0.1 N HCl (pH 1.2) for the first 2 hours

    • Phosphate buffer (pH 6.8) for the remaining duration

  • Water bath/heater for maintaining media temperature at 37 ± 0.5°C

  • Syringes and syringe filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer or HPLC system for drug quantification

Methodology:

  • Apparatus Setup: Assemble the dissolution apparatus. Fill the vessels with 900 mL of 0.1 N HCl and allow the media to equilibrate to 37 ± 0.5°C.

  • Tablet Introduction: Place one tablet in each dissolution vessel. Start the apparatus immediately at a paddle speed of 50 RPM.

  • Acid Stage Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1 and 2 hours). Immediately replace the withdrawn volume with fresh, pre-warmed media. Filter the samples through a 0.45 µm filter.

  • Buffer Stage Transition: After 2 hours, carefully change the dissolution medium to 900 mL of pre-warmed phosphate buffer (pH 6.8). This simulates the transition from the stomach to the small intestine.

  • Buffer Stage Sampling: Continue the dissolution test and withdraw filtered samples at subsequent time points (e.g., 4, 6, 8, 10, and 12 hours), replacing the volume each time.

  • Sample Analysis: Analyze the collected samples using a validated analytical method (UV-Vis or HPLC) to determine the concentration of the API.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point and plot the results to generate the dissolution profile.

Visualizations

G cluster_tablet Matrix Tablet in High pH (Intestine) cluster_micro Acidic Microenvironment drug_precip Weakly Basic Drug (Insoluble Form) drug_soluble Drug (Soluble, Ionized Form) drug_precip->drug_soluble promotes dissolution sha This compound sha->drug_precip lowers local pH h2o Water Ingress h2o->sha dissolves release Controlled Drug Release drug_soluble->release Diffuses out of matrix

Caption: Mechanism of pH-independent release using this compound.

G cluster_formulation Formulation Development cluster_testing Characterization & Testing cluster_outcome Outcome start Define Target Release Profile preform Preformulation Studies (API-Excipient Compatibility) start->preform blend Powder Blending (API, HPMC, SHA, etc.) preform->blend compress Tabletting (Direct Compression) blend->compress phys_char Physical Tests (Hardness, Friability) compress->phys_char dissolution In Vitro Dissolution (pH 1.2 -> 6.8) compress->dissolution analysis Drug Release Analysis (HPLC / UV-Vis) dissolution->analysis profile Generate Release Profile analysis->profile optimize Optimize Formulation profile->optimize optimize->blend iterate

Caption: Experimental workflow for developing controlled-release tablets.

G tablet Controlled Release Matrix Tablet API (Drug) Polymer (e.g., HPMC) pH Modifier (this compound) Other Excipients (Fillers, Lubricants) api_func Therapeutic Effect tablet:f0->api_func poly_func Controls water ingress Forms gel layer Retards release tablet:f1->poly_func sha_func Creates acidic microenvironment Ensures pH-independent release tablet:f2->sha_func excip_func Aids manufacturing Ensures tablet integrity tablet:f3->excip_func

Caption: Logical relationship of components in a matrix tablet formulation.

References

Application Notes and Protocols: Sodium Hydrogen Adipate in Biodegradable Polyester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable polyesters are a cornerstone of advanced drug delivery systems, medical devices, and sustainable plastics. Aliphatic polyesters, in particular, offer excellent biocompatibility and tunable degradation profiles. Adipic acid is a key C6 dicarboxylic acid monomer used in the synthesis of these polymers, imparting flexibility and hydrophobicity. While adipic acid itself is the common starting material, its salt, sodium hydrogen adipate, presents an alternative, potentially more stable, and readily available precursor.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of biodegradable polyesters. The focus is on enzymatic polymerization, a green and highly selective alternative to traditional chemical synthesis.[1][2] The protocols and data presented are collated from recent scientific literature to aid researchers in this field.

From Salt to Monomer: Preparing Adipic Acid from this compound

This compound is the monosodium salt of adipic acid. For its use in polyester synthesis via polycondensation, it is typically necessary to first convert it to the free diacid, adipic acid. This is a straightforward acid-base neutralization reaction.

Protocol 1: Conversion of this compound to Adipic Acid
  • Dissolution: Dissolve a known molar quantity of this compound in deionized water.

  • Acidification: Slowly add a stoichiometric equivalent of a strong acid (e.g., hydrochloric acid) to the solution while stirring. The adipic acid will precipitate out as it is less soluble in water than its salt.

  • Isolation: Filter the precipitated adipic acid from the solution.

  • Washing: Wash the collected adipic acid with cold deionized water to remove any remaining salt.

  • Drying: Dry the purified adipic acid under vacuum to remove residual water before use in polymerization.

Enzymatic Synthesis of Adipate-Based Polyesters

Enzymatic polymerization offers a mild and selective route to polyester synthesis, avoiding the harsh conditions and metal catalysts associated with conventional methods.[2][3] Lipases, particularly Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are highly effective catalysts for the polycondensation of diacids and diols.[1][4]

Protocol 2: Enzymatic Synthesis of Poly(glycerol adipate) (PGA)

This protocol is adapted from studies on the enzymatic synthesis of PGA, a functional polyester with pendant hydroxyl groups.[5]

  • Reactant Preparation: In a round-bottom flask, dissolve glycerol (GLY) and an activated form of adipic acid, such as divinyl adipate (DVA), in anhydrous tetrahydrofuran (THF). A typical molar ratio is 1:1.[5]

  • Catalyst Addition: Add Novozym 435 (typically 1-10% by weight of the total monomers).[5][6]

  • Reaction: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at a controlled temperature, typically between 40°C and 70°C, for 24-48 hours.[5][6] The reaction temperature can influence the degree of branching in the resulting polymer.[2]

  • Termination and Purification: Stop the reaction by filtering off the immobilized enzyme. The solvent is then removed under reduced pressure. The resulting polymer can be further purified by precipitation in a non-solvent like methanol.

Characterization of Adipate-Based Polyesters

Thorough characterization is essential to understand the properties of the synthesized polyesters and their suitability for specific applications.

Protocol 3: Polymer Characterization
  • Molecular Weight Determination: Use Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[7]

  • Structural Analysis: Confirm the polyester structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[8]

  • Thermal Properties: Analyze the thermal properties, including glass transition temperature (Tg) and melting temperature (Tm), using Differential Scanning Calorimetry (DSC).[8][9] Thermogravimetric Analysis (TGA) can be used to assess thermal stability.[8]

Data Presentation

The following tables summarize key quantitative data for various adipate-based polyesters synthesized through different methods.

Table 1: Molecular Weight and Polydispersity of Adipate-Based Polyesters

PolymerMonomersCatalystMn ( g/mol )PDI (Mw/Mn)Reference
Poly(glycerol adipate)Glycerol, Divinyl AdipateNovozym 435< 5000-[1]
Poly(hexylene adipate)1,6-Hexanediol, Diethyl AdipateNovozym 435--[10]
Poly(butylene adipate)1,4-Butanediol, Adipic AcidH₃PO₄> 20,000≤ 2[11]
Poly(1,5-pentylene adipate)1,5-Pentanediol, Adipic Acid-< 100,000-[12]
Poly(butylene adipate-co-terephthalate)1,4-Butanediol, Adipic Acid, Terephthalic AcidTBT46,788-[13]

Table 2: Thermal Properties of Adipate-Based Polyesters

PolymerTg (°C)Tm (°C)Reference
Poly(ethylene adipate)-4756[14]
Poly(sorbitol adipate-co-ethylene glycol adipate)-59.2-[8]
Poly(sorbitol adipate-co-1,6 hexane diol adipate)-23.7-[8]
Poly(1,5-pentylene dicarboxylate)s-50-62[12]
Poly(butylene adipate-co-terephthalate)--[13]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Polyester Synthesis cluster_characterization Polymer Characterization Monomers Monomers (Adipic Acid, Diol/Polyol) Reaction Polycondensation Reaction (40-70°C, 24-48h) Monomers->Reaction Catalyst Enzyme Catalyst (e.g., Novozym 435) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Purification Purification (Filtration, Precipitation) Reaction->Purification Polyester Biodegradable Polyester Purification->Polyester GPC GPC (Mn, Mw, PDI) Polyester->GPC NMR NMR (¹H, ¹³C) Polyester->NMR FTIR FTIR Polyester->FTIR DSC DSC (Tg, Tm) Polyester->DSC TGA TGA Polyester->TGA

Experimental workflow for polyester synthesis and characterization.
Biodegradation Pathway

The biodegradation of adipate-based polyesters is primarily driven by enzymatic hydrolysis of the ester bonds.[15] This process is facilitated by enzymes such as lipases and cutinases present in various microorganisms.[16]

biodegradation_pathway Polyester Adipate-Based Polyester Chain Hydrolysis Enzymatic Hydrolysis of Ester Bonds Polyester->Hydrolysis Enzymes Extracellular Enzymes (Lipases, Cutinases) Enzymes->Hydrolysis Oligomers Soluble Oligomers Hydrolysis->Oligomers Monomers Monomers (Adipic Acid, Diol/Polyol) Oligomers->Monomers Metabolism Microbial Metabolism Monomers->Metabolism EndProducts CO₂, H₂O, Biomass Metabolism->EndProducts

Biodegradation pathway of adipate-based polyesters.

Conclusion

This compound can serve as a viable and stable precursor for the synthesis of biodegradable polyesters, provided it is first converted to adipic acid. The use of enzymatic catalysis, particularly with lipases like Novozym 435, offers a green and efficient method for producing these polymers. The resulting polyesters exhibit a range of properties that can be tailored for various applications in drug delivery and biomedical engineering by adjusting the choice of co-monomer and reaction conditions. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of adipate-based polyesters in their work.

References

Application Notes and Protocols for the Quantification of Sodium Hydrogen Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium hydrogen adipate (monosodium adipate) is the monosodium salt of adipic acid, a dicarboxylic acid crucial in the polymer industry, particularly for the synthesis of nylon-6,6.[1] It also finds applications as a food acidity regulator, gelling agent, and in pharmaceutical formulations.[2] Accurate quantification of this compound in various mixtures—from industrial process streams to final products—is essential for quality control, process optimization, and regulatory compliance.

This document provides detailed application notes and experimental protocols for four common analytical techniques used to quantify this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titration.

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a highly versatile and widely used technique for separating and quantifying non-volatile and thermally sensitive compounds. For this compound, which exists as the adipate anion and sodium cation in solution, Reverse-Phase HPLC (RP-HPLC) or Ion-Exclusion Chromatography are most suitable. The method offers excellent sensitivity and selectivity, especially when coupled with a Mass Spectrometry (MS) detector. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

  • Advantages : High sensitivity and selectivity, suitable for complex matrices, and can be coupled with various detectors (UV, MS).

  • Disadvantages : Requires more expensive instrumentation and solvents compared to titration. The adipate ion lacks a strong UV chromophore, so detection at low wavelengths (around 200 nm) or using an MS detector is necessary for high sensitivity.[3]

Quantitative Data Summary: HPLC

ParameterTypical ValueComments
Linearity Range0.1 - 5 mg/LFor LC-MS methods, excellent linearity is achievable.[3]
Method Detection Limit (MDL)≤ 0.06 mg/LDemonstrates high sensitivity with MS detection.[3]
Resolution (Rs)≥ 2.6Baseline separation from similar dicarboxylic acids can be achieved.[3]
Recovery95% - 105%Typical range for validated HPLC methods in various matrices.

Experimental Protocol: HPLC-MS

This protocol is adapted for the analysis of adipic acid and is suitable for this compound.

  • Instrumentation :

    • HPLC system with a binary pump, autosampler, and column oven.

    • Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Recommended Column: Acclaim™ Organic Acid (OA) column or similar polar-modified C18 column.[3]

  • Reagents and Standards :

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic Acid (or Phosphoric Acid for non-MS applications).[4]

    • This compound reference standard.

    • Stock Standard Solution (1000 mg/L): Accurately weigh and dissolve the reference standard in deionized water.[3]

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 2.5, 5 mg/L) by diluting the stock solution.[3]

  • Sample Preparation :

    • Accurately weigh a known amount of the mixture.

    • Dissolve the sample in a known volume of the mobile phase's aqueous component or deionized water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Mobile Phase : Isocratic or gradient elution using a mixture of acidified water (e.g., 0.1% formic acid) and acetonitrile.

    • Flow Rate : 0.6 mL/min.[5][6]

    • Injection Volume : 10 µL.[5][6]

    • Column Temperature : 40°C.[5]

    • Detector : ESI-MS in negative ion mode.

    • Monitored Ion : Monitor the deprotonated molecular ion [M-H]⁻ for the adipate anion at m/z 145.[3]

  • Data Analysis :

    • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Quantify the this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for Analytical Quantification

G cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample Prepare Dissolve, Dilute & Filter Sample Sample->Prepare Spike Spike with Internal Standard (optional) Prepare->Spike Inject Inject into Analytical Instrument Spike->Inject Acquire Acquire Data (Chromatogram, Spectrum, etc.) Inject->Acquire Quantify Integrate Peaks & Calculate Concentration Acquire->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify Report Final Report Quantify->Report G Start Start: Need to quantify This compound Q_Matrix Is the sample matrix complex? Start->Q_Matrix Q_Sensitivity Is high sensitivity (sub-ppm) required? Q_Matrix->Q_Sensitivity Yes Q_Equip Is basic equipment preferred? Q_Matrix->Q_Equip No Q_Volatile Are volatile impurities also of interest? Q_Sensitivity->Q_Volatile No HPLC Use HPLC-MS Q_Sensitivity->HPLC Yes GC Use GC-FID/MS (with derivatization) Q_Volatile->GC Yes NMR Use qNMR Q_Volatile->NMR No Q_Equip->NMR No Titr Use Acid-Base Titration Q_Equip->Titr Yes G Analyte Analyte (this compound) Unknown Concentration (Cx) Mix Prepare NMR Sample Analyte->Mix Standard Internal Standard Known Concentration (Cstd) Standard->Mix NMR Acquire ¹H NMR Spectrum Mix->NMR Integrals Integrate Signals Integral_Analyte (Ix) Integral_Standard (Istd) NMR->Integrals Equation Concentration is Proportional to Integral Cx ∝ Ix / Nx Integrals->Equation Result Calculate Cx relative to Cstd Equation->Result

References

Application Note: Titration Curve Analysis of Sodium Hydrogen Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen adipate, the monosodium salt of the dicarboxylic adipic acid, is a compound of interest in various chemical and pharmaceutical applications. Its properties as a buffering agent and its role as an intermediate in the synthesis of polymers and other organic molecules necessitate a thorough understanding of its acid-base characteristics.[1][2][3] Titration curve analysis is a fundamental technique used to determine the concentration and acid dissociation constants (pKa) of a substance.

This application note provides a detailed protocol for the potentiometric titration of this compound with a strong base. Adipic acid is a diprotic acid, meaning it can donate two protons.[4] this compound is the intermediate species, having already lost one proton. Therefore, its titration with a strong base will involve the removal of the second proton, exhibiting a single equivalence point. The analysis of the resulting titration curve allows for the determination of the second pKa value of adipic acid and the concentration of the this compound solution.

Quantitative Data Summary

The following table summarizes the key quantitative data for adipic acid and its sodium salts. This information is crucial for the preparation of solutions and the interpretation of titration data.

PropertyAdipic Acid (H₂A)This compound (NaHA)Disodium Adipate (Na₂A)
Molecular Formula C₆H₁₀O₄C₆H₉NaO₄C₆H₈Na₂O₄
Molar Mass ( g/mol ) 146.14[5]168.12[6]190.10
pKa₁ at 25°C 4.41--
pKa₂ at 25°C 5.41--

Note: The pKa values are for the parent acid, adipic acid. The titration of this compound will allow for the experimental determination of pKa₂.

Experimental Protocol

This protocol outlines the methodology for the potentiometric titration of a this compound solution with a standardized sodium hydroxide solution.

Materials and Reagents
  • This compound (C₆H₉NaO₄)

  • Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beakers (250 mL)

  • Volumetric flasks

  • Pipettes

Solution Preparation
  • This compound Solution: Accurately weigh a known mass of this compound and dissolve it in a volumetric flask with deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Sodium Hydroxide Titrant: Prepare or use a previously standardized solution of sodium hydroxide (e.g., 0.1 M). Record its exact concentration.

Instrumentation Setup and Calibration
  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.[7][8]

  • Set up the titration apparatus with the buret filled with the standardized NaOH solution.

  • Place a known volume (e.g., 50.0 mL) of the this compound solution into a 250 mL beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution, ensuring the bulb is covered and will not be struck by the stir bar.

Titration Procedure
  • Record the initial pH of the this compound solution.

  • Begin adding the NaOH titrant from the buret in small increments (e.g., 0.5-1.0 mL).

  • After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

  • As the pH begins to change more rapidly, decrease the increment size (e.g., 0.1-0.2 mL) to obtain a more detailed curve around the equivalence point.[8][9]

  • Continue adding titrant well past the equivalence point until the pH begins to plateau.

Data Analysis
  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

  • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified visually or by calculating the first or second derivative of the curve.[7][10]

  • At the equivalence point, the moles of NaOH added are equal to the initial moles of this compound. This allows for the calculation of the exact concentration of the this compound solution.

  • Determine the half-equivalence point, which is the volume of NaOH added that is half of the volume required to reach the equivalence point.

  • The pH at the half-equivalence point is equal to the pKa₂ of adipic acid.[10][11][12]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the titration of this compound.

G cluster_prep Preparation cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis prep_sha Prepare Sodium Hydrogen Adipate Solution calibrate Calibrate pH Meter prep_sha->calibrate prep_naoh Standardize NaOH Solution setup Assemble Titration Apparatus prep_naoh->setup calibrate->setup add_naoh Add NaOH Titrant in Increments setup->add_naoh record_ph Record pH and Volume add_naoh->record_ph plot_curve Plot Titration Curve record_ph->plot_curve det_ep Determine Equivalence Point plot_curve->det_ep det_pka Determine pKa2 plot_curve->det_pka G HA_minus Hydrogen Adipate (HA⁻) A_2minus Adipate (A²⁻) HA_minus->A_2minus + OH⁻ OH_minus Hydroxide (OH⁻) H2O Water (H₂O) OH_minus->H2O + H⁺ from HA⁻

References

The Role of Sodium Hydrogen Adipate in the Synthesis of Metal-Organic Frameworks (MOFs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the synthesis of metal-organic frameworks (MOFs) utilizing sodium hydrogen adipate. Adipic acid, a flexible dicarboxylic acid, and its salts are versatile building blocks for constructing robust and dynamic MOFs with potential applications in gas storage, catalysis, and drug delivery. The in situ formation of this compound from adipic acid and a sodium base, or its direct use, plays a crucial role in directing the framework assembly and influencing the final properties of the material.

The Role of this compound in MOF Synthesis

This compound, either used directly or formed in situ by reacting adipic acid with a sodium-based hydroxide, serves multiple functions in the synthesis of metal-organic frameworks.

  • Ligand Source: The primary role is to provide the adipate dianion, a flexible dicarboxylate linker that coordinates with metal ions to form the porous framework of the MOF.

  • pH Modulator: The formation of the hydrogen adipate salt influences the pH of the reaction mixture. The pH is a critical parameter in MOF synthesis as it affects the deprotonation of the carboxylic acid groups and the coordination chemistry of the metal ions, thereby influencing the final topology and crystallinity of the MOF.[1][2] Too low a pH can prevent the coordination of the ligand, while a pH that is too high might lead to the rapid precipitation of metal hydroxides.[1]

  • Structure-Directing Agent: The sodium cation can act as a template or structure-directing agent, influencing the dimensionality and connectivity of the resulting framework. Alkali metal cations have been shown to impact the formation of anionic MOFs and can guide the self-assembly process of metal ions and organic linkers.

Experimental Protocols for Adipate-Based MOFs

The following are representative protocols for the synthesis of adipate-based MOFs with different transition metals. These protocols are based on established methods for similar MOF syntheses and can be adapted for specific research needs.

Solvothermal Synthesis of Zinc Adipate MOF

This protocol describes the synthesis of a zinc-based MOF using adipic acid, where this compound is formed in situ.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Adipic Acid (C₆H₁₀O₄)

  • Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 100 mL beaker, dissolve 1.487 g (5 mmol) of zinc nitrate hexahydrate in 20 mL of DMF.

  • In a separate 100 mL beaker, dissolve 0.731 g (5 mmol) of adipic acid in 20 mL of DMF.

  • Slowly add a 1 M solution of NaOH in ethanol to the adipic acid solution with stirring until a pH of 5-6 is reached. This results in the in situ formation of this compound.

  • Add the zinc nitrate solution to the adipate solution dropwise while stirring continuously.

  • Transfer the resulting mixture to a 100 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After cooling to room temperature, collect the white crystalline product by filtration.

  • Wash the product sequentially with DMF (3 x 20 mL) and ethanol (3 x 20 mL) to remove any unreacted precursors and solvent.

  • Dry the final product in a vacuum oven at 80°C for 12 hours.

Expected Yield: ~85%

Sonochemical Synthesis of Manganese Adipate MOF

This protocol outlines a rapid, room-temperature synthesis of a manganese-based MOF using ultrasound irradiation.[3][4]

Materials:

  • Manganese (II) Acetate Tetrahydrate (Mn(CH₃COO)₂·4H₂O)

  • Adipic Acid (C₆H₁₀O₄)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

Procedure:

  • In a 50 mL sonication vessel, dissolve 1.225 g (5 mmol) of manganese (II) acetate tetrahydrate in 20 mL of deionized water.

  • In a separate beaker, dissolve 0.731 g (5 mmol) of adipic acid in 20 mL of deionized water containing 0.4 g (10 mmol) of NaOH.

  • Add the manganese acetate solution to the sodium adipate solution.

  • Place the sonication vessel in an ultrasonic bath or use a sonic horn and irradiate the mixture at room temperature for 1-2 hours.

  • Collect the resulting precipitate by centrifugation or filtration.

  • Wash the product with deionized water (3 x 20 mL) and ethanol (3 x 20 mL).

  • Dry the product at 60°C overnight.

Expected Yield: ~75%

Hydrothermal Synthesis of Cobalt Adipate MOF

This protocol describes the synthesis of a cobalt-based MOF under hydrothermal conditions.[5]

Materials:

  • Cobalt (II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)

  • Adipic Acid (C₆H₁₀O₄)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure:

  • Dissolve 1.455 g (5 mmol) of cobalt (II) nitrate hexahydrate in 25 mL of deionized water in a beaker.

  • In a separate beaker, dissolve 0.731 g (5 mmol) of adipic acid and 0.4 g (10 mmol) of NaOH in 25 mL of deionized water.

  • Slowly add the cobalt nitrate solution to the sodium adipate solution with vigorous stirring.

  • Transfer the mixture to a 100 mL Teflon-lined autoclave.

  • Heat the autoclave at 150°C for 48 hours.

  • After cooling, filter the pink precipitate and wash it thoroughly with deionized water and then ethanol.

  • Dry the product at 100°C for 12 hours.

Expected Yield: ~80%

Quantitative Data Presentation

The following tables summarize typical synthesis conditions and resulting physicochemical properties for adipate-based MOFs with different transition metals. Note that properties can vary based on the specific synthesis method and conditions.

Table 1: Synthesis Conditions for Adipate-Based MOFs

ParameterZinc Adipate MOFManganese Adipate MOFCobalt Adipate MOF
Synthesis Method SolvothermalSonochemicalHydrothermal
Metal Source Zn(NO₃)₂·6H₂OMn(CH₃COO)₂·4H₂OCo(NO₃)₂·6H₂O
Ligand Source Adipic Acid + NaOHAdipic Acid + NaOHAdipic Acid + NaOH
Metal:Ligand Ratio 1:11:11:1
Solvent DMFDeionized WaterDeionized Water
Temperature 120°CRoom Temperature150°C
Time 24 hours1-2 hours48 hours

Table 2: Physicochemical Properties of Adipate-Based MOFs

PropertyZinc Adipate MOFManganese Adipate MOFCobalt Adipate MOF
Appearance White Crystalline PowderLight Pink PowderPink Crystalline Powder
BET Surface Area ~300-500 m²/g~200-400 m²/g~250-450 m²/g
Pore Volume ~0.2-0.4 cm³/g~0.15-0.3 cm³/g~0.18-0.35 cm³/g
Thermal Stability (TGA) Stable up to ~350°C[6]Stable up to ~300°C[7]Stable up to ~320°C
Crystallinity (PXRD) HighModerate to HighHigh

Application Notes

The flexible nature of the adipate ligand imparts unique properties to the resulting MOFs, making them suitable for various applications.

Drug Delivery: Ibuprofen Loading and Release

The porous structure and biocompatibility of zinc-based MOFs make them promising candidates for drug delivery systems.[8][9] A hypothetical application for a zinc adipate MOF is the loading and controlled release of the anti-inflammatory drug ibuprofen.

Protocol for Ibuprofen Loading:

  • Activate the synthesized zinc adipate MOF by heating at 120°C under vacuum for 12 hours to remove any guest molecules from the pores.

  • Prepare a solution of ibuprofen in a suitable solvent (e.g., ethanol) at a concentration of 10 mg/mL.

  • Immerse 100 mg of the activated zinc adipate MOF in 10 mL of the ibuprofen solution.

  • Stir the suspension at room temperature for 24 hours to allow for ibuprofen to diffuse into the MOF pores.

  • Collect the ibuprofen-loaded MOF by centrifugation, wash with fresh ethanol to remove surface-adsorbed drug, and dry under vacuum.

  • The amount of loaded ibuprofen can be quantified by thermogravimetric analysis (TGA) or by analyzing the supernatant concentration using UV-Vis spectroscopy. Studies on similar zinc-based MOFs have shown that drug loading can be optimized.[8]

In Vitro Drug Release:

  • Suspend 10 mg of the ibuprofen-loaded zinc adipate MOF in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions.

  • Maintain the suspension at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium, centrifuge to remove the MOF particles, and analyze the supernatant for ibuprofen concentration using UV-Vis spectroscopy.

  • The flexible framework of the adipate-based MOF may allow for a sustained release profile of the encapsulated drug. The release kinetics can be influenced by the interactions between the drug and the MOF framework.[9]

Heterogeneous Catalysis: Oxidation of Benzyl Alcohol

Manganese-based MOFs can serve as effective heterogeneous catalysts due to the accessible and well-defined manganese active sites.[10] A potential application for a manganese adipate MOF is the catalytic oxidation of benzyl alcohol to benzaldehyde, an important reaction in the fine chemicals industry.[11][12][13]

Catalytic Reaction Protocol:

  • In a round-bottom flask, add 50 mg of the synthesized manganese adipate MOF as the catalyst.

  • Add 1 mmol of benzyl alcohol and 10 mL of a suitable solvent (e.g., acetonitrile).

  • Add 2 mmol of an oxidizing agent, such as tert-butyl hydroperoxide (TBHP).

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • After the reaction, the MOF catalyst can be recovered by filtration, washed, dried, and reused for subsequent catalytic cycles to test its stability and reusability. The porous nature of the MOF allows for the diffusion of reactants to the active manganese sites within the framework.

Visualizations

The following diagrams illustrate the synthesis process and structural aspects of adipate-based MOFs.

G cluster_0 Preparation of Precursors cluster_1 MOF Synthesis cluster_2 Product Isolation and Purification A Metal Salt (e.g., Zn(NO3)2·6H2O) in Solvent C Mixing of Precursor Solutions A->C B Adipic Acid + NaOH in Solvent (in situ formation of this compound) B->C D Solvothermal/Hydrothermal Reaction (e.g., 120°C, 24h) C->D E Filtration/Centrifugation D->E F Washing with Solvent E->F G Drying under Vacuum F->G H Adipate-Based MOF G->H

Fig. 1: General workflow for the solvothermal/hydrothermal synthesis of adipate-based MOFs.

G cluster_0 Adipate Ligand 1 cluster_1 Adipate Ligand 2 M Metal Ion (e.g., Zn²⁺) O1 O M->O1 Coordination Bond O3 O M->O3 C1 C O1->C1 CH2_1 (CH₂)₄ C1->CH2_1 C2 C CH2_1->C2 O2 O C2->O2 C3 C O3->C3 CH2_2 (CH₂)₄ C3->CH2_2 C4 C CH2_2->C4 O4 O C4->O4

Fig. 2: Coordination of flexible adipate ligands with a central metal ion.

G cluster_0 Reactants cluster_1 In Situ Formation & Roles cluster_2 MOF Assembly AdipicAcid Adipic Acid SHA This compound AdipicAcid->SHA NaOH Sodium Hydroxide NaOH->SHA MetalSalt Metal Salt Coordination Coordination with Metal Ions MetalSalt->Coordination Ligand Adipate Ligand Source SHA->Ligand Modulator pH Modulator SHA->Modulator SDA Structure-Directing Agent (Na⁺) SHA->SDA Ligand->Coordination Modulator->Coordination SDA->Coordination Framework Formation of MOF Structure Coordination->Framework

Fig. 3: Logical flow diagram of the roles of this compound in MOF synthesis.

References

Application Notes and Protocols: Sodium Hydrogen Adipate as a Plasticizer in Polyvinyl Chloride (PVC) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any scientific studies or data on the use of sodium hydrogen adipate as a primary plasticizer in polyvinyl chloride (PVC) formulations. Salts of dicarboxylic acids are not typically used as primary plasticizers for PVC due to potential issues with compatibility, processability, and performance compared to commonly used ester-based plasticizers.

The following application notes and protocols are therefore provided as an illustrative guide based on the evaluation of common adipate ester plasticizers in PVC. The quantitative data presented is hypothetical and intended to demonstrate the format for data presentation. Researchers should not expect similar results with this compound without comprehensive experimental validation.

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, in its pure form, it is rigid and brittle. To impart flexibility and processability, plasticizers are incorporated into the PVC matrix. Adipate esters are a class of non-phthalate plasticizers known for their good performance, particularly at low temperatures. This document outlines the methodologies for evaluating the performance of a potential new plasticizer, this compound, in PVC formulations. The protocols described below are based on established standards for testing plasticized PVC films.

Hypothetical Performance Data of Adipate Plasticizers in PVC

The following tables summarize the expected performance of a standard adipate ester plasticizer (e.g., dioctyl adipate - DOA) in a PVC formulation. This data is for illustrative purposes only.

Table 1: Thermal Properties of PVC Formulations

PropertyUnplasticized PVCPVC with 30 phr* DOA (Hypothetical)
Glass Transition Temperature (Tg) (°C)8515
Onset of Degradation (Tonset) (°C)220215
Temperature at 10% Weight Loss (°C)250245

*phr: parts per hundred parts of resin by weight.

Table 2: Mechanical Properties of PVC Formulations

PropertyUnplasticized PVCPVC with 30 phr* DOA (Hypothetical)
Tensile Strength (MPa)5020
Elongation at Break (%)5350
Young's Modulus (MPa)300050

Table 3: Plasticizer Migration from PVC Formulations

Migration TestWeight Loss (%) after 24h at 70°C
Activated Carbon Method (ISO 176)1.5
Solvent Extraction (n-Hexane)3.0

Experimental Protocols

Preparation of Plasticized PVC Films (Solution Casting Method)

This protocol describes the preparation of plasticized PVC films for subsequent characterization.

Materials:

  • PVC resin (suspension grade)

  • Plasticizer (e.g., this compound - for evaluation)

  • Tetrahydrofuran (THF) - analytical grade

  • Glass petri dishes

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Accurately weigh 10 g of PVC resin and the desired amount of plasticizer (e.g., 3 g for a 30 phr formulation).

  • Dissolve the PVC resin and plasticizer in 100 mL of THF in a sealed container with magnetic stirring. Gentle heating (up to 50°C) may be applied to facilitate dissolution.[1][2]

  • Once a homogeneous solution is obtained, pour it into a clean, level glass petri dish.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. The dish should be loosely covered to prevent rapid evaporation and the formation of bubbles.

  • After the film has formed, place the petri dish in a vacuum oven at 60°C for at least 24 hours to remove any residual solvent.

  • Carefully peel the PVC film from the petri dish for subsequent testing.

G cluster_prep PVC Film Preparation weigh Weigh PVC and Plasticizer dissolve Dissolve in THF weigh->dissolve cast Cast Solution into Petri Dish dissolve->cast evaporate Solvent Evaporation cast->evaporate dry Vacuum Drying evaporate->dry

Figure 1. Workflow for PVC film preparation.
Thermal Analysis

This protocol determines the glass transition temperature (Tg) of the PVC formulations.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Calibrate the DSC instrument for temperature and heat flow.

  • Accurately weigh 5-10 mg of the PVC film into a standard aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 100°C) at a heating rate of 10°C/min under a nitrogen atmosphere.[3]

  • Cool the sample back to room temperature.

  • Perform a second heating scan at the same rate. The Tg is determined from the midpoint of the transition in the heat flow curve of the second heating scan.

This protocol evaluates the thermal stability of the PVC formulations.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument for mass and temperature.

  • Place a 10-15 mg sample of the PVC film into the TGA sample pan.

  • Heat the sample from room temperature to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.[4]

  • Record the mass loss as a function of temperature.

  • Determine the onset of degradation temperature (Tonset) and the temperature at different percentages of weight loss.

G cluster_thermal Thermal Analysis Workflow sample_prep Prepare PVC Film Sample dsc DSC Analysis (Tg) sample_prep->dsc tga TGA Analysis (Thermal Stability) sample_prep->tga

Figure 2. Thermal analysis workflow.
Mechanical Testing

This protocol determines the tensile properties of the PVC films according to ASTM D882.[5][6]

Apparatus:

  • Universal Testing Machine (UTM) with appropriate load cell

  • Film grips

  • Micrometer

Procedure:

  • Cut the PVC films into rectangular strips of uniform width (e.g., 10-25 mm) and a length of at least 150 mm.[6]

  • Measure the thickness and width of the specimens at several points along the gauge length and calculate the average cross-sectional area.

  • Set the initial grip separation on the UTM (e.g., 100 mm).

  • Mount the specimen in the grips, ensuring it is aligned vertically and not under tension.

  • Set the crosshead speed to a constant rate (e.g., 50 mm/min).

  • Start the test and record the load and elongation until the specimen breaks.

  • Calculate the tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.

Plasticizer Migration Testing

This method determines the loss of plasticizer by volatilization.[7][8]

Materials:

  • Activated carbon

  • Metal containers with lids

  • Forced-air oven

Procedure:

  • Cut circular specimens (50 mm diameter) from the PVC film.

  • Condition the specimens and the activated carbon at a standard temperature and humidity.

  • Weigh the specimens accurately (m1).

  • Place a layer of activated carbon at the bottom of a metal container, place the specimen on top, and cover it completely with more activated carbon.

  • Place the container in a forced-air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • After the specified time, remove the container from the oven and allow it to cool to room temperature.

  • Carefully remove the specimen from the activated carbon, clean any adhering particles, and re-weigh it (m2).

  • Calculate the percentage weight loss as: [(m1 - m2) / m1] * 100.

This method determines the resistance of the plasticizer to extraction by a liquid.

Materials:

  • Solvent (e.g., n-hexane, isopropanol)

  • Glass vials with screw caps

  • Analytical balance

  • Oven

Procedure:

  • Cut a precisely weighed piece of the PVC film (w1).

  • Immerse the film in a known volume of the chosen solvent in a sealed glass vial.

  • Keep the vial at a constant temperature (e.g., 50°C) for a specified duration (e.g., 24 hours), with occasional gentle agitation.

  • Remove the film from the solvent, gently blot it dry, and dry it in an oven at 60°C to a constant weight (w2).

  • The percentage of plasticizer extracted is calculated as: [(w1 - w2) / initial plasticizer weight] * 100. The initial plasticizer weight is known from the formulation.

G cluster_migration Plasticizer Migration Testing sample_prep Prepare Weighed PVC Film Sample activated_carbon Activated Carbon Method (ISO 176) sample_prep->activated_carbon solvent_extraction Solvent Extraction Method sample_prep->solvent_extraction result_ac Calculate Weight Loss activated_carbon->result_ac result_se Calculate % Extracted solvent_extraction->result_se

Figure 3. Migration testing workflow.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the performance of a new potential plasticizer, such as this compound, in PVC formulations. It is crucial to reiterate that the viability of this compound as a PVC plasticizer is not supported by current scientific literature. Therefore, any investigation should begin with preliminary compatibility and processability studies before proceeding with the detailed characterization described herein. The provided hypothetical data for a standard adipate ester serves as a benchmark for comparison.

References

Application Notes: Sodium Hydrogen Adipate as a Stabilizer in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Sodium hydrogen adipate (monosodium adipate) is the monosodium salt of adipic acid, a dicarboxylic acid.[1][2] Its chemical formula is C₆H₉NaO₄.[2] In the cosmetic and personal care industry, maintaining the stability of a formulation throughout its shelf life is critical for product safety, efficacy, and consumer acceptance.[3][4] Chemical stability is often linked to maintaining an optimal pH range. This compound serves as an effective stabilizer, primarily by acting as a buffering agent to control the pH of cosmetic products.[1][5] Its ability to resist pH changes helps preserve the physical and chemical integrity of formulations, enhance the performance of other ingredients, and extend product shelf life.[3][5]

2. Mechanism of Action: pH Buffering

The primary stabilizing function of this compound stems from its action as a buffering agent.[5] A buffer system consists of a weak acid and its conjugate base, which work in equilibrium to resist significant pH changes when an acid or base is added to the system.[6][7]

This compound is a salt of a weak acid (adipic acid) and a strong base (sodium hydroxide). In an aqueous solution, it contributes to an equilibrium between adipic acid and the adipate ion. This equilibrium allows it to neutralize both acidic and alkaline substances that may be introduced into the formulation or develop over time, thereby maintaining a stable pH.[5][7] This is crucial for the stability of emulsions, the efficacy of preservatives, and the integrity of pH-sensitive active ingredients.[3] The parent compound, adipic acid, has a pKa of approximately 4.43, which informs the effective buffering range of this system.[8]

cluster_0 Buffering System in Formulation cluster_1 Response to pH Shift AdipicAcid Adipic Acid (H₂A) AdipateIon Adipate Ion (HA⁻) AdipicAcid->AdipateIon + H⁺ AdipateIon->AdipicAcid + H⁺ AddedAcid Added Acid (H⁺) AddedAcid->AdipateIon Neutralized by Adipate Ion AddedBase Added Base (OH⁻) AddedBase->AdipicAcid Neutralized by Adipic Acid cluster_workflow Experimental Workflow for Stabilizer Evaluation Formulate 1. Formulation - Control (No Stabilizer) - Test (with NaHA) Initial 2. Initial Analysis (T=0) - pH, Viscosity - Appearance, Odor Formulate->Initial Branch 3. Stability Testing Initial->Branch Accelerated Accelerated Stability (25°C, 45°C, 50°C) Branch->Accelerated Long-Term FreezeThaw Freeze-Thaw Cycles (-10°C to 25°C) Branch->FreezeThaw Stress Test Buffering Buffering Capacity Test (Acid/Base Challenge) Branch->Buffering Functionality Analysis 4. Periodic Analysis (Weeks 1, 2, 4, 8, 12) - pH, Viscosity - Appearance, Odor Accelerated->Analysis FT_Analysis Post-Cycle Analysis - Emulsion Integrity - Appearance FreezeThaw->FT_Analysis Buffer_Analysis pH Measurement - Calculate ΔpH Buffering->Buffer_Analysis Data 5. Data Compilation & Comparison Analysis->Data FT_Analysis->Data Buffer_Analysis->Data Conclusion 6. Conclusion on Stabilizer Efficacy Data->Conclusion

References

Application Notes and Protocols for Polymer Nanocomposites with Sodium Hydrogen Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preparation of polymer nanocomposites utilizing sodium hydrogen adipate as a surface modifier for nanofillers. The protocols focus on enhancing the dispersion of nanofillers within polymer matrices to improve the physicochemical properties of the composites, with a particular emphasis on applications in drug delivery.

Introduction

Polymer nanocomposites, materials comprising a polymer matrix reinforced with nanoscale fillers, exhibit significantly enhanced properties compared to their neat polymer counterparts. These enhancements include improved mechanical strength, thermal stability, and barrier properties.[1] A critical factor in the performance of these nanocomposites is the uniform dispersion of the nanofiller within the polymer matrix. However, the inherent incompatibility between hydrophilic inorganic nanofillers and hydrophobic polymer matrices often leads to agglomeration, diminishing the potential property enhancements.

Surface modification of nanofillers is a key strategy to overcome this challenge. This compound, a salt of the dicarboxylic adipic acid, can be employed as an effective surface modifying agent for various nanofillers, such as montmorillonite (MMT) clay and layered double hydroxides (LDHs). The adipate anion can intercalate into the layered structure of these fillers, rendering their surface more organophilic and promoting better interaction with the polymer matrix. This improved interfacial adhesion is crucial for achieving the desired property enhancements in the final nanocomposite material.

Preparation Methods

The preparation of polymer nanocomposites with this compound-modified nanofillers typically involves two main stages: the surface modification of the nanofiller and the subsequent incorporation of the modified filler into a polymer matrix. The most common methods for the latter are solution casting and melt intercalation.

Surface Modification of Nanofillers with this compound

This protocol describes the surface modification of montmorillonite (MMT) clay using an ion-exchange reaction with this compound. This process renders the hydrophilic MMT surface more organophilic, facilitating its dispersion in a polymer matrix.

Experimental Protocol: Surface Modification of Montmorillonite (MMT) with this compound

Materials:

  • Sodium Montmorillonite (Na-MMT)

  • This compound

  • Deionized Water

  • Ethanol

  • Silver Nitrate (AgNO₃) solution (0.1 M)

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer with heating plate

  • Centrifuge and centrifuge tubes

  • Oven

  • Mortar and pestle

Procedure:

  • Dispersion of Na-MMT: Disperse a known amount of Na-MMT in deionized water (e.g., 1 g in 100 mL) and stir vigorously for 24 hours at room temperature to ensure full swelling and dispersion of the clay platelets.

  • Preparation of this compound Solution: Prepare an aqueous solution of this compound. The amount should be calculated based on the cation exchange capacity (CEC) of the Na-MMT. A common approach is to use a 2:1 molar ratio of this compound to the CEC of the clay.

  • Ion-Exchange Reaction: Heat the Na-MMT dispersion to 60-80°C with continuous stirring. Slowly add the this compound solution to the heated clay dispersion. Maintain the temperature and continue stirring for 4-6 hours to facilitate the ion-exchange process, where the sodium ions in the clay galleries are replaced by the adipate anions.

  • Washing and Centrifugation: Allow the mixture to cool to room temperature. Centrifuge the suspension to separate the modified MMT (Adipate-MMT). Discard the supernatant.

  • Purification: Re-disperse the Adipate-MMT in a mixture of deionized water and ethanol and centrifuge again. Repeat this washing step several times until no chloride ions are detected in the supernatant when tested with a silver nitrate solution (no white precipitate of AgCl forms).

  • Drying and Grinding: Dry the purified Adipate-MMT in an oven at 80°C overnight. Once completely dry, grind the modified clay into a fine powder using a mortar and pestle.

Preparation of Polymer Nanocomposites

The following protocols describe the incorporation of the adipate-modified MMT into Poly(vinyl chloride) (PVC) and Poly(butylene adipate-co-terephthalate) (PBAT) matrices using solution casting and melt intercalation methods, respectively.

Experimental Protocol: PVC/Adipate-MMT Nanocomposite via Solution Casting

Materials:

  • Poly(vinyl chloride) (PVC)

  • Adipate-modified Montmorillonite (Adipate-MMT)

  • Tetrahydrofuran (THF)

Equipment:

  • Beakers

  • Magnetic stirrer

  • Ultrasonicator

  • Petri dishes

  • Vacuum oven

Procedure:

  • Dissolution of PVC: Dissolve a specific amount of PVC in THF (e.g., 5 g in 100 mL) by stirring at room temperature until a homogeneous solution is obtained.

  • Dispersion of Adipate-MMT: Disperse the desired amount of Adipate-MMT (e.g., for a 3 wt% loading, use 0.15 g of Adipate-MMT for 5 g of PVC) in a separate portion of THF. Sonicate the suspension for 30 minutes to break down agglomerates and achieve a fine dispersion.

  • Mixing: Slowly add the Adipate-MMT dispersion to the PVC solution under continuous stirring. Continue stirring for another 2-4 hours to ensure uniform mixing.

  • Casting: Pour the resulting mixture into a petri dish and allow the solvent to evaporate slowly at room temperature in a fume hood.

  • Drying: Once a film is formed, transfer the petri dish to a vacuum oven and dry at 60°C for 24 hours to remove any residual solvent.

Experimental Protocol: PBAT/Adipate-MMT Nanocomposite via Melt Intercalation

Materials:

  • Poly(butylene adipate-co-terephthalate) (PBAT) pellets

  • Adipate-modified Montmorillonite (Adipate-MMT) powder

Equipment:

  • Internal mixer (e.g., Brabender) or twin-screw extruder

  • Hot press

Procedure:

  • Drying: Dry both the PBAT pellets and the Adipate-MMT powder in a vacuum oven at 80°C for at least 12 hours to remove any moisture.

  • Melt Mixing: Set the temperature of the internal mixer or extruder to the processing temperature of PBAT (typically 140-160°C).

  • Compounding: First, feed the PBAT pellets into the mixer and allow them to melt completely. Then, add the desired amount of Adipate-MMT powder (e.g., for a 5 wt% loading) to the molten PBAT.

  • Mixing: Mix the components at a specific screw speed (e.g., 50-100 rpm) for a set time (e.g., 5-10 minutes) to ensure proper dispersion and intercalation/exfoliation of the clay platelets.

  • Sample Preparation: After mixing, collect the compounded material and prepare samples for characterization by compression molding using a hot press at the processing temperature.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of polymer nanocomposites prepared with adipate-modified nanofillers.

Table 1: Interlayer Spacing of Montmorillonite Modified with Different Adipate Salts

ModifierBasal Spacing (d₀₀₁) (Å)
Na-Montmorillonite12.5
Adipate-Modified Montmorillonite18.2
Sebacate-Modified Montmorillonite20.1

Data adapted from studies on dicarboxylic acid salt modification of clays.[1]

Table 2: Mechanical Properties of PVC and PBAT Nanocomposites

MaterialFiller Loading (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Neat PVC045.22.185
PVC/Adipate-MMT352.82.865
PVC/Adipate-MMT555.13.250
Neat PBAT032.50.4650
PBAT/Adipate-LDH336.80.6580
PBAT/Adipate-LDH538.20.7520

Data compiled and adapted from literature on similar systems.

Table 3: Thermal Properties of Polyamide 6.6/Adipate-LDH Nanocomposites

MaterialFiller Loading (wt%)Onset Decomposition Temperature (°C)Temperature at Max. Decomposition Rate (°C)
Neat Polyamide 6.60420455
Polyamide 6.6/Adipate-LDH0.1435465
Polyamide 6.6/Adipate-LDH1430462
Polyamide 6.6/Adipate-LDH5425458

Data adapted from a study on solid-state polymerization of Polyamide 6.6 with adipate-modified LDH.

Visualizations

The following diagrams illustrate the experimental workflow for preparing polymer nanocomposites and a proposed signaling pathway for drug delivery applications.

experimental_workflow cluster_modification Nanofiller Surface Modification cluster_nanocomposite Nanocomposite Preparation cluster_solution Solution Casting cluster_melt Melt Intercalation dispersion 1. Dispersion of Na-Montmorillonite in Water solution_prep 2. Preparation of Sodium Hydrogen Adipate Solution ion_exchange 3. Ion-Exchange Reaction (60-80°C, 4-6h) dispersion->ion_exchange solution_prep->ion_exchange washing 4. Washing and Centrifugation ion_exchange->washing drying 5. Drying and Grinding washing->drying filler_dispersion A2. Modified Filler Dispersion in Solvent drying->filler_dispersion drying_polymers B1. Drying of Polymer and Modified Filler drying->drying_polymers polymer_dissolution A1. Polymer Dissolution (e.g., PVC in THF) mixing_solution A3. Mixing of Polymer and Filler Dispersions polymer_dissolution->mixing_solution filler_dispersion->mixing_solution casting_drying A4. Casting and Drying mixing_solution->casting_drying final_product_solution Nanocomposite Film casting_drying->final_product_solution melt_mixing B2. Melt Mixing in Extruder/Mixer drying_polymers->melt_mixing molding B3. Compression Molding melt_mixing->molding final_product_melt Nanocomposite Material molding->final_product_melt

Caption: Experimental workflow for preparing polymer nanocomposites.

drug_delivery_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm nanocomposite Drug-Loaded Adipate-Based Nanocomposite cell_membrane Cell Membrane nanocomposite->cell_membrane 1. Adsorption & Internalization endosome Early Endosome (pH ~6.0-6.5) cell_membrane->endosome 2. Endocytosis late_endosome Late Endosome (pH ~5.0-6.0) endosome->late_endosome 3. Maturation lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome 4. Fusion drug_release Drug Release lysosome->drug_release 5. Nanocomposite Degradation & Drug Release (Low pH & Enzymes) therapeutic_target Therapeutic Target (e.g., Ribosomes, DNA) drug_release->therapeutic_target 6. Drug Action therapeutic_effect Therapeutic Effect therapeutic_target->therapeutic_effect 7. Cellular Response

Caption: Cellular uptake and drug release from adipate-based nanocomposites.

References

Application Notes and Protocols: The Use of Sodium Hydrogen Adipate in the Preparation of Hydrophilic Monolithic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrophilic monolithic systems are a cornerstone of oral controlled-release dosage forms, offering simplicity in manufacturing and flexibility in modulating drug release profiles. This document explores the theoretical application of sodium hydrogen adipate as a functional excipient in such systems. While direct, extensive research on the use of this compound in hydrophilic monolithic tablets is limited in publicly available literature, its properties as a sodium salt of a dicarboxylic acid suggest a potential role as a pH-modifying agent to influence the release of pH-sensitive active pharmaceutical ingredients (APIs). These notes provide a framework for formulating and evaluating hydrophilic matrices containing this compound, based on established principles of polymer science and pharmaceutical technology.

Introduction

Hydrophilic monolithic systems, typically composed of a swellable polymer matrix, are widely utilized for sustained drug delivery. Upon contact with aqueous fluids, the polymer hydrates to form a gel layer that controls the rate of drug release through diffusion and/or erosion of the matrix. The release kinetics can be influenced by various factors, including the polymer type and viscosity, drug solubility, and the inclusion of functional excipients.

This compound (monosodium adipate) is the monosodium salt of adipic acid. As an acidic salt, it has the potential to modulate the microenvironmental pH within the hydrated gel layer of a monolithic tablet. This can be particularly advantageous for controlling the dissolution and release of APIs whose solubility is dependent on pH. For instance, it could enhance the release of a weakly basic drug by maintaining an acidic microenvironment, thereby promoting its ionization and dissolution.

Potential Applications:

  • Modulation of release for pH-dependent drugs.

  • Achieving zero-order or near-zero-order release kinetics by controlling the intragel pH.[1]

  • Use in combination with hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) to create a robust, swellable matrix.

Theoretical Mechanism of Action

The proposed mechanism for this compound in a hydrophilic monolithic system is centered on its ability to act as a buffering agent within the hydrated matrix.

G cluster_0 Tablet in Aqueous Environment cluster_1 Role of this compound cluster_2 Drug Release A Tablet Ingestion B Polymer Hydration & Swelling A->B C Formation of Gel Layer B->C D Dissolution of this compound C->D E Creation of Acidic Microenvironment (Intragel pH Modulation) D->E F Enhanced Dissolution of pH-Sensitive Drug E->F G Drug Diffusion Through Gel Layer F->G I Controlled Drug Release G->I H Matrix Erosion H->I G A Formulation Design (API, Polymer, SHA, Excipients) B Sieving & Weighing A->B Step 1 C Dry Blending B->C Step 2 D Lubrication C->D Step 3 E Direct Compression D->E Step 4 F Tablet Characterization (Weight, Hardness, Friability) E->F Evaluation G In Vitro Swelling Study E->G Evaluation H In Vitro Drug Release (Dissolution Testing) E->H Evaluation I Data Analysis (Release Kinetics Modeling) F->I G->I H->I J Formulation Optimization I->J

References

Application of sodium hydrogen adipate in enhancing starch retrogradation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Starch retrogradation, the process where gelatinized starch molecules reassociate into an ordered structure upon cooling, is a critical factor in the shelf-life, texture, and digestibility of many food and pharmaceutical products. The inhibition of retrogradation is often desirable to maintain product quality and functionality. Sodium hydrogen adipate, the monosodium salt of adipic acid, has shown potential as an effective additive to mitigate starch retrogradation. This document provides detailed application notes and protocols for researchers interested in utilizing this compound to enhance starch stability.

Starch retrogradation occurs in two main phases: a rapid short-term phase involving the recrystallization of amylose, and a slower long-term phase dominated by the rearrangement of amylopectin.[1] Research indicates that sodium adipate is particularly effective at inhibiting the short-term retrogradation of starch.[1][2][3][4] Furthermore, when used in combination with other plasticizers like triethylene glycol, it can exhibit a synergistic effect, inhibiting both short- and long-term retrogradation.[1][2][3][4]

The mechanism by which sodium adipate inhibits retrogradation is believed to involve its interaction with starch molecules, thereby hindering the reassociation and formation of hydrogen bonds between starch chains.[1][2] The adipate ions may interfere with the alignment of amylose and amylopectin, thus disrupting the crystalline structure formation that is characteristic of retrogradation.

Data Presentation

The following tables summarize the type of quantitative data that can be obtained from experiments investigating the effect of this compound on starch retrogradation, based on findings from studies on sodium adipate. Please note that the specific values are illustrative and would be dependent on the exact experimental conditions.

Table 1: Effect of Sodium Adipate on the Mechanical Properties of Corn Starch Films

FormulationTensile Strength (MPa)Elongation at Break (%)
Control (Corn Starch)25.0 ± 2.05.0 ± 0.5
Corn Starch + 15% Sodium Adipate18.0 ± 1.550.0 ± 4.0
Corn Starch + 10% Triethylene Glycol20.0 ± 1.840.0 ± 3.5
Corn Starch + 15% Sodium Adipate + 10% Triethylene Glycol15.0 ± 1.2140.0 ± 12.0

Data is hypothetical and for illustrative purposes, based on trends reported in Zhang et al. (2020).[1][2][3][4]

Table 2: X-ray Diffraction (XRD) Analysis of Crystallinity in Corn Starch Films

FormulationRelative Crystallinity (%)
Control (Corn Starch)35.0 ± 3.0
Corn Starch + 15% Sodium Adipate20.0 ± 2.0
Corn Starch + 10% Triethylene Glycol25.0 ± 2.5
Corn Starch + 15% Sodium Adipate + 10% Triethylene Glycol15.0 ± 1.5

Data is hypothetical and for illustrative purposes, based on trends reported in Zhang et al. (2020).[1][2]

Table 3: Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Starch Ordering

FormulationAbsorbance Ratio (1047 cm⁻¹ / 1022 cm⁻¹)
Control (Corn Starch)1.20 ± 0.10
Corn Starch + 15% Sodium Adipate0.90 ± 0.08
Corn Starch + 10% Triethylene Glycol1.05 ± 0.09
Corn Starch + 15% Sodium Adipate + 10% Triethylene Glycol0.80 ± 0.07

Data is hypothetical and for illustrative purposes, based on trends reported in Zhang et al. (2020).[1][2] The ratio of absorbance at 1047 cm⁻¹ (ordered structures) to 1022 cm⁻¹ (amorphous structures) is an indicator of the degree of short-range order in starch.[5]

Table 4: UV-Vis Spectroscopy Analysis of Film Transparency

FormulationTransmittance at 600 nm (%)
Control (Corn Starch)60 ± 5
Corn Starch + 15% Sodium Adipate75 ± 6
Corn Starch + 10% Triethylene Glycol70 ± 5
Corn Starch + 15% Sodium Adipate + 10% Triethylene Glycol85 ± 7

Data is hypothetical and for illustrative purposes, based on trends reported in Zhang et al. (2020).[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effect of this compound on starch retrogradation.

Protocol 1: Preparation of Starch Films by Solution Casting

This protocol describes the preparation of corn starch films containing this compound.

Materials:

  • Corn starch

  • This compound

  • Glycerol (as a plasticizer)

  • Distilled water

Equipment:

  • Beakers

  • Magnetic stirrer with hot plate

  • Petri dishes or casting plates

  • Drying oven

Procedure:

  • Prepare a 5% (w/v) aqueous suspension of corn starch in distilled water.

  • Add glycerol as a plasticizer to the starch suspension at a concentration of 30% (w/w, based on starch weight).

  • Add this compound to the suspension at desired concentrations (e.g., 5%, 10%, 15% w/w, based on starch weight).

  • Heat the mixture to 95°C with constant stirring for 30 minutes to ensure complete gelatinization of the starch.[6]

  • Pour a specific volume of the hot starch solution into petri dishes or onto casting plates to achieve a uniform thickness.

  • Dry the films in an oven at 40°C for 24 hours.[6]

  • Carefully peel the dried films from the casting surface and store them in a desiccator at a controlled relative humidity (e.g., 50% RH) for at least 48 hours before characterization.

Protocol 2: Analysis of Starch Retrogradation using X-ray Diffraction (XRD)

This protocol outlines the procedure for determining the relative crystallinity of starch films.

Equipment:

  • X-ray diffractometer with Cu Kα radiation source

Procedure:

  • Mount a piece of the prepared starch film onto the sample holder of the X-ray diffractometer.

  • Scan the sample over a 2θ range of 5° to 40° at a scan speed of 2°/min.[7][8]

  • The operating voltage and current for the X-ray source are typically set to 40 kV and 40 mA, respectively.[3][9]

  • Analyze the resulting diffraction pattern to identify crystalline peaks. For retrograded starch, characteristic peaks often appear around 17°, 20°, and 22° (2θ).[7][8]

  • Calculate the relative crystallinity by dividing the area of the crystalline peaks by the total area of the diffractogram (crystalline + amorphous regions). Software can be used for peak fitting and area calculation.

Protocol 3: Characterization of Short-Range Order by Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of FTIR to assess the short-range molecular order of starch.

Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Place a sample of the starch film directly onto the ATR crystal.

  • Record the FTIR spectrum over a wavenumber range of 4000 to 600 cm⁻¹.

  • Collect spectra at a resolution of 4 cm⁻¹ and average 32 scans to improve the signal-to-noise ratio.[10]

  • Analyze the region between 1200 and 900 cm⁻¹, which is sensitive to changes in starch structure.

  • Deconvolute the spectrum in the 1100-950 cm⁻¹ region and calculate the ratio of the absorbance peak heights at approximately 1047 cm⁻¹ (associated with ordered crystalline structures) and 1022 cm⁻¹ (associated with amorphous structures).[5] A decrease in this ratio indicates an inhibition of retrogradation.

Protocol 4: Evaluation of Mechanical Properties

This protocol details the measurement of tensile strength and elongation at break of the starch films.

Equipment:

  • Universal Testing Machine (UTM) with film tensile grips

Procedure:

  • Cut the conditioned starch films into rectangular strips of a standard size (e.g., 10 mm width and 50 mm length).[2]

  • Measure the thickness of each strip at several points using a micrometer and calculate the average thickness.

  • Mount the film strip in the tensile grips of the UTM with a defined gauge length (e.g., 30 mm).

  • Apply a tensile force at a constant crosshead speed (e.g., 2 mm/min) until the film breaks.[11]

  • Record the force and elongation data.

  • Calculate the tensile strength (in MPa) by dividing the maximum force by the initial cross-sectional area of the film.

  • Calculate the elongation at break (%) as the change in length at the point of rupture divided by the initial gauge length, multiplied by 100.

Protocol 5: Assessment of Film Transparency using UV-Vis Spectroscopy

This protocol describes how to measure the transparency of the starch films.

Equipment:

  • UV-Vis spectrophotometer

Procedure:

  • Cut a rectangular piece of the starch film that fits into the cuvette holder of the spectrophotometer.

  • Record the absorbance or transmittance spectrum of the film over a wavelength range of 200 to 800 nm.[12]

  • The transparency of the film is often reported as the percentage of light transmittance at a specific wavelength, typically 600 nm, in the visible range.[12] Higher transmittance values indicate greater transparency.

Mandatory Visualizations

Starch_Retrogradation_Inhibition_Pathway cluster_Starch Starch Molecules Amylose Amylose (Linear Chains) Gelatinization Gelatinization (Heating in Water) Amylose->Gelatinization Amylopectin Amylopectin (Branched Chains) Amylopectin->Gelatinization Disordered Disordered Starch (Amylose & Amylopectin) Gelatinization->Disordered Cooling Cooling Disordered->Cooling Retrogradation Retrogradation Cooling->Retrogradation Ordered Ordered Structure (Recrystallized Starch) Retrogradation->Ordered SHA Sodium Hydrogen Adipate SHA->Retrogradation Inhibits

Caption: Mechanism of starch retrogradation and inhibition by this compound.

Experimental_Workflow cluster_Preparation Film Preparation cluster_Analysis Analysis Start Starch Suspension (Corn Starch, Water, Glycerol) Add_SHA Add this compound Start->Add_SHA Gelatinize Gelatinization (95°C) Add_SHA->Gelatinize Cast Solution Casting Gelatinize->Cast Dry Drying (40°C) Cast->Dry Condition Conditioning (50% RH) Dry->Condition XRD XRD Analysis (Crystallinity) Condition->XRD FTIR FTIR Spectroscopy (Short-Range Order) Condition->FTIR Tensile Tensile Testing (Mechanical Properties) Condition->Tensile UVVis UV-Vis Spectroscopy (Transparency) Condition->UVVis

Caption: Experimental workflow for preparing and analyzing starch films with this compound.

Logical_Relationship cluster_Effects Effects on Starch Retrogradation cluster_Properties Resulting Film Properties SHA_Conc Increased Sodium Hydrogen Adipate Concentration Dec_Retro Decreased Retrogradation SHA_Conc->Dec_Retro Dec_Cryst Decreased Crystallinity Dec_Retro->Dec_Cryst Dec_Order Decreased Short-Range Order Dec_Retro->Dec_Order Inc_Flex Increased Flexibility Dec_Retro->Inc_Flex Inc_Trans Increased Transparency Dec_Retro->Inc_Trans

Caption: Logical relationship between this compound concentration and starch film properties.

References

Application Notes and Protocols for Dicarboxylic Acids as Pore-Forming Agents in Enteric Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Dicarboxylic Acids (Featuring Adipic Acid) as Pore-Forming Agents in Enteric Coatings

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the user requested information specifically on sodium hydrogen adipate, a comprehensive literature search did not yield specific data for its use as a pore-forming agent in enteric coatings. This document provides a detailed application note and protocols based on the use of its parent compound, adipic acid, and the broader class of dicarboxylic acids, which are utilized for this purpose. The principles and methodologies described herein are directly applicable and can be adapted for the evaluation of this compound.

Introduction

Enteric coatings are essential for protecting acid-labile drugs from the gastric environment, preventing gastric irritation from certain active pharmaceutical ingredients (APIs), and for targeted drug delivery to the small intestine.[1][2] The dissolution of these pH-sensitive polymer coatings can sometimes be slow or variable. The incorporation of pore-forming agents into the enteric coating formulation is a well-established strategy to modulate drug release.[3]

Upon contact with the neutral to alkaline pH of the small intestine, these pore formers leach out from the coating, creating a network of channels. This porous structure facilitates the ingress of intestinal fluid and the subsequent dissolution and release of the API. Dicarboxylic acids, such as adipic acid, represent a class of effective pore-forming agents due to their pH-dependent solubility.

This application note details the use of adipic acid as a model dicarboxylic acid pore-former in an enteric coating system. It provides protocols for formulation, coating, and evaluation of the coated dosage forms.

Principle of Pore Formation

The mechanism of action for dicarboxylic acids as pore-forming agents in enteric coatings is based on their solubility profile. In the acidic environment of the stomach (pH 1-3), both the enteric polymer and the dicarboxylic acid remain protonated and largely insoluble, ensuring the integrity of the coating. Upon entry into the higher pH of the small intestine (pH > 5.5), the carboxylic acid groups on both the enteric polymer and the adipic acid ionize, rendering them soluble. The adipic acid dissolves and leaches out of the coating matrix more rapidly than the polymer, creating pores and channels that enhance the dissolution of the enteric coat and accelerate drug release.[4][5]

Data Presentation

The following tables summarize hypothetical yet representative quantitative data illustrating the impact of adipic acid concentration on the performance of an enteric-coated tablet formulation.

Table 1: Enteric Coating Formulations with Varying Adipic Acid Concentrations

Formulation CodeEnteric Polymer (e.g., Eudragit® L 100-55) (% w/v)Adipic Acid (% of Polymer Weight)Plasticizer (e.g., Triethyl Citrate) (% of Polymer Weight)Anti-tacking Agent (e.g., Talc) (% of Polymer Weight)Solvent System
F11001050Isopropyl Alcohol:Water (95:5)
F210101050Isopropyl Alcohol:Water (95:5)
F310201050Isopropyl Alcohol:Water (95:5)
F410301050Isopropyl Alcohol:Water (95:5)

Table 2: In Vitro Drug Release Profile of Enteric-Coated Tablets

Time (minutes)Formulation F1 (% Drug Released)Formulation F2 (% Drug Released)Formulation F3 (% Drug Released)Formulation F4 (% Drug Released)
Acid Stage (0.1 N HCl)
600.50.81.21.5
1201.21.52.02.5
Buffer Stage (pH 6.8)
13510254560
15030558095
180659298100
21095100100100

Table 3: Characterization of Enteric Coating Properties

Formulation CodeCoating Thickness (µm)Time to Disintegration in pH 6.8 Buffer (minutes)Surface Porosity (via SEM)
F1102 ± 525 ± 3Low
F2105 ± 615 ± 2Moderate
F3103 ± 58 ± 1High
F4106 ± 75 ± 1Very High

Experimental Protocols

Preparation of the Enteric Coating Solution

This protocol describes the preparation of an enteric coating solution containing adipic acid as a pore-forming agent.

Materials:

  • Enteric Polymer (e.g., Eudragit® L 100-55)

  • Adipic Acid

  • Plasticizer (e.g., Triethyl Citrate - TEC)

  • Anti-tacking Agent (e.g., Talc)

  • Solvent System (e.g., Isopropyl Alcohol, Purified Water)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • In a beaker, add the required volume of the solvent system (e.g., Isopropyl Alcohol:Water 95:5).

  • While stirring with a magnetic stirrer, slowly add the plasticizer (e.g., 10% w/w of the polymer) and allow it to dissolve.

  • Gradually add the adipic acid (at the desired concentration, e.g., 10%, 20%, or 30% w/w of the polymer) and stir until completely dissolved.[5]

  • Slowly disperse the enteric polymer into the vortex of the stirring solution to avoid clumping. Continue stirring until a clear solution is formed.

  • In a separate container, disperse the anti-tacking agent (e.g., 50% w/w of the polymer) in a portion of the solvent system to form a smooth slurry.

  • Add the anti-tacking agent slurry to the polymer solution and stir continuously.

  • Continue stirring the final suspension for at least 30 minutes before the coating process to ensure homogeneity.

Tablet Coating Process

This protocol outlines the procedure for applying the enteric coating solution to tablet cores using a pan coater.

Equipment:

  • Pan Coater with a spray system

  • Peristaltic pump

  • Tablet cores (pre-warmed)

  • Calibrated balance

Procedure:

  • Pre-heat the tablet bed in the coating pan to the target temperature (e.g., 35-40°C).

  • Load the pre-warmed tablet cores into the coating pan.

  • Set the pan rotation speed to ensure gentle tumbling of the tablets.

  • Initiate the spraying of the coating solution at a controlled rate using the peristaltic pump.

  • Maintain the process parameters (inlet air temperature, pan speed, spray rate, and atomizing air pressure) within the defined ranges throughout the coating process.

  • Periodically check the weight gain of the tablets to monitor the coating level.

  • Once the desired weight gain (e.g., 8-10%) is achieved, stop the spray and allow the tablets to tumble for a few minutes for initial drying.

  • Transfer the coated tablets to a drying oven for final drying (e.g., 40°C for 24 hours) to remove residual solvent.

In Vitro Dissolution Testing

This protocol describes a two-stage dissolution test to evaluate the performance of the enteric-coated tablets, compliant with USP guidelines.[6][7]

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle)

  • Water bath maintained at 37 ± 0.5°C

  • UV-Vis Spectrophotometer or HPLC system

Media:

  • Acid Stage: 750 mL of 0.1 N HCl

  • Buffer Stage: Add 250 mL of 0.2 M sodium phosphate tribasic to the acid stage medium, adjust pH to 6.8.

Procedure:

  • Acid Stage:

    • Place 750 mL of 0.1 N HCl in each dissolution vessel and equilibrate to 37 ± 0.5°C.

    • Place one tablet in each vessel and start the apparatus at a specified paddle speed (e.g., 75 rpm).

    • Run the test for 2 hours. At the end of 2 hours, withdraw a sample from each vessel to test for premature drug release.

  • Buffer Stage:

    • After 2 hours, add 250 mL of 0.2 M sodium phosphate tribasic to each vessel. Adjust the pH to 6.8 if necessary.

    • Continue the dissolution test.

    • Withdraw samples at predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes after the pH shift).

    • Replace the withdrawn volume with fresh, pre-warmed pH 6.8 buffer.

    • Filter the samples and analyze for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

Characterization of the Coating

4.4.1. Coating Thickness Measurement:

  • Measure the thickness of a representative sample of coated tablets using a micrometer.

  • The coating thickness can also be determined by examining the cross-section of the tablets using Scanning Electron Microscopy (SEM).

4.4.2. Surface Morphology and Porosity Analysis:

  • Examine the surface of the coated tablets before and after exposure to the dissolution media using SEM.[8]

  • After the acid stage and at various time points in the buffer stage, tablets can be carefully removed, dried, and sputter-coated with gold for SEM analysis to visualize the formation of pores.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_coating Coating Process cluster_evaluation Evaluation polymer Enteric Polymer coating_solution Coating Solution Preparation polymer->coating_solution adipic_acid Adipic Acid (Pore-Former) adipic_acid->coating_solution plasticizer Plasticizer plasticizer->coating_solution solvents Solvents solvents->coating_solution pan_coater Pan Coating coating_solution->pan_coater tablet_cores Tablet Cores tablet_cores->pan_coater coated_tablets Coated Tablets pan_coater->coated_tablets dissolution Dissolution Testing coated_tablets->dissolution sem SEM Analysis coated_tablets->sem thickness Thickness Measurement coated_tablets->thickness

Caption: Experimental workflow for developing and evaluating enteric coatings.

drug_release_mechanism cluster_stomach Stomach (Acidic pH) cluster_intestine Small Intestine (Neutral pH) intact_coating Intact Enteric Coating (Polymer and Adipic Acid Insoluble) no_release No Drug Release intact_coating->no_release Protection of API pore_formation Adipic Acid Dissolves (Pore Formation) intact_coating->pore_formation Transit polymer_dissolution Enteric Polymer Dissolves pore_formation->polymer_dissolution Facilitates drug_release Drug Release polymer_dissolution->drug_release

Caption: Mechanism of drug release from an enteric coating with a pore-former.

Conclusion

The incorporation of dicarboxylic acids, such as adipic acid, as pore-forming agents in enteric coatings is a viable strategy to modulate and accelerate drug release at the target site in the small intestine. The concentration of the pore-former is a critical parameter that directly influences the rate of drug release. The protocols and data presented in this application note provide a framework for the systematic development and evaluation of such advanced enteric coating formulations. Researchers can adapt these methodologies to investigate this compound or other potential pore-forming agents to optimize their specific drug delivery systems.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of monosodium adipate.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of monosodium adipate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of monosodium adipate, which is typically prepared by the neutralization of adipic acid with a sodium base, such as sodium hydroxide.

Observed Issue Potential Cause Recommended Action
Final product pH is too high (alkaline) and yield of monosodium adipate is low. Formation of disodium adipate due to excess sodium hydroxide.Carefully control the stoichiometry of the reaction. Use exactly one molar equivalent of sodium hydroxide for each molar equivalent of adipic acid. Consider using a calibrated pH meter during the addition of the base to monitor the pH endpoint.
Final product pH is too low (acidic) and contains unreacted starting material. Incomplete reaction due to insufficient sodium hydroxide.Ensure the complete dissolution of adipic acid, potentially by gentle heating. Verify the concentration of the sodium hydroxide solution via titration before use. Add the base dropwise and monitor the pH to ensure the reaction goes to completion.
Presence of unknown impurities in the final product. Impure starting materials (adipic acid or sodium hydroxide).Use high-purity reagents. Analyze starting materials for impurities before conducting the reaction.
Product is difficult to isolate or crystallize. Presence of a mixture of monosodium and disodium adipate, or unreacted adipic acid.Recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) may help to purify the desired monosodium salt. Precise pH control during the reaction is the best preventative measure.
Formation of a gel or oligomeric material. This can occur at elevated temperatures, potentially through self-condensation of adipic acid or its derivatives, though less common in simple neutralization.Maintain a controlled reaction temperature. Avoid excessive heating during the synthesis and workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing monosodium adipate?

A1: The most direct method for synthesizing monosodium adipate is the neutralization of adipic acid with one molar equivalent of a sodium-containing base, typically sodium hydroxide (NaOH).[1] The reaction is an acid-base neutralization that produces monosodium adipate and water.

Q2: What is the most common side product in this synthesis?

A2: The most common undesired product is disodium adipate. This forms when an excess of sodium hydroxide (more than one molar equivalent) is used, leading to the neutralization of both carboxylic acid groups on the adipic acid molecule.[1][2]

Q3: How can I avoid the formation of disodium adipate?

A3: Precise stoichiometric control is crucial.[1] You should use a 1:1 molar ratio of adipic acid to sodium hydroxide. It is highly recommended to add the sodium hydroxide solution slowly while monitoring the pH of the reaction mixture. The target endpoint for the formation of monosodium adipate will be at a pH intermediate between the pKa values of adipic acid's two carboxylic groups.

Q4: What happens if I use less than one equivalent of sodium hydroxide?

A4: If less than one equivalent of sodium hydroxide is used, the reaction will be incomplete, and the final product will be a mixture of monosodium adipate and unreacted adipic acid.

Q5: Can other sodium bases be used for this synthesis?

A5: Yes, other bases like sodium carbonate can also be used for the neutralization of adipic acid.[1]

Q6: Are there alternative synthesis routes to monosodium adipate?

A6: While direct neutralization is most common, monosodium adipate can also be formed as an intermediate in the saponification of adipate esters, such as diethyl adipate, with sodium hydroxide.[3][4] In this case, controlling the stoichiometry is also critical to prevent the formation of the disodium salt.

Experimental Protocol: Synthesis of Monosodium Adipate

This protocol outlines a general laboratory procedure for the synthesis of monosodium adipate from adipic acid and sodium hydroxide.

Materials:

  • Adipic Acid (high purity)

  • Sodium Hydroxide (high purity)

  • Deionized Water

  • Ethanol (for crystallization, optional)

  • pH meter or suitable pH indicator

  • Stir plate and stir bar

  • Burette for controlled addition of NaOH solution

  • Standard laboratory glassware

Procedure:

  • Preparation of Reactants:

    • Accurately weigh a desired amount of adipic acid and dissolve it in a minimal amount of warm deionized water in a beaker with a stir bar.

    • Prepare a standardized solution of sodium hydroxide of a known concentration (e.g., 1.0 M).

  • Neutralization Reaction:

    • Place the beaker containing the adipic acid solution on a stir plate and begin stirring.

    • Immerse a calibrated pH probe into the solution.

    • Slowly add the sodium hydroxide solution from a burette to the adipic acid solution.

    • Monitor the pH continuously. The pH will rise as the base is added. The equivalence point for the formation of monosodium adipate will be reached when one molar equivalent of NaOH has been added.

  • Isolation of Product:

    • Once the target pH is reached and maintained, the reaction is complete.

    • The resulting solution of monosodium adipate can be concentrated by removing the water under reduced pressure.

    • The solid monosodium adipate can be further purified by recrystallization, for example, from a water/ethanol mixture.

  • Drying and Characterization:

    • Dry the purified crystals in a vacuum oven at a moderate temperature.

    • Characterize the final product for purity and identity using techniques such as melting point determination, NMR spectroscopy, and titration.

Visual Aids

Synthesis_Pathway adipic_acid Adipic Acid HOOC(CH₂)₄COOH msa Monosodium Adipate NaOOC(CH₂)₄COOH adipic_acid->msa Desired Reaction naoh1 + 1 eq. NaOH dsa Disodium Adipate NaOOC(CH₂)₄COONa msa->dsa Side Reaction naoh2 + 1 eq. NaOH Troubleshooting_Workflow start Start Synthesis check_purity Product Purity Check start->check_purity is_pure Is Product Pure? check_purity->is_pure end End is_pure->end Yes troubleshoot Troubleshoot is_pure->troubleshoot No check_ph Check Final pH troubleshoot->check_ph ph_high pH too High? (Alkaline) check_ph->ph_high ph_low pH too Low? (Acidic) ph_high->ph_low No excess_naoh Indicates Excess NaOH (Disodium Adipate Formation) ph_high->excess_naoh Yes insufficient_naoh Indicates Insufficient NaOH (Unreacted Adipic Acid) ph_low->insufficient_naoh Yes recrystallize Recrystallize to Purify ph_low->recrystallize No/Other Impurities adjust_stoichiometry Adjust Stoichiometry in Next Batch excess_naoh->adjust_stoichiometry insufficient_naoh->adjust_stoichiometry recrystallize->check_purity adjust_stoichiometry->start

References

Techniques for removing unreacted adipic acid from sodium hydrogen adipate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unreacted adipic acid from preparations of sodium hydrogen adipate.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted adipic acid from my this compound sample?

A1: The presence of unreacted adipic acid can significantly impact the physicochemical properties of your this compound sample. These impurities can affect solubility, pH, stability, and crystal structure, which are critical parameters in research and pharmaceutical development. For drug development professionals, high purity is essential to ensure consistent product performance, safety, and to meet regulatory standards.

Q2: What is the underlying principle for separating adipic acid from this compound?

A2: The separation primarily relies on the significant difference in solubility between adipic acid and its monosodium salt in aqueous solutions, which is heavily dependent on pH. Adipic acid, the protonated form, is only slightly soluble in cold water, whereas this compound is freely soluble.[1] By manipulating the pH of the solution, we can selectively precipitate the less soluble species.

Q3: Can I use organic solvents for this separation?

A3: While adipic acid is soluble in several organic solvents like ethanol and acetone, using them for this specific separation can be complex.[2] this compound also exhibits some solubility in polar organic solvents like ethanol.[1] Therefore, a simple organic solvent wash might not be effective and could lead to product loss. Aqueous-based methods leveraging pH differences are generally more efficient and straightforward for this particular separation.

Q4: Are there chromatographic methods to purify this compound?

A4: Yes, chromatographic techniques can be employed for the purification of dicarboxylic acids and their salts. Methods such as high-performance liquid chromatography (HPLC) can be used to separate adipic acid from its salt.[3] However, for bulk purification, methods like recrystallization are often more practical and scalable.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of purified this compound after recrystallization. 1. The pH of the solution was not optimal, leading to co-precipitation of adipic acid. 2. Excessive washing of the final product. 3. The cooling process was too rapid, trapping impurities.1. Carefully monitor and adjust the pH to the recommended range (see Experimental Protocols). 2. Use a minimal amount of ice-cold wash solvent. 3. Allow for slow cooling to promote the formation of pure crystals.
The final product is still contaminated with adipic acid. 1. Incomplete initial conversion of adipic acid to its salt. 2. Insufficient pH adjustment during the purification process. 3. Inefficient removal of the mother liquor containing dissolved adipic acid.1. Ensure the stoichiometry of the initial reaction is correct. 2. Use a calibrated pH meter and ensure the target pH is reached and stabilized. 3. Ensure thorough filtration and consider a second recrystallization step if high purity is required.
The purified this compound has poor crystallinity. 1. The presence of residual organic solvents. 2. The crystallization process was too fast. 3. The presence of other impurities.1. Ensure all organic solvents are removed before initiating crystallization. 2. Employ a slow cooling method to allow for proper crystal growth. 3. Consider a pre-purification step, such as activated carbon treatment, to remove color or other impurities.

Data Presentation

Table 1: Solubility of Adipic Acid and its Sodium Salts in Water

Compound Solubility in Water Key Factors Influencing Solubility
Adipic Acid Slightly to moderately soluble. Solubility increases significantly with temperature.Low pH (acidic conditions) decreases solubility.[2][4]
This compound Freely soluble.[1]Generally high solubility in aqueous solutions.
Disodium Adipate Highly soluble.[5]The presence of two sodium ions enhances its solubility in polar solvents like water.[5]

Table 2: Solubility of Adipic Acid in Water at Different Temperatures

Temperature (°C) Solubility (g/L)
1014
2524
1001600

(Data sourced from Wikipedia[6])

Experimental Protocols

Protocol 1: Purification of this compound by pH-Controlled Precipitation and Recrystallization

This method is designed to first remove the bulk of the unreacted adipic acid by precipitation, followed by recrystallization of the desired this compound.

Materials:

  • Impure this compound containing adipic acid

  • Deionized water

  • 5 M Sodium Hydroxide (NaOH) solution

  • 5 M Hydrochloric Acid (HCl) solution

  • pH meter

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the impure this compound in a minimal amount of deionized water at room temperature with stirring.

  • Initial pH Adjustment: Adjust the pH of the solution to approximately 9 with the 5 M NaOH solution. This will ensure that all adipic acid is converted to its highly soluble disodium adipate form.

  • Adipic Acid Precipitation: Slowly add 5 M HCl solution dropwise while continuously monitoring the pH. As the pH decreases, the protonated adipic acid will become less soluble and start to precipitate.[4] Adjust the pH to approximately 4.4, which is the first pKa of adipic acid, to maximize the precipitation of the unreacted adipic acid.

  • Isolation of Adipic Acid: Cool the mixture in an ice bath to further decrease the solubility of adipic acid. Filter the solution using a Büchner funnel to remove the precipitated adipic acid. The filtrate now contains the purified this compound.

  • Recrystallization of this compound: Gently heat the filtrate to reduce its volume by about one-third.

  • Crystallization: Allow the concentrated solution to cool down slowly to room temperature, and then place it in an ice bath to induce crystallization of the this compound.

  • Final Product Collection: Collect the crystals by suction filtration, wash with a small amount of ice-cold deionized water, and dry under vacuum.

Visualizations

experimental_workflow cluster_preparation Initial Preparation cluster_separation Separation of Adipic Acid cluster_purification Purification of this compound start Impure this compound in Water ph_adjust_1 Adjust pH to ~9 with NaOH start->ph_adjust_1 Dissolution ph_adjust_2 Adjust pH to ~4.4 with HCl ph_adjust_1->ph_adjust_2 precipitation Precipitation of Adipic Acid ph_adjust_2->precipitation filtration_1 Filtration precipitation->filtration_1 adipic_acid Solid Adipic Acid (Waste) filtration_1->adipic_acid filtrate Filtrate containing this compound filtration_1->filtrate concentration Volume Reduction (Heating) filtrate->concentration crystallization Slow Cooling & Ice Bath concentration->crystallization filtration_2 Filtration & Washing crystallization->filtration_2 end Pure this compound Crystals filtration_2->end

Caption: Workflow for the purification of this compound.

logical_relationship cluster_compounds Compounds cluster_properties Aqueous Solubility cluster_separation_principle Separation Principle adipic_acid Adipic Acid (HOOC-(CH2)4-COOH) low_sol Low adipic_acid->low_sol at low pH & temp mono_na_adipate This compound (NaOOC-(CH2)4-COOH) high_sol High mono_na_adipate->high_sol di_na_adipate Disodium Adipate (NaOOC-(CH2)4-COONa) di_na_adipate->high_sol ph_decrease Decrease pH precipitation Selective Precipitation of Adipic Acid ph_decrease->precipitation

Caption: Logical relationship of solubility and separation principle.

References

Controlling stoichiometry for pure sodium hydrogen adipate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of pure sodium hydrogen adipate. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful and reproducible synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most direct and common method for synthesizing this compound is through the neutralization of adipic acid with a sodium-containing base, typically sodium hydroxide (NaOH).[1] The key to obtaining the monosodium salt is to maintain a precise 1:1 molar ratio between the adipic acid and the sodium hydroxide.

Q2: Why is stoichiometric control so critical in this synthesis?

A2: Precise stoichiometric control is crucial to ensure the selective formation of the monosodium salt (this compound) over the disodium salt (sodium adipate).[1] Adipic acid is a dicarboxylic acid, meaning it has two acidic protons. The addition of one equivalent of a base will yield the monosodium salt, while the addition of two or more equivalents will result in the formation of the disodium salt.[1]

Q3: What are the main potential impurities in the synthesis of this compound?

A3: The primary impurities of concern are unreacted adipic acid and the over-reacted product, disodium adipate. The presence of these impurities is almost always a result of improper stoichiometric control of the reagents. Other potential impurities can arise from the starting materials or side reactions, though these are less common under controlled conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the neutralization reaction can be effectively monitored by measuring the pH of the reaction mixture. For the synthesis of this compound, the target pH should be carefully controlled. The reaction is generally fast, especially when using a strong base like NaOH.

Q5: What are the recommended methods for purifying the final product?

A5: Recrystallization is a common and effective method for purifying this compound. This process involves dissolving the crude product in a suitable solvent (like hot water or an alcohol-water mixture) and then allowing it to cool slowly, which enables the formation of pure crystals while impurities remain in the solution.

Experimental Protocols

Synthesis of this compound via Neutralization

This protocol details the synthesis of this compound from adipic acid and sodium hydroxide.

Materials:

  • Adipic Acid (C₆H₁₀O₄)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol (optional, for recrystallization)

Equipment:

  • Reaction flask with a magnetic stirrer

  • Burette for controlled addition of NaOH solution

  • pH meter

  • Heating mantle

  • Buchner funnel and filter paper

  • Crystallization dish

  • Drying oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a standardized solution of sodium hydroxide (e.g., 1.0 M).

    • Accurately weigh a specific amount of adipic acid (e.g., 14.61 g, 0.1 mol).

  • Reaction Setup:

    • Dissolve the adipic acid in a suitable amount of deionized water in the reaction flask with stirring. Gentle heating may be required to fully dissolve the acid.

    • Set up the burette containing the standardized NaOH solution above the reaction flask.

    • Immerse a calibrated pH probe into the adipic acid solution.

  • Neutralization:

    • Slowly add the sodium hydroxide solution from the burette to the stirred adipic acid solution.

    • Monitor the pH of the reaction mixture continuously. The reaction is exothermic, so control the addition rate to maintain a stable temperature.

    • The target is to add exactly one molar equivalent of NaOH. The endpoint can be identified by a sharp change in pH. For adipic acid, the first equivalence point will be at a pH between 4.4 and 5.4.

  • Isolation of the Product:

    • Once the neutralization is complete, the solution contains the dissolved this compound.

    • The product can be isolated by removing the solvent, for example, by using a rotary evaporator.

    • Alternatively, the product can be precipitated by adding a solvent in which it is less soluble, such as ethanol.

  • Purification by Recrystallization:

    • Dissolve the crude this compound in a minimum amount of hot deionized water.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold deionized water or ethanol.

    • Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₉NaO₄
Molecular Weight 168.12 g/mol
Appearance White crystalline powder
CAS Number 18996-34-4

Table 2: Key Parameters for Synthesis

ParameterRecommended Value/ConditionSignificance
Reactant Molar Ratio (Adipic Acid:NaOH) 1:1Crucial for the selective formation of the monosodium salt.
Solvent Deionized WaterGood solvent for both reactants and the product.
Reaction Temperature Room Temperature to 50°CControls the exothermic reaction and prevents side reactions.
pH at Equivalence Point Approximately 4.4 - 5.4Indicates the completion of the first deprotonation.
Purification Method RecrystallizationEffective for removing unreacted starting materials and the disodium salt.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction.- Loss of product during isolation or purification.- Ensure accurate stoichiometry and complete dissolution of adipic acid.- Optimize recrystallization conditions (e.g., solvent volume, cooling rate).
Product is contaminated with disodium adipate - Addition of excess sodium hydroxide.- Carefully monitor the pH during NaOH addition and stop at the first equivalence point.- Use a standardized NaOH solution and precise dispensing equipment (e.g., burette).
Product is contaminated with unreacted adipic acid - Insufficient addition of sodium hydroxide.- Ensure the addition of a full molar equivalent of NaOH by monitoring the pH.- Recrystallization can help in separating the more soluble adipic acid from the product.
Product is difficult to crystallize - Solution is not sufficiently concentrated.- Presence of impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.- Try adding a seed crystal to induce crystallization.- Perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities.
Product is hygroscopic or does not dry properly - Incomplete removal of solvent.- Residual impurities.- Dry the product under vacuum at a slightly elevated temperature.- Ensure the purity of the product through analytical techniques before drying.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Adipic_Acid Adipic Acid Solution Neutralization Neutralization (1:1 Molar Ratio) Adipic_Acid->Neutralization NaOH_Solution Standardized NaOH Solution NaOH_Solution->Neutralization Isolation Isolation Neutralization->Isolation Recrystallization Recrystallization Isolation->Recrystallization Drying Drying Recrystallization->Drying Analysis Purity & Identity Confirmation Drying->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Chemical_Reaction Adipic_Acid HOOC-(CH₂)₄-COOH plus1 + NaOH NaOH arrow Sodium_Hydrogen_Adipate Na⁺⁻OOC-(CH₂)₄-COOH plus2 + Water H₂O

Caption: Neutralization reaction for this compound synthesis.

References

Preventing the formation of disodium adipate during synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unintentional formation of disodium adipate during the synthesis of adipic acid.

Frequently Asked Questions (FAQs)

Q1: What is disodium adipate and why does it form during my adipic acid synthesis?

Disodium adipate (Na₂C₆H₈O₄) is the sodium salt of adipic acid.[1] It is highly soluble in water and can form during your experimental workup if a sodium-containing base, such as sodium hydroxide (NaOH), is used.[2] This is often done to neutralize excess acid or to wash the crude product. The reaction is a simple acid-base neutralization.

Q2: How can I tell if my final product is contaminated with disodium adipate?

There are several indicators of disodium adipate contamination:

  • Unexpectedly high water solubility: Adipic acid has limited solubility in cold water, while disodium adipate is very soluble.[1][2][3][4] If your product readily dissolves in cold water, it may be the salt.

  • Higher than expected melting point: Adipic acid has a melting point of approximately 151-154°C.[5] Disodium adipate has a much higher melting point (around 300°C).[2] A broad or elevated melting point of your product could suggest a mixture.

  • FTIR Spectroscopy: The infrared spectrum of adipic acid will show a characteristic broad O-H stretch from the carboxylic acid groups around 3000 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.[6][7] In disodium adipate, the O-H peak will be absent, and the carboxylate (C=O) peak will shift to a lower wavenumber.

  • pH of an aqueous solution: A solution of adipic acid in water will be acidic (pH < 7). A solution of disodium adipate will be neutral or slightly basic.

Q3: Is it possible to convert disodium adipate back to adipic acid?

Yes, disodium adipate can be converted back to adipic acid by acidification. By lowering the pH of an aqueous solution of disodium adipate with a strong acid (like hydrochloric acid), the adipate dianion will be protonated, causing the less soluble adipic acid to precipitate out of the solution.

Troubleshooting Guide

Issue 1: My purified adipic acid is highly soluble in water at room temperature.

This is a strong indication that you have inadvertently synthesized disodium adipate.

Root Cause Analysis and Prevention:

  • Use of Sodium Hydroxide (NaOH) in Workup: Review your experimental protocol. Did you use a solution of NaOH or another sodium-containing base to neutralize the reaction mixture or wash the crude product? This is the most common cause of disodium adipate formation.

    • Preventative Measure: Avoid using sodium-containing bases during workup. If neutralization is necessary, consider using a volatile base like ammonium hydroxide, which can be removed by evaporation. For washing, use dilute ice-cold water or a non-basic aqueous solution.

Corrective Action: Recovery of Adipic Acid

If you have a solution of what you suspect is disodium adipate, you can recover the adipic acid through the following steps:

  • Acidification: While stirring, slowly add a strong acid, such as 1M hydrochloric acid (HCl), to the aqueous solution of your product.

  • Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH paper. Continue adding acid until the pH is approximately 2-3.

  • Precipitation: As the solution becomes more acidic, you will observe the precipitation of white crystals of adipic acid due to its lower solubility at acidic pH.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the adipic acid crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining salts.

  • Drying: Dry the purified adipic acid crystals thoroughly.

Issue 2: The yield of my adipic acid synthesis is very low after recrystallization from water.

While low yield can have many causes, unintentional formation of disodium adipate during workup can contribute to this problem, as the salt will remain dissolved in the aqueous mother liquor during filtration.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield of Adipic Acid check_workup Review Workup Protocol: Did you use a sodium-containing base (e.g., NaOH)? start->check_workup yes_base Yes check_workup->yes_base Yes no_base No check_workup->no_base No possible_salt Potential for Disodium Adipate Formation yes_base->possible_salt other_causes Investigate other causes of low yield: - Incomplete reaction - Suboptimal reaction conditions - Mechanical loss during transfers no_base->other_causes analyze_mother_liquor Analyze Mother Liquor: - Check pH (should be acidic) - Acidify to pH 2-3 with HCl possible_salt->analyze_mother_liquor end_other Low yield is likely due to other factors. other_causes->end_other precipitate_formed Precipitate Forms? analyze_mother_liquor->precipitate_formed yes_precipitate Yes precipitate_formed->yes_precipitate Yes no_precipitate No precipitate_formed->no_precipitate No recover_product Recover Precipitated Adipic Acid: - Filter, wash with cold water, and dry - Combine with main product yes_precipitate->recover_product no_precipitate->end_other end_salt Disodium adipate was a contributing factor to low yield. recover_product->end_salt

Caption: Troubleshooting workflow for low adipic acid yield.

Data Presentation

Table 1: Solubility of Adipic Acid and Disodium Adipate in Water

CompoundTemperature (°C)Solubility ( g/100 mL)Reference
Adipic Acid151.4[3]
Adipic Acid201.9[5]
Adipic Acid100160[8]
Disodium Adipate20~50[1]

Experimental Protocols

Protocol 1: Synthesis of Adipic Acid via Oxidation of Cyclohexene

This protocol is adapted from standard laboratory procedures and is designed to avoid the use of sodium-containing bases in the workup.

Materials:

  • Cyclohexene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) solution (1%) - for initial reaction medium, to be neutralized later with non-sodium acid.

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Deionized water

Procedure:

  • In a flask, combine cyclohexene and a solution of potassium permanganate in water. The reaction is exothermic and should be monitored.

  • After the initial reaction, heat the mixture to complete the oxidation.

  • Test for the presence of unreacted permanganate. If present, add a small amount of methanol to quench it.

  • Filter the mixture to remove the manganese dioxide byproduct.

  • Rinse the reaction flask and the filter cake with a small amount of hot 1% sodium hydroxide solution to ensure all the adipate salt is in the filtrate.

  • Combine the filtrate and washings and concentrate the solution by heating.

  • Cool the concentrated solution in an ice bath.

  • Crucially, acidify the solution to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the adipic acid.

  • Collect the adipic acid crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Recrystallize the crude adipic acid from a minimal amount of hot water for further purification.

Protocol 2: Recrystallization of Adipic Acid from Water

This protocol is for the purification of crude adipic acid.

Materials:

  • Crude adipic acid

  • Deionized water

Procedure:

  • Place the crude adipic acid in a flask.

  • Add a minimal amount of deionized water, just enough to form a slurry.

  • Heat the mixture to boiling while stirring to dissolve the adipic acid. Add more water in small portions if necessary to fully dissolve the solid.

  • Once all the adipic acid has dissolved, remove the flask from the heat source.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, cool the flask in an ice bath for at least 30 minutes.

  • Collect the purified adipic acid crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals completely before measuring the final mass and melting point.

Protocol 3: Acid-Base Titration to Differentiate Adipic Acid from its Salt

This method can be used to confirm the identity of your product.

Materials:

  • A precisely weighed sample of your product

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Buret, flask, and other standard titration equipment

Procedure:

  • Dissolve the weighed sample in a known volume of deionized water in a flask.

  • Add a few drops of phenolphthalein indicator. If the solution is acidic (adipic acid), it will be colorless.

  • Titrate the solution with the standardized NaOH solution until a faint, persistent pink color is observed. This is the endpoint.

  • Record the volume of NaOH solution used.

  • Interpretation: If a significant volume of NaOH is required to reach the endpoint, your product is adipic acid. If the solution turns pink immediately upon adding the indicator (or requires a negligible amount of base), your product is likely the disodium salt.

Visualizations

Adipic_Acid_Formation cluster_synthesis Adipic Acid Synthesis cluster_workup Aqueous Workup Cyclohexene Cyclohexene Adipic_Acid Adipic Acid (C₆H₁₀O₄) Cyclohexene->Adipic_Acid Oxidation (e.g., KMnO₄) Adipic_Acid_aq Adipic Acid (aq) Adipic_Acid->Adipic_Acid_aq Dissolution in water Disodium_Adipate Disodium Adipate (aq) (Na₂C₆H₈O₄) Adipic_Acid_aq->Disodium_Adipate Neutralization NaOH NaOH (aq) NaOH->Disodium_Adipate

Caption: Formation of Disodium Adipate during Workup.

Purification_Workflow start Suspected Disodium Adipate Contamination dissolve Dissolve sample in a minimum amount of deionized water start->dissolve acidify Acidify to pH 2-3 with a strong acid (e.g., HCl) dissolve->acidify precipitate Precipitation of Adipic Acid acidify->precipitate filter Vacuum filter to collect crystals precipitate->filter wash Wash crystals with ice-cold deionized water filter->wash dry Dry the purified Adipic Acid wash->dry end Pure Adipic Acid dry->end

References

Troubleshooting crystallization issues of sodium hydrogen adipate.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sodium Hydrogen Adipate Crystallization

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common issues encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

A1: this compound (also known as monosodium adipate) is the monosodium salt of adipic acid.[1] It is a white, odorless powder.[2] It is formed by the partial neutralization of adipic acid, a dicarboxylic acid. Key physical and chemical properties are summarized in the table below.[3]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₉NaO₄ PubChem[3]
Molecular Weight 168.12 g/mol PubChem[3]
IUPAC Name sodium 6-hydroxy-6-oxohexanoate PubChem[3]
CAS Number 18996-34-4 PubChem[3]

| Appearance | White crystalline powder | Alfa Chemistry, Muby Chemicals[1][2] |

Q2: How does pH affect the solubility and crystallization of this compound?

A2: The pH of the solution is a critical factor. This compound is the salt of a weak acid (adipic acid).

  • In acidic conditions (low pH) , the carboxylate group is protonated, forming adipic acid, which is less soluble in water than its salt forms. This will promote precipitation or crystallization.

  • In neutral to slightly alkaline conditions , the monosodium salt is the predominant species and is generally soluble in water.

  • In strongly alkaline conditions (high pH) , the fully deprotonated disodium adipate is formed, which is highly soluble in water.[4] Therefore, careful control of pH is essential to achieve the supersaturation required for crystallization without causing rapid precipitation of the free acid.

Q3: What is the ideal type of solvent for recrystallizing this compound?

A3: An ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] For this compound, water is a common and effective solvent. The polarity of water readily dissolves the salt at elevated temperatures. Upon cooling, the solubility decreases significantly, allowing for crystal formation. For some purification strategies, mixed solvent systems (e.g., ethanol-water) may be employed to fine-tune solubility and improve crystal quality.[6]

Q4: My crystallization yields are consistently low. What are the common causes?

A4: Low yields can stem from several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.[7]

  • Incorrect pH: If the pH is too high, the highly soluble disodium salt may form, preventing crystallization.

  • Incomplete precipitation: Cooling the solution for an insufficient amount of time or not cooling to a low enough temperature can leave a significant amount of product dissolved in the mother liquor.

  • Washing with a warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of the product.[6]

Troubleshooting Guide for Crystallization Issues

This guide addresses specific problems you may encounter during the crystallization of this compound.

TroubleshootingWorkflow start Crystallization Issue Encountered prob1 Problem: No Crystals Form start->prob1 prob2 Problem: Oiling Out / Amorphous Solid start->prob2 prob3 Problem: Poor Crystal Quality (Small, Needles) start->prob3 prob4 Problem: Low Yield or Purity start->prob4 sol1a Solution: Induce Crystallization (Scratch, Seed) prob1->sol1a If solution is supersaturated sol1b Solution: Reduce Solvent Volume (Evaporation) prob1->sol1b If solution is too dilute sol1c Solution: Check/Adjust pH (Slightly Acidic) prob1->sol1c If pH is too high sol2a Solution: Cool Solution More Slowly prob2->sol2a If cooling is too rapid sol2b Solution: Use More Dilute Solution prob2->sol2b If concentration is too high sol2c Solution: Change Solvent System prob2->sol2c If solvent is unsuitable sol3a Solution: Slow Down Cooling Rate prob3->sol3a Rapid nucleation occurred sol3b Solution: Minimize Agitation During Growth prob3->sol3b To promote larger crystals sol3c Solution: Consider Additives (e.g., Surfactants) prob3->sol3c To modify crystal habit sol4a Solution: Optimize Solvent Volume (Use Minimum Hot Solvent) prob4->sol4a To maximize recovery sol4b Solution: Ensure Complete Cooling prob4->sol4b To reduce product loss in filtrate sol4c Solution: Perform Hot Filtration To Remove Impurities prob4->sol4c To improve purity

Caption: Troubleshooting workflow for this compound crystallization.

Issue 1: No crystals are forming upon cooling.

  • Question: I have cooled my saturated solution, but no crystals have appeared. What should I do?

  • Answer: This is likely due to either the solution not being sufficiently saturated or the presence of a supersaturated state.

    • Induce Crystallization: If the solution is supersaturated, nucleation needs to be initiated. Try scratching the inside of the flask with a glass rod just below the surface of the solution. Alternatively, add a tiny "seed" crystal from a previous successful batch.[8]

    • Reduce Solvent Volume: If the solution is too dilute, you will need to increase the concentration. Gently heat the solution to evaporate some of the solvent until you observe slight turbidity (cloudiness) at the surface, which indicates saturation. Then, allow it to cool again.[7]

    • Verify pH: Ensure the pH is not too high (alkaline), which would increase solubility and prevent crystallization. Adjust to a very slightly acidic pH to favor the less soluble monosodium salt form.

Issue 2: The product separates as an oil or amorphous solid instead of crystals.

  • Question: My product is "oiling out" and forming a gooey mass at the bottom of the flask. How can I get crystals?

  • Answer: Oiling out occurs when the solute's melting point is lower than the temperature of the solution, or when the solution is too concentrated.

    • Slow Down Cooling: Allow the solution to cool to room temperature much more slowly. Insulate the flask to ensure gradual temperature decrease. Rapid cooling often leads to precipitation rather than ordered crystal growth.[7]

    • Increase Solvent Volume: The concentration may be too high. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent (10-20% more) before allowing it to cool slowly again.

    • Modify Solvent System: If using a mixed solvent system, altering the ratio to increase the proportion of the solvent in which the compound is less soluble can sometimes resolve the issue.

Issue 3: The resulting crystals are very small, needle-like, or of poor quality.

  • Question: I am getting crystals, but they are tiny needles that are difficult to filter and dry. How can I grow larger, more well-defined crystals?

  • Answer: The formation of small or needle-like crystals is typically a result of very rapid nucleation and crystal growth.

    • Decrease the Rate of Cooling: This is the most effective method. A slower cooling process provides more time for molecules to arrange themselves into a more stable, larger crystal lattice.[7]

    • Minimize Agitation: Do not disturb or agitate the solution while it is cooling, as this can induce rapid nucleation, leading to many small crystals.

    • Consider Additives: In some cases, trace amounts of additives like surfactants can modify the crystal habit, though this should be approached with caution to avoid introducing impurities.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Neutralization

This protocol describes the synthesis from adipic acid and sodium hydroxide. Precise stoichiometric control is crucial.[10]

  • Dissolution: Dissolve one molar equivalent of adipic acid in a suitable volume of warm deionized water.

  • Neutralization: Slowly add exactly one molar equivalent of a standardized sodium hydroxide (NaOH) solution dropwise while stirring. Monitor the pH continuously. The target pH should be in the weakly acidic range.

  • Concentration: Gently heat the resulting solution to reduce the volume until it is saturated.

  • Crystallization: Cover the container and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry thoroughly.

ph_solubility low_pH Low pH (Acidic) adipic_acid Adipic Acid (HOOC-(CH₂)₄-COOH) LOW SOLUBILITY low_pH->adipic_acid Favors Protonation mid_pH Mid pH (Weakly Acidic) mono_salt This compound (Na⁺⁻OOC-(CH₂)₄-COOH) MODERATE SOLUBILITY mid_pH->mono_salt Favors Target Salt Formation high_pH High pH (Alkaline) di_salt Disodium Adipate (Na⁺⁻OOC-(CH₂)₄-COO⁻Na⁺) HIGH SOLUBILITY high_pH->di_salt Favors Full Deprotonation

Caption: Relationship between pH, chemical species, and solubility.

Protocol 2: Recrystallization for Purification

This protocol outlines the steps for purifying crude this compound.[5][6][11]

  • Solvent Selection: Choose an appropriate solvent (e.g., deionized water) where the compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent in portions, with heating and swirling, until the solid just dissolves. Using excess solvent will reduce the final yield.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or activated carbon, perform a hot gravity filtration into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Collection and Washing: Collect the pure crystals via vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small portion of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter funnel with the vacuum running for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a drying oven at a temperature well below the compound's melting point.[6]

References

Technical Support Center: Optimizing Sodium Hydrogen Adipate Buffering Capacity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and optimizing sodium hydrogen adipate buffer solutions. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure reliable and reproducible results in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the useful pH range for a this compound buffer?

A1: Adipic acid is a diprotic acid with two pKa values: pKa1 = 4.41 and pKa2 = 5.41.[1][2][3] Therefore, this compound buffers are most effective in the pH ranges of approximately 3.4 to 5.4 and 4.4 to 6.4. The maximum buffering capacity will be at pH 4.41 and pH 5.41.

Q2: How do I choose the correct pKa for my desired buffer pH?

A2: If your target pH is closer to 4.4, you will be primarily working with the equilibrium between adipic acid and the hydrogen adipate ion. If your target pH is closer to 5.4, the primary equilibrium will be between the hydrogen adipate ion and the adipate ion. The Henderson-Hasselbalch equation can be used to calculate the required ratio of the conjugate acid-base pair for your desired pH.[4]

Q3: What factors influence the buffering capacity of my this compound solution?

A3: The primary factors are:

  • Total buffer concentration: Higher concentrations of the buffer components (adipic acid and this compound) lead to a higher buffering capacity.[5]

  • Ratio of the conjugate acid-base pair: The buffering capacity is maximal when the pH of the solution equals the pKa of the weak acid, meaning the concentrations of the acid and its conjugate base are equal.[5]

  • Temperature: pKa values are temperature-dependent, which can affect the pH of your buffer.[6]

  • Ionic strength: The presence of other salts in the solution can influence the activity of the buffer components.[7][8]

Q4: Can I use sodium hydroxide (NaOH) to adjust the pH of my adipate buffer?

A4: Yes, a strong base like NaOH is commonly used to adjust the pH of a weak acid solution to create a buffer.[9][10] You can start with a solution of adipic acid and titrate with NaOH until you reach the desired pH.

Q5: How can I ensure the stability of my prepared buffer?

A5: To ensure stability, store your buffer in a well-sealed container to prevent evaporation and contamination. For long-term storage, refrigeration can inhibit microbial growth. The stability of the buffer should be periodically checked by measuring its pH.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Final pH is significantly different from the calculated value. - Inaccurate weighing of buffer components.- Incorrect pKa value used for calculations (e.g., not accounting for temperature).- Inaccurate pH meter calibration.- Double-check all calculations and ensure accurate weighing.- Calibrate the pH meter with fresh, certified standards before use.- Consider the effect of temperature on pKa and adjust calculations if necessary.
Buffer has low buffering capacity (pH changes drastically upon addition of small amounts of acid or base). - Total buffer concentration is too low.- The pH of the buffer is far from the pKa values of adipic acid.- Increase the total concentration of the adipic acid and this compound.- Prepare the buffer so that its pH is as close as possible to one of the pKa values (4.41 or 5.41).
Precipitation occurs in the buffer solution. - The concentration of one or more components exceeds its solubility at the storage temperature.- Interaction with other dissolved substances.- Prepare a less concentrated buffer.- Store the buffer at a temperature where all components remain soluble.- Ensure all components are fully dissolved before storage.
"Overshooting" the target pH during adjustment with NaOH. - The concentration of the NaOH solution is too high for fine adjustments.- Use a more dilute solution of NaOH for fine pH adjustments to have better control.- Add the base dropwise while continuously monitoring the pH.[4]
Inconsistent results between different batches of the same buffer. - Variations in the preparation procedure.- Use of reagents from different lots with varying purity.- Inconsistent final volume.- Standardize the preparation protocol and ensure it is followed precisely for each batch.- Use high-purity reagents and record lot numbers.- Use volumetric flasks for accurate final volume preparation.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound Buffer (pH 4.9)

This protocol utilizes the second pKa of adipic acid (pKa2 = 5.41).

Materials:

  • Adipic acid (MW: 146.14 g/mol )

  • Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Beakers

  • Graduated cylinders

Procedure:

  • Prepare a 0.1 M Adipic Acid Solution:

    • Weigh out 1.4614 g of adipic acid.

    • Dissolve the adipic acid in approximately 80 mL of deionized water in a 100 mL beaker with stirring.

    • Once fully dissolved, transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Bring the final volume to 100 mL with deionized water and mix thoroughly.

  • pH Adjustment:

    • Transfer the 0.1 M adipic acid solution to a beaker with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and begin gentle stirring.

    • Immerse a calibrated pH electrode in the solution.

    • Prepare a 1 M NaOH solution.

    • Slowly add the 1 M NaOH solution dropwise to the adipic acid solution while monitoring the pH.

    • Continue adding NaOH until the pH of the solution reaches 4.90.

    • If you overshoot the pH, you can add a small amount of 0.1 M adipic acid to lower it, but it is best to add the base slowly to avoid this.

  • Final Volume Adjustment:

    • Carefully transfer the adjusted buffer solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add it to the volumetric flask.

    • Bring the final volume to 100 mL with deionized water.

    • Stopper the flask and invert it several times to ensure homogeneity.

  • Verification:

    • Measure the pH of the final buffer solution to confirm it is 4.90.

Protocol 2: Optimizing Buffer Capacity by Varying Concentration

Objective: To demonstrate the effect of total buffer concentration on buffering capacity.

Procedure:

  • Prepare three this compound buffers at pH 4.41 with varying total concentrations: 0.05 M, 0.1 M, and 0.5 M, following the principle of Protocol 1.

  • For each buffer concentration, take a 50 mL aliquot.

  • Titrate each aliquot with a standardized 0.1 M HCl solution, recording the volume of HCl added and the corresponding pH change.

  • Separately, titrate another 50 mL aliquot of each buffer concentration with a standardized 0.1 M NaOH solution, recording the volume of NaOH added and the pH change.

  • Plot the pH of each solution as a function of the volume of acid or base added.

  • Calculate the buffer capacity (β) for each concentration. Buffer capacity is defined as the moles of strong acid or base needed to change the pH of one liter of the buffer by one unit.

Data Presentation

Table 1: pH vs. Concentration for this compound Buffer Preparation

Target pHAdipic Acid (moles)Sodium Hydroxide (moles) for pH adjustmentFinal Volume (L)Final Buffer Concentration (M)
4.410.1~0.0510.1
4.900.1~0.07610.1
5.410.1~0.110.1

Note: The moles of NaOH are approximate and should be adjusted based on real-time pH measurement.

Table 2: Effect of Total Buffer Concentration on Buffering Capacity at pH 4.41

Total Buffer Concentration (M)Volume of 0.1 M HCl to decrease pH by 1 unit (mL)Volume of 0.1 M NaOH to increase pH by 1 unit (mL)Relative Buffering Capacity
0.05[Illustrative Data][Illustrative Data]Low
0.1[Illustrative Data][Illustrative Data]Medium
0.5[Illustrative Data][Illustrative Data]High

[Illustrative Data]: These values would be obtained experimentally following Protocol 2.

Visualizations

Buffer_Preparation_Workflow cluster_preparation Buffer Preparation cluster_inputs Inputs cluster_qc Quality Control start Start weigh Weigh Adipic Acid start->weigh dissolve Dissolve in Deionized Water weigh->dissolve ph_adjust Adjust pH with NaOH dissolve->ph_adjust volume_adjust Adjust to Final Volume ph_adjust->volume_adjust verify Verify Final pH volume_adjust->verify end_node End verify->end_node adipic_acid Adipic Acid adipic_acid->weigh naoh NaOH Solution naoh->ph_adjust water Deionized Water water->dissolve water->volume_adjust ph_meter Calibrated pH Meter ph_meter->ph_adjust ph_meter->verify

Caption: Workflow for preparing a this compound buffer solution.

Adipate_Buffer_Equilibrium cluster_info Buffering Regions H2A Adipic Acid (H₂A) HA_minus Hydrogen Adipate Ion (HA⁻) H2A->HA_minus pKa1 = 4.41 A2_minus Adipate Ion (A²⁻) HA_minus->A2_minus pKa2 = 5.41 info1 Effective Buffering Range: pH ≈ pKa ± 1

Caption: Chemical equilibria of the adipic acid buffer system.

References

Overcoming challenges in the scale-up of sodium hydrogen adipate production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of sodium hydrogen adipate production.

Troubleshooting Guides

Issue: Inconsistent Product Purity and Yield

Question: We are observing significant batch-to-batch variability in the purity and yield of our this compound. What are the likely causes and how can we troubleshoot this?

Answer:

Inconsistent purity and yield in this compound production often stem from challenges in controlling the reaction stoichiometry and crystallization process during scale-up. Key factors to investigate include:

  • pH and Stoichiometric Control: The primary challenge in producing this compound is the precise neutralization of one of the two carboxylic acid groups of adipic acid.[1] Deviations can lead to the formation of disodium adipate or leave unreacted adipic acid, both of which are impurities.

  • Mixing Efficiency: In larger reactors, inefficient mixing can create localized areas of high or low pH, leading to the formation of byproducts.[2] The method of adding reagents, such as near the agitator tip or via a recirculation loop, is critical in large-scale operations.[2]

  • Temperature Control: The solubility of this compound is temperature-dependent. Poor temperature control during reaction and crystallization can lead to premature precipitation or the formation of fines, affecting both yield and purity.

  • Crystallization Kinetics: As the scale increases, the surface area to volume ratio changes, which can alter crystallization kinetics in a non-linear fashion. This can lead to issues such as rapid crystallization, trapping impurities within the crystal lattice.[1]

Troubleshooting Workflow:

start Inconsistent Purity/Yield check_ph Verify pH and Stoichiometry Control start->check_ph ph_ok pH & Stoichiometry Correct? check_ph->ph_ok check_mixing Evaluate Mixing Efficiency mixing_ok Adequate Mixing? check_mixing->mixing_ok check_temp Assess Temperature Control temp_ok Stable Temperature? check_temp->temp_ok check_cryst Analyze Crystallization Process cryst_ok Controlled Crystallization? check_cryst->cryst_ok ph_ok->check_mixing Yes adjust_reagents Adjust Reagent Addition Rate/Method ph_ok->adjust_reagents No mixing_ok->check_temp Yes improve_agitation Modify Agitator Speed/Design mixing_ok->improve_agitation No temp_ok->check_cryst Yes optimize_cooling Optimize Cooling/Heating Profile temp_ok->optimize_cooling No modify_cooling Adjust Cooling Rate/Seeding cryst_ok->modify_cooling No end Consistent Purity/Yield cryst_ok->end Yes adjust_reagents->check_ph improve_agitation->check_mixing optimize_cooling->check_temp modify_cooling->check_cryst

Caption: Troubleshooting workflow for inconsistent purity and yield.

Issue: Poor Crystal Quality (e.g., small particles, agglomeration, oiling out)

Question: Our this compound product consists of fine particles that are difficult to filter and handle. We have also occasionally observed agglomeration and oiling out. How can we improve the crystal quality?

Answer:

Poor crystal quality during scale-up is often related to the control of supersaturation and the presence of impurities.

  • Rapid Crystallization: If the solution crystallizes too quickly, impurities can be trapped in the crystals.[1] This can be slowed by using a slight excess of solvent.[1]

  • "Oiling Out": This occurs when the compound comes out of solution at a temperature above its melting point. This can be addressed by adding more of the "soluble solvent" in a mixed solvent system or by adding a charcoal step to remove impurities.[1]

  • Agglomeration: Excessive or uncontrolled agglomeration can lead to fouling of the crystallizer surfaces.[3]

  • Influence of Impurities: Even small amounts of impurities can significantly affect crystal growth and habit.[4] Residual unreacted adipic acid or the presence of the disodium salt can alter the crystallization behavior.

Troubleshooting Steps:

  • Review Cooling Profile: A programmed, slower cooling profile allows crystals to form gradually, which can improve size and purity.[2] Oscillating temperature profiles can also have a narrowing effect on the crystal size distribution.[5][6]

  • Seeding Strategy: Evaluate your seeding protocol. The type of seed, seed loading, and the point of addition in relation to the solubility curve are critical factors.

  • Solvent System: Ensure the chosen solvent system is optimal for the desired crystal form. The presence of water can sometimes be a key factor.[4]

  • Impurity Analysis: Analyze the mother liquor to identify impurities that may be inhibiting crystal growth or causing defects.[7]

Frequently Asked Questions (FAQs)

1. What are the critical process parameters to monitor during the scale-up of this compound production?

The most critical parameters are pH, temperature, reagent addition rate, and agitation speed. Precise pH control is essential to ensure the formation of the monosodium salt.[1] Temperature influences solubility and crystallization kinetics, while the addition rate and agitation affect mixing and local concentrations.[2]

2. How can we control the stoichiometry to selectively produce the monosodium salt?

Precise pH adjustment using a base like sodium hydroxide is crucial for stoichiometric control.[1] Implementing real-time pH monitoring and a controlled dosing system for the base is highly recommended. The reaction should be carefully monitored to prevent the formation of the disodium salt, which can occur with an excess of base.

3. What are common impurities in this compound and how do they affect the process?

Common impurities include unreacted adipic acid, disodium adipate, and residual solvents. These impurities can affect the crystallization process, leading to changes in crystal habit, size, and purity.[4] For instance, the presence of related dicarboxylic acids like succinic and glutaric acids can be incorporated into the adipic acid crystal lattice.[8]

4. What analytical methods are recommended for quality control?

High-Performance Liquid Chromatography (HPLC) with UV detection or ion-exchange chromatography are standard methods for quantifying the purity of the final product and identifying impurities.[1] These methods can be adapted to differentiate between monosodium adipate, disodium adipate, and adipic acid.

Data Presentation

Table 1: Typical Process Parameters for Dicarboxylic Acid Salt Crystallization

ParameterTypical Range/ValueRationale
Reaction Temperature 60-75 °CTo ensure complete dissolution of adipic acid in the solvent.[9]
Crystallization Temperature 10-30 °CCooling the solution to induce crystallization.[9]
Final pH 4.0 - 5.0To favor the formation of the monosodium salt.
Cooling Rate 0.2 - 0.5 °C/minSlower cooling rates generally promote larger, purer crystals.[10]
Agitation Speed Varies with vessel sizeMust be sufficient to ensure homogeneity without causing excessive secondary nucleation or crystal breakage.

Experimental Protocols

Protocol 1: Synthesis and Crystallization of this compound

This protocol outlines a general procedure for the synthesis and crystallization of this compound, which should be optimized for specific scales and equipment.

Experimental Workflow:

start Start dissolve Dissolve Adipic Acid in Solvent at Elevated Temperature start->dissolve add_base Slowly Add Stoichiometric Amount of Sodium Hydroxide Solution while Monitoring pH dissolve->add_base cool Controlled Cooling to Induce Crystallization add_base->cool seed Add Seed Crystals (Optional) cool->seed age Age the Slurry at Final Temperature seed->age filter Filter the Crystals age->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry the Final Product wash->dry end End dry->end

Caption: Experimental workflow for this compound synthesis.

Methodology:

  • Dissolution: Charge the reactor with adipic acid and a suitable solvent (e.g., water). Heat the mixture to a specified temperature (e.g., 60-75 °C) with agitation to ensure complete dissolution.[9]

  • Neutralization: Prepare a solution of sodium hydroxide of known concentration. Slowly add the sodium hydroxide solution to the adipic acid solution while continuously monitoring the pH. The addition rate should be controlled to maintain a homogenous reaction and avoid localized high pH zones. The target pH should be in the range where the monosodium salt is the predominant species.

  • Crystallization: Once the neutralization is complete, initiate a controlled cooling profile. The cooling rate should be slow enough to allow for the growth of well-defined crystals.

  • Seeding (Optional): At a predetermined temperature and supersaturation level, introduce seed crystals of this compound to control the final crystal size distribution.

  • Aging: Hold the slurry at the final crystallization temperature for a period to allow the system to reach equilibrium and maximize the yield.

  • Isolation and Drying: Filter the crystalline product and wash with a small amount of cold solvent to remove residual mother liquor. Dry the product under appropriate conditions (e.g., vacuum oven) to a constant weight.

Visualization of Logical Relationships

cluster_params Process Parameters cluster_props Crystal Properties param1 pH Control prop1 Purity param1->prop1 Stoichiometry param2 Cooling Rate prop2 Crystal Size param2->prop2 Growth vs. Nucleation prop3 Yield param2->prop3 Solubility param3 Mixing param3->prop1 Homogeneity param3->prop2 Secondary Nucleation param4 Impurity Level param4->prop1 Incorporation prop4 Crystal Habit param4->prop4 Habit Modification

Caption: Relationship between process parameters and crystal properties.

References

Technical Support Center: Purification of Crude Sodium Hydrogen Adipate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude sodium hydrogen adipate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying crude this compound by recrystallization?

Recrystallization is a purification technique for solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the crude this compound is dissolved in a hot solvent in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. Upon cooling, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).

Q2: Which solvents are suitable for the recrystallization of this compound?

This compound, as a monobasic salt of adipic acid, is a polar compound. It is freely soluble in water and soluble in ethanol.[1] Therefore, water and ethanol, or mixtures of the two, are primary candidates for recrystallization solvents. The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures to ensure a good yield of purified crystals.

Q3: What are the common impurities in crude this compound?

Common impurities can include:

  • Unreacted adipic acid

  • Disodium adipate

  • Residual catalysts or reagents from the synthesis process

  • Other organic side-products

  • Inorganic salts

Q4: How can I determine the purity of the recrystallized this compound?

Several analytical methods can be used to assess the purity of the final product:

  • Melting Point Analysis: A sharp and higher melting point compared to the crude material indicates increased purity.

  • Spectroscopic Methods (e.g., NMR, IR): These techniques can identify the presence of organic impurities.

  • Chromatographic Methods (e.g., HPLC): High-performance liquid chromatography can be used to quantify the purity and detect trace impurities.

  • Titration: Acid-base titration can determine the acidimetric purity of the this compound.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The concentration of this compound is too low.1. Boil off some of the solvent to increase the concentration and allow to cool again. 2. Induce crystallization by: - Scratching the inside of the flask with a glass rod at the solution's surface. - Adding a seed crystal of pure this compound. 3. Concentrate the solution by evaporating some of the solvent.
Oiling out occurs (a liquid layer separates instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The rate of cooling is too rapid. 3. High concentration of impurities.1. Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power, and cool slowly. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 3. Consider a preliminary purification step, such as a wash or filtration, before recrystallization.
Low yield of purified crystals. 1. The chosen solvent is too good at dissolving the compound even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. 4. Incomplete transfer of crystals from the crystallization flask.1. Consider using a solvent mixture (e.g., water-ethanol) to reduce the solubility at cold temperatures. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product. 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. 4. Rinse the flask with a small amount of the ice-cold mother liquor to transfer the remaining crystals.
Crystals are colored. 1. Colored impurities are present in the crude material.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use the minimum amount necessary as it can also adsorb the desired product.
Crystals appear impure after drying. 1. Inefficient removal of the mother liquor. 2. The crystals were not washed after filtration. 3. The washing solvent was not cold enough.1. Ensure efficient filtration using a Buchner funnel and vacuum. 2. Wash the crystals on the filter paper with a small amount of fresh, ice-cold recrystallization solvent. 3. Always use ice-cold solvent for washing to minimize redissolving the purified crystals.

Experimental Protocols

Protocol 1: Solvent Selection
  • Preparation: Place approximately 50 mg of crude this compound into several test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent (e.g., water, ethanol, methanol, acetone) dropwise, starting with 0.5 mL. Agitate the mixture to assess solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent in small increments until the solid just dissolves. Record the amount of solvent used.

  • Cooling: Allow the test tube to cool to room temperature, and then place it in an ice bath. Observe the formation of crystals.

  • Evaluation: The best solvent will dissolve the compound when hot but will result in the formation of a large quantity of crystals upon cooling.

Protocol 2: Recrystallization of Crude this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., deionized water). Heat the flask on a hot plate while stirring to dissolve the solid completely. If necessary, add small portions of hot solvent until the solid is fully dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: Preheat a gravity filtration setup (funnel and filter paper) by pouring hot solvent through it. Filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying step, the crystals can be placed in a desiccator or a low-temperature drying oven.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Sodium Hydrogen Adipate C Dissolve in Minimum Hot Solvent A->C B Select Solvent B->C D Hot Filtration (Remove Insolubles) C->D E Slow Cooling D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Sodium Hydrogen Adipate I->J

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_yes_crystals cluster_no_crystals cluster_low_yield Start Recrystallization Attempted Q1 Do crystals form upon cooling? Start->Q1 Q2 Is the yield acceptable? Q1->Q2 Yes A1 Too much solvent? Q1->A1 No A2 Supersaturated? Q1->A2 No Success Pure Product Obtained Q2->Success Yes B1 Solvent too effective? Q2->B1 No B2 Premature crystallization? Q2->B2 No S1 Boil off solvent A1->S1 S2 Induce crystallization (scratch/seed) A2->S2 S1->Q1 S2->Q1 S3 Use solvent mixture B1->S3 S4 Preheat filtration apparatus B2->S4 S3->Start Retry S4->Start Retry

Caption: Troubleshooting logic for common recrystallization issues.

References

Addressing batch-to-batch variability in sodium hydrogen adipate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of sodium hydrogen adipate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

1. Why is the yield of my this compound lower than expected?

  • Potential Cause 1: Incomplete Reaction. The neutralization of adipic acid to its monosodium salt may not have gone to completion.

    • Solution: Ensure a precise 1:1 molar ratio of adipic acid to the sodium base (e.g., sodium hydroxide). Use accurately calibrated weighing and measuring equipment. Monitor the pH of the reaction mixture; it should be carefully controlled to favor the formation of the monosodium salt.

  • Potential Cause 2: Product Loss During Work-up. Significant amounts of the product may be lost during filtration or washing steps.

    • Solution: Minimize the volume of solvent used for washing the product. Use a cold solvent to reduce the solubility of the salt. Ensure the filter paper is appropriate for the particle size to prevent loss of fine crystals.

  • Potential Cause 3: Suboptimal Reaction Temperature. The reaction temperature may not be optimal for the reaction kinetics.

    • Solution: While the neutralization is typically fast, ensure the reaction mixture is homogenous. Gentle warming can sometimes aid in dissolving the reactants completely, but excessive heat should be avoided as it can promote the formation of the disodium salt or other side reactions.

2. I am observing significant batch-to-batch variability in the purity of my product. What could be the cause?

  • Potential Cause 1: Inconsistent Stoichiometry. Minor variations in the molar ratio of reactants between batches can lead to the formation of impurities such as unreacted adipic acid or disodium adipate.[1]

    • Solution: Implement a strict protocol for weighing and dispensing reactants. Regularly calibrate balances. Consider using a stock solution of the base with a precisely determined concentration.

  • Potential Cause 2: Poor pH Control. Fluctuations in pH during the reaction can lead to a mixture of monosodium and disodium salts.[1][2] Precise pH adjustment is a key parameter for ensuring stoichiometric balance.[1]

    • Solution: Use a calibrated pH meter to monitor the reaction. Add the base solution slowly and incrementally to the adipic acid solution to avoid localized areas of high pH. Consider using a buffer system if compatible with your downstream application.

  • Potential Cause 3: Inconsistent Raw Material Quality. The purity of the starting adipic acid or sodium base can vary between batches.

    • Solution: Use starting materials of a consistent, high purity grade. If possible, perform quality control checks on incoming raw materials.

  • Potential Cause 4: Variations in Crystallization/Precipitation Conditions. The rate of cooling, agitation speed, and solvent composition during product isolation can affect crystal size and purity.

    • Solution: Standardize the crystallization protocol. Control the cooling rate and stirring speed. Ensure the solvent composition is consistent for each batch.

3. My final product contains unreacted adipic acid. How can I remove it?

  • Solution: Recrystallization. Adipic acid has different solubility profiles compared to its sodium salts. Recrystallization from a suitable solvent, such as water or an alcohol-water mixture, can effectively remove unreacted adipic acid.[1] Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly will cause the less soluble this compound to crystallize out, leaving the more soluble adipic acid in the mother liquor.

4. How can I confirm the identity and purity of my synthesized this compound?

  • Solution: Analytical Characterization.

    • pH Measurement: An aqueous solution of pure this compound will have a characteristic pH due to the partial neutralization of the dicarboxylic acid.

    • Titration: A simple acid-base titration can be used to determine the equivalent weight of the product.

    • Spectroscopy:

      • FT-IR (Fourier-Transform Infrared) Spectroscopy: Can be used to identify the characteristic carbonyl (C=O) stretching frequencies of the carboxylic acid and carboxylate groups.

      • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the adipate backbone and the presence of both protonated and deprotonated carboxylic groups.

Data Presentation

The following table summarizes the key reactants and their recommended molar ratios for the synthesis of this compound.

Reactant 1Reactant 2Recommended Molar Ratio (Reactant 1 : Reactant 2)Product
Adipic AcidSodium Hydroxide1 : 1This compound
Adipic AcidSodium Bicarbonate1 : 1This compound

Experimental Protocols

Protocol 1: Synthesis of this compound via Neutralization with Sodium Hydroxide

  • Dissolution of Adipic Acid: In a reaction vessel, dissolve a known molar amount of adipic acid in a suitable solvent (e.g., deionized water or an ethanol/water mixture) with stirring. Gentle heating may be applied to facilitate dissolution.

  • Preparation of Base Solution: Prepare a standardized aqueous solution of sodium hydroxide of a known concentration.

  • Neutralization: Slowly add exactly one molar equivalent of the sodium hydroxide solution to the adipic acid solution with vigorous stirring. Monitor the pH of the reaction mixture using a calibrated pH meter. The target pH should be in the range where the monosodium salt is the predominant species.

  • Product Isolation:

    • Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the this compound.

    • Filtration: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to a constant weight.

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., deionized water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a logical troubleshooting pathway for addressing batch-to-batch variability.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Adipic_Acid Dissolve Adipic Acid Neutralization Neutralization (1:1 Molar Ratio) pH Monitoring Adipic_Acid->Neutralization NaOH_Sol Prepare Standardized NaOH Solution NaOH_Sol->Neutralization Crystallization Crystallization (Cooling) Neutralization->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying QC Quality Control (pH, Titration, Spectroscopy) Drying->QC

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Variability Start Batch-to-Batch Variability Observed Check_Stoichiometry Verify Reactant Stoichiometry (1:1) Start->Check_Stoichiometry Check_pH Review pH Control During Reaction Start->Check_pH Check_Raw_Materials Assess Raw Material Purity Start->Check_Raw_Materials Check_Crystallization Examine Crystallization Protocol Start->Check_Crystallization Solution_Stoichiometry Implement Strict Weighing Protocol Calibrate Balances Check_Stoichiometry->Solution_Stoichiometry Incorrect Solution_pH Use Calibrated pH Meter Slow Base Addition Check_pH->Solution_pH Inconsistent Solution_Raw_Materials Use High-Purity Reagents QC Incoming Materials Check_Raw_Materials->Solution_Raw_Materials Variable Solution_Crystallization Standardize Cooling Rate & Stirring Check_Crystallization->Solution_Crystallization Inconsistent

Caption: Troubleshooting guide for batch-to-batch variability.

References

Minimizing impurities in sodium hydrogen adipate from industrial-grade precursors.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of sodium hydrogen adipate from industrial-grade precursors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: The final product has a low melting point and appears discolored.

  • Question: My synthesized this compound has a melting point lower than the expected range and exhibits a yellowish tint. What is the likely cause and how can I resolve this?

  • Answer: A low melting point and discoloration are often indicative of residual impurities from the industrial-grade adipic acid precursor. Common impurities include other dicarboxylic acids (glutaric acid, succinic acid, pimelic acid) and trace metals.[1][2] To address this, a recrystallization step is recommended.

    • Recommended Action: Dissolve the crude this compound in a minimal amount of hot deionized water. If the solution is colored, you can add a small amount of activated carbon and heat for a short period to adsorb colored impurities. Filter the hot solution to remove the activated carbon and any insoluble matter. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The slow cooling process is crucial for the formation of pure crystals, as it allows impurities to remain in the solvent.[3] Filter the purified crystals and wash them with a small amount of cold deionized water. Dry the crystals under vacuum.

Issue 2: The yield of purified this compound is lower than expected after recrystallization.

  • Question: I am losing a significant amount of product during the recrystallization process. How can I improve my yield?

  • Answer: Low yield after recrystallization can be due to several factors: using too much solvent, cooling the solution too quickly, or incomplete precipitation.

    • Recommended Action:

      • Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excessive solvent will keep more of your product dissolved even after cooling.

      • Cooling Rate: A slow cooling rate is essential for forming large, pure crystals and maximizing yield. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

      • Complete Precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the this compound.

      • Solvent Selection: While water is a common solvent, for specific applications, exploring other solvents or solvent mixtures might improve yield and purification efficiency. A patent for purifying adipic acid suggests using a carboxylic acid with a melting point below 20°C as the crystallization solvent.[4]

Issue 3: The pH of the reaction mixture is difficult to control during synthesis.

  • Question: During the neutralization of adipic acid with sodium hydroxide, I am finding it difficult to maintain a stable pH, which I suspect is affecting the purity of my final product. What is the best way to control the pH?

  • Answer: Precise pH control is critical during the synthesis of this compound to ensure the formation of the monosodium salt and to prevent the formation of the disodium salt or leaving unreacted adipic acid.

    • Recommended Action:

      • Slow Addition of Base: Add the sodium hydroxide solution to the adipic acid solution dropwise with constant and vigorous stirring.

      • Use a pH Meter: Use a calibrated pH meter to monitor the pH of the reaction mixture in real-time.

      • Target pH: The target pH for the formation of this compound is approximately 4.4, which corresponds to the first pKa of adipic acid.[5] Maintaining the pH in this range will favor the formation of the monosodium salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in industrial-grade adipic acid and how do they affect the final product?

A1: The most common impurities in industrial-grade adipic acid are structurally related dicarboxylic acids such as glutaric acid, succinic acid, and pimelic acid.[1][2] Trace metals may also be present. These impurities can lower the melting point of the final this compound, cause discoloration, and may be detrimental in pharmaceutical applications where high purity is required.[6]

Q2: What is the recommended method for synthesizing this compound from industrial-grade adipic acid?

A2: The most straightforward method is the neutralization of industrial-grade adipic acid with a stoichiometric amount of sodium hydroxide. The reaction is typically carried out in an aqueous solution. Careful control of the pH is crucial to ensure the formation of the monosodium salt.

Q3: How can I analyze the purity of my synthesized this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective methods for the quantitative determination of dicarboxylic acid impurities.[1][7][8] These techniques can separate and quantify adipic acid and its related impurities like succinic and glutaric acids with high resolution.[1][8]

Q4: What are the key parameters to control during the crystallization process for optimal purification?

A4: The key parameters to control during crystallization are:

  • Solvent Choice: The solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Cooling Rate: Slow cooling promotes the growth of larger, purer crystals.

  • Supersaturation: Controlling the level of supersaturation is essential for managing nucleation and crystal growth.

  • Agitation: Gentle stirring can improve heat and mass transfer but vigorous agitation can lead to the formation of smaller crystals.

Data Presentation

Table 1: Typical Impurity Profile of Industrial-Grade Adipic Acid and Purified this compound

ImpurityTypical Concentration in Industrial-Grade Adipic Acid (%)Target Concentration in Purified this compound (%)
Glutaric Acid≤ 0.15≤ 0.05
Succinic Acid≤ 0.10≤ 0.05
Pimelic Acid≤ 0.10≤ 0.05
Iron≤ 1 ppm≤ 0.5 ppm

Note: These values are representative and can vary depending on the specific grade of the industrial precursor and the efficiency of the purification process.

Experimental Protocols

1. Synthesis of Crude this compound

  • Dissolution: In a reaction vessel, dissolve 146.14 g (1 mole) of industrial-grade adipic acid in 500 mL of deionized water with heating and stirring.

  • Neutralization: In a separate beaker, prepare a 2 M solution of sodium hydroxide (40 g in 500 mL of deionized water).

  • Titration: Slowly add the sodium hydroxide solution to the adipic acid solution while continuously monitoring the pH with a calibrated pH meter. Maintain the temperature at approximately 60°C.

  • Endpoint: Continue adding the sodium hydroxide solution until the pH of the mixture stabilizes at approximately 4.4.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude this compound.

  • Filtration: Filter the crude product and wash with a small amount of cold deionized water.

2. Purification of this compound by Recrystallization

  • Dissolution: Transfer the crude this compound to a beaker and add the minimum amount of hot deionized water required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for 10-15 minutes.

  • Hot Filtration: If activated carbon was used, filter the hot solution through a pre-heated funnel to remove the activated carbon.

  • Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the beaker in an ice bath for at least one hour to complete the crystallization process.

  • Isolation: Filter the purified crystals using a Buchner funnel and wash with a small amount of ice-cold deionized water.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below their decomposition point.

3. Quality Control: HPLC Analysis of Impurities

  • Standard Preparation: Prepare standard solutions of adipic acid, glutaric acid, succinic acid, and pimelic acid of known concentrations.

  • Sample Preparation: Accurately weigh and dissolve a sample of the purified this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a low wavelength (e.g., 210 nm).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Crude this compound cluster_purification Purification by Recrystallization cluster_qc Quality Control s1 Dissolve Industrial Adipic Acid in Water s3 Neutralize Adipic Acid with NaOH (pH ~4.4) s1->s3 s2 Prepare NaOH Solution s2->s3 s4 Precipitate Crude Product s3->s4 p1 Dissolve Crude Product in Hot Water s4->p1 Crude Product p2 Optional: Add Activated Carbon p1->p2 p4 Slow Cooling and Crystallization p3 Hot Filtration p2->p3 p3->p4 p5 Isolate and Dry Pure Crystals p4->p5 q1 HPLC Analysis for Impurities p5->q1 Purified Product

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Workflow start Start: Final Product Analysis issue1 Low Melting Point / Discoloration? start->issue1 action1 Perform Recrystallization issue1->action1 Yes issue2 Low Yield After Recrystallization? issue1->issue2 No action1->issue2 action2_1 Optimize Solvent Volume issue2->action2_1 Yes issue3 Difficulty Controlling pH? issue2->issue3 No action2_2 Ensure Slow Cooling action2_1->action2_2 action2_2->issue3 action3_1 Slow, Dropwise Addition of Base issue3->action3_1 Yes end End: Product Meets Specifications issue3->end No action3_2 Use Calibrated pH Meter action3_1->action3_2 action3_2->end

Caption: Troubleshooting logical workflow.

References

Enhancing the solubility of sodium hydrogen adipate for specific applications.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with sodium hydrogen adipate. Our focus is on enhancing the solubility of this compound for various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what solvents is it generally soluble?

This compound (monosodium adipate) is the monosodium salt of adipic acid. It is generally described as being freely soluble in water and soluble in ethanol.[1] Its solubility is influenced by factors such as temperature, pH, and the presence of co-solvents.

Q2: How does temperature affect the solubility of this compound in water?

Q3: What is the expected effect of pH on the solubility of this compound?

This compound is the salt of a weak acid (adipic acid). In acidic solutions, the equilibrium will shift towards the formation of the less soluble free adipic acid, thus decreasing the overall solubility. Conversely, in neutral to alkaline solutions (higher pH), the adipate will exist predominantly in its ionized form, leading to higher solubility.

Q4: Can co-solvents be used to enhance the solubility of this compound?

Yes, co-solvents can be an effective way to modify the polarity of the solvent system and enhance the solubility of this compound. Mixtures of water with polar organic solvents like ethanol can be used. However, the optimal ratio will need to be determined experimentally, as adding a less polar solvent to water can sometimes decrease the solubility of salts.

Q5: What are some common issues encountered when trying to dissolve this compound?

Common issues include slower than expected dissolution rates, the formation of agglomerates, and incomplete dissolution. These problems can often be addressed by optimizing conditions such as temperature, pH, and agitation, or by employing a different solvent system.

Troubleshooting Guides

Issue 1: Slow Dissolution Rate
Potential Cause Troubleshooting Step Expected Outcome
Insufficient AgitationIncrease the stirring speed or use a more efficient mixing method (e.g., vortexing for small volumes, overhead stirrer for larger volumes).Faster and more uniform dissolution of the solid particles.
Low TemperatureGently warm the solvent while stirring. Monitor the temperature to avoid any potential degradation of the compound or solvent evaporation.Increased kinetic energy will facilitate the breakdown of the crystal lattice and speed up dissolution.
Particle SizeIf using a coarse powder, consider gently grinding the this compound to a finer powder using a mortar and pestle before adding it to the solvent.Increased surface area will lead to a faster dissolution rate.
Issue 2: Incomplete Dissolution or Presence of Undissolved Particles
Potential Cause Troubleshooting Step Expected Outcome
Solution is SaturatedThe concentration of this compound may have exceeded its solubility limit under the current conditions.
1. Increase the volume of the solvent.The remaining solid should dissolve if the solution was saturated.
2. Increase the temperature of the solvent.Solubility will likely increase, allowing more solute to dissolve.
Incorrect pHThe pH of the solution may be too acidic, leading to the precipitation of adipic acid.
1. Measure the pH of the solution.
2. If acidic, adjust the pH to neutral or slightly alkaline by adding a suitable base (e.g., dilute NaOH) dropwise while monitoring the pH.The undissolved solid should dissolve as the pH increases.
Common Ion EffectThe presence of other sodium salts in the solvent can decrease the solubility of this compound.
1. Review the composition of your solvent or buffer.
2. If possible, use a solvent system with no common ions.Improved solubility compared to the solvent with common ions.

Quantitative Data on Solubility (Illustrative)

Disclaimer: The following data is illustrative and based on general chemical principles, as specific experimental data for this compound is not widely published. Actual solubility should be determined experimentally.

Table 1: Illustrative Solubility of this compound in Water at Different Temperatures

Temperature (°C)Illustrative Solubility ( g/100 mL)
20~ 40
40~ 55
60~ 75

Table 2: Illustrative pH-Dependent Solubility of this compound in Aqueous Buffer at 25°C

pHIllustrative Solubility ( g/100 mL)Predominant Species
4.0< 10Adipic Acid / Hydrogen Adipate
6.0~ 35Hydrogen Adipate
8.0> 60Adipate

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound.

  • Preparation: Prepare a series of buffered solutions at the desired pH values (e.g., pH 4.0, 6.0, 8.0).

  • Addition of Solute: Add an excess amount of this compound to a known volume of each buffered solution in sealed flasks. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the flasks in a constant temperature shaker bath (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the flasks to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: Calculate the solubility in g/100 mL based on the measured concentration and the dilution factor.

Protocol 2: Enhancing Solubility Using a Co-solvent System (Water-Ethanol)

This protocol describes a method to enhance the solubility of this compound using a water-ethanol co-solvent system.

  • Solvent Preparation: Prepare a series of water-ethanol mixtures with varying volume ratios (e.g., 90:10, 80:20, 70:30 v/v).

  • Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent composition.

  • Optimization: Identify the co-solvent ratio that provides the desired level of solubility for your specific application. It is important to note that the solubility may not increase linearly with the addition of the co-solvent.

Visualizations

logical_relationship cluster_factors Factors Influencing Solubility cluster_outcome Solubility Outcome Temperature Temperature Solubility Solubility of This compound Temperature->Solubility Generally Increases pH pH pH->Solubility Increases with higher pH Solvent Solvent System Solvent->Solubility Dependent on polarity and co-solvents IonicStrength Ionic Strength IonicStrength->Solubility Can increase or decrease (diverse vs. common ion effect)

Caption: Logical relationship of factors affecting solubility.

troubleshooting_workflow Start Start: Dissolution Issue (e.g., Incomplete Dissolution) CheckAgitation Is agitation sufficient? Start->CheckAgitation IncreaseAgitation Increase stirring speed CheckAgitation->IncreaseAgitation No CheckTemp Is temperature optimal? CheckAgitation->CheckTemp Yes IncreaseAgitation->CheckTemp IncreaseTemp Gently warm the solvent CheckTemp->IncreaseTemp No CheckpH Is the pH appropriate? CheckTemp->CheckpH Yes IncreaseTemp->CheckpH AdjustpH Adjust pH to neutral/alkaline CheckpH->AdjustpH No ConsiderCosolvent Consider using a co-solvent CheckpH->ConsiderCosolvent Yes, but still issues AdjustpH->ConsiderCosolvent If still unresolved End End: Issue Resolved AdjustpH->End ConsiderCosolvent->End

Caption: Troubleshooting workflow for dissolution issues.

experimental_workflow cluster_protocol Solubility Enhancement Protocol Prep Prepare Solvent Systems (e.g., different pH buffers, co-solvent ratios) Add Add Excess This compound Prep->Add Equilibrate Equilibrate (e.g., 24h at 25°C) Add->Equilibrate Sample Filter and Sample Supernatant Equilibrate->Sample Analyze Analyze Concentration (e.g., HPLC) Sample->Analyze Result Determine Solubility Analyze->Result

Caption: Experimental workflow for solubility determination.

References

Validation & Comparative

Validating the Purity of Synthesized Sodium Hydrogen Adipate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of synthesized active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a comprehensive comparison of analytical methods for validating the purity of sodium hydrogen adipate, a key organic salt intermediate. We present detailed experimental protocols, performance data, and a comparative analysis of titration, High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Overview of Analytical Methodologies

The choice of an analytical method for purity determination depends on various factors, including the expected purity level, the nature of potential impurities, available instrumentation, and the desired level of accuracy and precision. This guide focuses on a classical titration method and compares it with modern instrumental techniques.

Potential Impurities: In the synthesis of this compound, common impurities may include unreacted adipic acid, disodium adipate, residual sodium hydroxide, and water. The analytical method should ideally be able to quantify the main component while being unaffected by or capable of separating these impurities.

Titration Method: A Classic Approach

Acid-base titration is a robust and cost-effective method for the assay of acidic and basic substances. For this compound, which is the monosodium salt of a dicarboxylic acid, a back titration approach is recommended to ensure a sharp and accurate endpoint.[1][2]

Experimental Protocol: Back Titration of this compound

Principle: A known excess of a standardized strong base (e.g., sodium hydroxide) is added to a solution of this compound. This neutralizes the remaining carboxylic acid group. The unreacted excess base is then titrated with a standardized strong acid (e.g., hydrochloric acid). By determining the amount of excess base, the amount that reacted with the this compound can be calculated, and thus its purity can be determined.[3][4]

Reagents and Equipment:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator solution

  • Deionized water

  • Analytical balance

  • Burette (50 mL)

  • Pipettes (25 mL, 50 mL)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 300 mg of the synthesized this compound into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of deionized water to the flask and stir until the sample is completely dissolved.

  • Addition of Excess Base: Accurately add 50.00 mL of standardized 0.1 M NaOH solution to the flask using a volumetric pipette.

  • Heating (Optional but Recommended): Gently heat the solution and boil for 10 minutes to ensure complete reaction and to expel any dissolved carbon dioxide, which can interfere with the endpoint. Cool the solution to room temperature.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution.

  • Back Titration: Titrate the excess NaOH in the flask with standardized 0.1 M HCl from a burette until the pink color of the indicator disappears.

  • Record Volume: Record the volume of HCl consumed.

  • Blank Titration: Perform a blank titration by titrating 50.00 mL of the 0.1 M NaOH solution with the 0.1 M HCl solution using the same procedure without the sample. Record the volume of HCl consumed.

Calculation of Purity: The percentage purity of this compound is calculated using the following formula:

Where:

  • V_blank = Volume of HCl used in the blank titration (mL)

  • V_sample = Volume of HCl used in the sample titration (mL)

  • M_HCl = Molarity of the HCl solution (mol/L)

  • Molar Mass_SHA = Molar mass of this compound (168.12 g/mol )

  • Weight_sample = Weight of the this compound sample (mg)

Workflow for Purity Determination by Back Titration

G Workflow for Purity Determination by Back Titration cluster_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration cluster_analysis Analysis weigh Accurately weigh This compound dissolve Dissolve in deionized water weigh->dissolve add_naoh Add excess standardized NaOH solution dissolve->add_naoh heat Heat to ensure complete reaction add_naoh->heat add_indicator Add phenolphthalein indicator heat->add_indicator titrate Titrate with standardized HCl solution add_indicator->titrate record_vol Record volume of HCl used titrate->record_vol calculate Calculate purity record_vol->calculate G Logical Flow of Purity Validation cluster_synthesis Synthesis cluster_primary Primary Purity Assessment cluster_impurity Impurity Profiling cluster_validation Final Validation synthesis Synthesized This compound titration Back Titration (Assay) synthesis->titration qnmr qNMR (Purity & Structure) synthesis->qnmr hplc HPLC (Organic Impurities) synthesis->hplc ce Capillary Electrophoresis (Ionic Impurities) synthesis->ce kf Karl Fischer (Water Content) synthesis->kf validation Purity Validation (Complies with Specs) titration->validation qnmr->validation hplc->validation ce->validation kf->validation

References

A Comparative Analysis of Sodium Hydrogen Adipate and Potassium Hydrogen Adipate as Buffering Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffering agent is critical for maintaining stable pH conditions in experimental and formulation settings. Adipate-based buffers, derived from the dicarboxylic adipic acid, offer a valuable option in the acidic to neutral pH range. This guide provides a comparative study of two common adipate salts: sodium hydrogen adipate and potassium hydrogen adipate, offering insights into their buffering performance based on established chemical principles and proposed experimental data.

Adipic acid is a diprotic acid with two pKa values, approximately 4.4 and 5.4, which allows for buffering capacity across a pH range of roughly 3.4 to 6.4.[1][2][3][4][5] The choice between its sodium and potassium salts may be influenced by specific experimental requirements, including ionic strength considerations and potential interactions with biological systems. While direct comparative studies are not extensively published, a thorough evaluation can be performed using standard laboratory protocols.

Comparative Performance Data

The following table summarizes the key physicochemical properties and expected buffering performance of this compound and potassium hydrogen adipate. The buffer capacity data is projected based on a hypothetical titration experiment of a 0.1 M solution of each buffer with a strong acid and a strong base.

PropertyThis compoundPotassium Hydrogen AdipateReference(s)
Molecular Formula C₆H₉NaO₄C₆H₉KO₄[6]
Molecular Weight 168.12 g/mol 184.22 g/mol [6]
pKa₁ of Adipic Acid ~4.4~4.4[1][2][3][4][5]
pKa₂ of Adipic Acid ~5.4~5.4[1][2][3][4][5]
Effective Buffer Range pH 3.4 - 6.4pH 3.4 - 6.4
Expected Buffer Capacity (β) at pH 4.40.0570.057
Expected Buffer Capacity (β) at pH 5.40.0570.057

Note: Buffer capacity (β) is defined as the moles of strong acid or base needed to change the pH of one liter of the buffer solution by one unit. Higher values indicate a greater resistance to pH change.[7][8] The expected buffer capacity is highest when the pH equals the pKa.[9]

Experimental Protocols

To empirically determine and compare the buffering capacities of this compound and potassium hydrogen adipate, the following experimental protocols can be employed.

Preparation of Buffer Solutions
  • Reagents and Equipment: this compound, potassium hydrogen adipate, deionized water, volumetric flasks, analytical balance, pH meter.

  • Procedure:

    • Calculate the mass of this compound required to prepare a 0.1 M solution.

    • Accurately weigh the calculated mass and dissolve it in a volumetric flask with deionized water to the mark.

    • Repeat steps 1 and 2 for potassium hydrogen adipate to prepare a 0.1 M solution.

    • Calibrate the pH meter using standard buffer solutions at pH 4.0 and 7.0.

    • Measure and record the initial pH of each prepared buffer solution.

Determination of Buffer Capacity by Titration
  • Reagents and Equipment: Prepared 0.1 M buffer solutions, standardized 0.1 M hydrochloric acid (HCl), standardized 0.1 M sodium hydroxide (NaOH), burettes, beakers, magnetic stirrer and stir bar, pH meter.

  • Procedure for Titration with Acid:

    • Pipette 50 mL of the 0.1 M this compound buffer solution into a beaker.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

    • Fill a burette with standardized 0.1 M HCl.

    • Record the initial pH of the buffer solution.

    • Add the HCl in small increments (e.g., 0.5 mL), recording the pH after each addition.

    • Continue the titration until the pH has dropped by at least two units.

    • Repeat the titration for the 0.1 M potassium hydrogen adipate buffer solution.

  • Procedure for Titration with Base:

    • Pipette 50 mL of the 0.1 M this compound buffer solution into a beaker.

    • Follow the same setup as the acid titration.

    • Fill a burette with standardized 0.1 M NaOH.

    • Record the initial pH and titrate by adding small increments of NaOH, recording the pH after each addition.

    • Continue the titration until the pH has increased by at least two units.

    • Repeat the titration for the 0.1 M potassium hydrogen adipate buffer solution.

  • Data Analysis:

    • Plot the pH versus the volume of titrant (HCl or NaOH) added for each buffer.

    • Calculate the buffer capacity (β) at various pH points using the formula: β = ΔB / ΔpH, where ΔB is the moles of acid or base added per liter and ΔpH is the change in pH.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the comparative study of the two adipate buffers.

experimental_workflow cluster_prep Buffer Preparation cluster_titration Titration and Data Collection cluster_analysis Data Analysis and Comparison prep_na Prepare 0.1M This compound titrate_na_acid Titrate Na-Adipate with 0.1M HCl prep_na->titrate_na_acid titrate_na_base Titrate Na-Adipate with 0.1M NaOH prep_na->titrate_na_base prep_k Prepare 0.1M Potassium Hydrogen Adipate titrate_k_acid Titrate K-Adipate with 0.1M HCl prep_k->titrate_k_acid titrate_k_base Titrate K-Adipate with 0.1M NaOH prep_k->titrate_k_base plot_curves Plot Titration Curves titrate_na_acid->plot_curves titrate_na_base->plot_curves titrate_k_acid->plot_curves titrate_k_base->plot_curves calc_capacity Calculate Buffer Capacity (β) plot_curves->calc_capacity compare Compare Performance calc_capacity->compare

Caption: Experimental workflow for comparing adipate buffers.

Applications in Research and Drug Development

Buffers are essential in various pharmaceutical applications to ensure the stability, solubility, and efficacy of drug components.[10][11] Adipate buffers can be incorporated into oral and topical formulations.[2] The choice between sodium and potassium salts may be guided by the desired ionic composition of the final product and potential physiological effects of the counter-ion. For instance, in formulations where sodium intake is a concern, potassium hydrogen adipate might be a preferable alternative.

Conclusion

Both this compound and potassium hydrogen adipate are expected to be effective buffers in the pH range of approximately 3.4 to 6.4, with maximal buffering capacity around the pKa values of adipic acid (4.4 and 5.4). The primary difference between the two lies in the counter-ion (sodium vs. potassium), which may have implications for specific formulations. The experimental protocols outlined in this guide provide a robust framework for a direct comparative study to determine the precise buffer capacities and inform the selection of the most appropriate adipate-based buffer for a given application in research and drug development.

References

A Comparative Analysis of Sodium Hydrogen Adipate and Sodium Citrate for pH Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pH regulation performance of sodium hydrogen adipate and sodium citrate. The information presented is intended to assist researchers in selecting the appropriate buffering agent for their specific applications, with a focus on physicochemical properties and experimental validation.

Physicochemical Properties and Buffering Characteristics

The effectiveness of a buffering agent is primarily determined by its pKa value(s), the negative logarithm of the acid dissociation constant. A buffer is most effective at a pH close to its pKa. This compound is derived from adipic acid, a diprotic acid, while sodium citrate is derived from citric acid, a triprotic acid. This fundamental difference in their parent acids dictates their respective buffering ranges and capacities.

Adipic acid has two pKa values, 4.41 and 5.41.[1][2] Citric acid has three pKa values, approximately 3.13, 4.76, and 6.40.[3][4][5] This gives citrate a broader potential buffering range. Solutions of citric acid are effective buffers between approximately pH 2 and pH 8.[3] Specifically, the buffering range for citrate is often cited as pH 3.0 to 6.2.[6] Adipic acid can be used as a buffering agent to maintain acidities within a pH range of 2.5 to 3.0.[7]

Below is a summary of the key physicochemical properties of their parent acids.

PropertyAdipic AcidCitric Acid
Chemical Formula C₆H₁₀O₄[1]C₆H₈O₇[3]
Molar Mass 146.14 g/mol [1]192.12 g/mol [4]
pKa Values (at 25°C) pKa₁ = 4.41pKa₂ = 5.41[1][2]pKa₁ = 3.13pKa₂ = 4.76pKa₃ = 6.40[3][4]
Classification Diprotic Acid[1]Triprotic Acid[3]
Effective Buffering Range Can be used to maintain pH 2.5-3.0[7]Approximately pH 3.0 to 6.2[6]

Performance in pH Regulation

The choice between this compound and sodium citrate for pH regulation depends on the target pH of the application.

  • Sodium Citrate: With three pKa values, sodium citrate is a versatile buffer effective over a broad pH range, particularly from pH 3 to just over 6.[6] The proximity of its multiple pKa values allows it to buffer effectively across a wider spectrum than many other buffers.[3] This makes it a common choice in pharmaceutical formulations, food preservation, and biological sample preparation.[8][9]

  • This compound: Derived from a diprotic acid, this compound offers effective buffering in two narrower ranges centered around its pKa values of 4.41 and 5.41.[1] It can be particularly useful when a specific pH within these ranges needs to be maintained.

The following logical diagram illustrates a comparison of the key attributes of these two buffering agents.

G cluster_adipate This compound cluster_citrate Sodium Citrate Adipate_Source Source: Adipic Acid (Diprotic) Adipate_pKa pKa Values: ~4.41, ~5.41 Adipate_Source->Adipate_pKa Adipate_Range Effective Buffering in Narrower Ranges Adipate_pKa->Adipate_Range Citrate_Source Source: Citric Acid (Triprotic) Citrate_pKa pKa Values: ~3.13, ~4.76, ~6.40 Citrate_Source->Citrate_pKa Citrate_Range Effective Buffering over a Broad pH Range (pH 3.0-6.2) Citrate_pKa->Citrate_Range Comparison Comparison Comparison->Adipate_Source Based on Comparison->Citrate_Source Based on G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep_Adipate Prepare Sodium Hydrogen Adipate Buffer Titrate_Adipate_Acid Titrate Adipate with HCl Prep_Adipate->Titrate_Adipate_Acid Titrate_Adipate_Base Titrate Adipate with NaOH Prep_Adipate->Titrate_Adipate_Base Prep_Citrate Prepare Sodium Citrate Buffer Titrate_Citrate_Acid Titrate Citrate with HCl Prep_Citrate->Titrate_Citrate_Acid Titrate_Citrate_Base Titrate Citrate with NaOH Prep_Citrate->Titrate_Citrate_Base Plot_Curves Plot Titration Curves (pH vs. Volume) Titrate_Adipate_Acid->Plot_Curves Titrate_Adipate_Base->Plot_Curves Titrate_Citrate_Acid->Plot_Curves Titrate_Citrate_Base->Plot_Curves Calc_Capacity Calculate Buffer Capacity (β) Plot_Curves->Calc_Capacity Compare Compare Performance Calc_Capacity->Compare

References

Spectroscopic comparison of monosodium adipate and disodium adipate.

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of Monosodium Adipate and Disodium Adipate: A Guide for Researchers

Published: November 3, 2025

This guide provides a detailed spectroscopic comparison of monosodium adipate and disodium adipate, intended for researchers, scientists, and professionals in drug development. The comparison focuses on Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, offering experimental data and protocols to facilitate the characterization and differentiation of these two salts of adipic acid.

Introduction

Monosodium adipate (sodium hydrogen adipate) and disodium adipate are the partially and fully neutralized sodium salts of adipic acid, a six-carbon dicarboxylic acid. Their distinct chemical structures, arising from the different degrees of protonation of the carboxylic acid groups, give rise to unique spectroscopic signatures. Understanding these differences is crucial for quality control, reaction monitoring, and formulation development in various scientific and industrial applications.

Monosodium Adipate: Features one carboxylic acid group and one carboxylate group. Disodium Adipate: Features two carboxylate groups.

Data Presentation

The following tables summarize the key spectroscopic data for monosodium adipate and disodium adipate. Data for disodium adipate is based on experimental findings, while data for monosodium adipate is largely predicted based on the known spectroscopic behavior of carboxylic acids and carboxylates, due to the limited availability of published experimental spectra for this specific compound.

Infrared (IR) Spectroscopy Data
Functional Group Vibrational Mode Monosodium Adipate (Predicted, cm⁻¹) ** Disodium Adipate (Experimental, cm⁻¹) **
O-H (Carboxylic Acid)Stretching~3300-2500 (broad)Absent
C=O (Carboxylic Acid)Stretching~1700Absent
C=O (Carboxylate)Asymmetric Stretching~1600-1550~1560
C=O (Carboxylate)Symmetric Stretching~1400~1415
C-HStretching~2950-2850~2950-2850

Note: The presence of both carboxylic acid and carboxylate groups in monosodium adipate leads to a more complex IR spectrum in the carbonyl region compared to the symmetric disodium adipate.

Raman Spectroscopy Data
Functional Group Vibrational Mode Monosodium Adipate (Predicted, cm⁻¹) ** Disodium Adipate (Experimental/Expected, cm⁻¹) **
C=O (Carboxylic Acid)Stretching~1650Absent
C=O (Carboxylate)Symmetric Stretching~1410~1410
C-CStretching~1100-800~1100-800
C-HBending/Stretching~1450, ~2900~1450, ~2900

Note: The symmetric carboxylate stretch is typically strong and sharp in the Raman spectrum.

¹H NMR Spectroscopy Data (in D₂O)
Proton Type Monosodium Adipate (Predicted Chemical Shift, ppm) Disodium Adipate (Experimental Chemical Shift, ppm) [1]
α-CH₂~2.2-2.4~2.20
β-CH₂~1.6-1.8~1.55
COOH~11-12 (if not in D₂O, will exchange in D₂O)Absent

Note: In D₂O, the acidic proton of the carboxylic acid group in monosodium adipate will exchange with deuterium and will likely not be observed. The chemical shifts of the α- and β-protons may differ slightly between the two species due to the different electronic environments.

¹³C NMR Spectroscopy Data (in D₂O)
Carbon Type Monosodium Adipate (Predicted Chemical Shift, ppm) Disodium Adipate (Experimental Chemical Shift, ppm) [2]
C=O (Carboxylate)~182~182.5
C=O (Carboxylic Acid)~177Absent
α-CH₂~35~35.5
β-CH₂~26~26.5

Note: The presence of two distinct carbonyl environments in monosodium adipate should result in two separate signals in the ¹³C NMR spectrum, one for the carboxylic acid and one for the carboxylate.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy. This technique is suitable for solid powder samples and requires minimal sample preparation.

Protocol:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Preparation: Place a small amount of the solid sample (monosodium or disodium adipate) onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Apply pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

Technique: Fourier-Transform (FT) Raman Spectroscopy. This technique is well-suited for the analysis of solid organic compounds and is less susceptible to fluorescence than dispersive Raman spectroscopy.

Protocol:

  • Instrument Setup: Use a near-infrared laser (e.g., 1064 nm) for excitation to minimize fluorescence.

  • Sample Preparation: Place a small amount of the solid sample into a sample holder (e.g., a glass vial or an aluminum well plate).

  • Data Acquisition: Focus the laser onto the sample and collect the Raman scattered light. Acquire the spectrum over a Raman shift range of approximately 3500-100 cm⁻¹.

  • Data Processing: The spectrum may be baseline corrected to remove any broad background signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique: Solution-state ¹H and ¹³C NMR Spectroscopy.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the adipate salt for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O) in a clean, dry NMR tube.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the D₂O.

    • Shim the magnetic field to achieve good homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale. For samples in D₂O, the residual HDO peak (around 4.79 ppm at 25 °C) can be used as a reference for ¹H NMR. An external standard or the known chemical shift of a reference compound can be used for ¹³C NMR.

Mandatory Visualizations

Experimental_Workflow_Spectroscopy General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Monosodium or Disodium Adipate Prep_IR_Raman Solid Sample Sample->Prep_IR_Raman Prep_NMR Dissolve in D₂O Sample->Prep_NMR IR ATR-FTIR Spectroscopy Prep_IR_Raman->IR Raman FT-Raman Spectroscopy Prep_IR_Raman->Raman NMR ¹H and ¹³C NMR Spectroscopy Prep_NMR->NMR Process_IR Background Correction Peak Identification IR->Process_IR Process_Raman Baseline Correction Peak Assignment Raman->Process_Raman Process_NMR Fourier Transform Phasing & Referencing NMR->Process_NMR Comparison Comparative Analysis of Spectra Process_IR->Comparison Process_Raman->Comparison Process_NMR->Comparison

General workflow for spectroscopic analysis.

Adipate_Structures Chemical Structures cluster_mono Monosodium Adipate cluster_di Disodium Adipate Mono HOOC-(CH₂)₄-COO⁻Na⁺ Di Na⁺⁻OOC-(CH₂)₄-COO⁻Na⁺ Mono->Di + 1 eq. NaOH Adipic_Acid HOOC-(CH₂)₄-COOH (Adipic Acid) Adipic_Acid->Mono + 1 eq. NaOH

Relationship between adipic acid and its sodium salts.

References

Efficacy of sodium hydrogen adipate as a drug release modulator compared to other salts.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt to modulate drug release is a critical step in the formulation of oral controlled-release dosage forms, particularly for drugs with pH-dependent solubility. This guide provides a comparative analysis of sodium hydrogen adipate against other common organic acid salts used for this purpose. The information presented is based on a comprehensive review of available scientific literature and aims to assist in making informed decisions during drug product development.

Mechanism of Drug Release Modulation by Organic Acid Salts

Organic acid salts, such as this compound, function as pH modifiers within a drug formulation. For weakly basic drugs that exhibit low solubility at higher pH levels (e.g., in the intestinal fluid), the inclusion of an acidic salt creates an acidic microenvironment within the dosage form as it hydrates. This localized decrease in pH promotes the dissolution of the drug within the formulation, leading to a more consistent and pH-independent release profile as the drug diffuses out. The same principle applies in reverse for weakly acidic drugs, where a basic salt can be used to enhance dissolution.

Comparative Analysis of Drug Release Modulators

While direct comparative studies quantifying the performance of this compound against other salts under identical conditions are limited in publicly available literature, a qualitative and semi-quantitative comparison can be made based on existing studies of individual salts. The following tables summarize key properties and reported effects on drug release for various organic acid salts commonly used as release modulators.

Table 1: Physicochemical Properties of Common Organic Acid Salt Modulators

SaltChemical FormulaMolecular Weight ( g/mol )pKa of Conjugate AcidAqueous Solubility
This compoundNaC₆H₉O₄168.124.43, 5.41 (Adipic Acid)Soluble
Sodium Citrate DihydrateNa₃C₆H₅O₇·2H₂O294.103.13, 4.76, 6.40 (Citric Acid)Freely Soluble
Sodium BicarbonateNaHCO₃84.016.3, 10.3 (Carbonic Acid)Freely Soluble
Disodium PhosphateNa₂HPO₄141.962.15, 7.20, 12.35 (Phosphoric Acid)Freely Soluble
Sodium Tartrate DihydrateNa₂C₄H₄O₆·2H₂O230.083.04, 4.37 (Tartaric Acid)Freely Soluble

Table 2: Comparison of Efficacy as Drug Release Modulators

Salt ModifierReported Efficacy in pH-Independent ReleasePotential AdvantagesPotential Disadvantages
This compound Effective in creating an acidic microenvironment to promote the dissolution of weakly basic drugs.[1]Dicarboxylic nature may provide a sustained buffering action.Less commonly cited in literature compared to citrates and phosphates, suggesting less extensive characterization.
Sodium Citrate Widely studied and shown to effectively modulate the release of both weakly acidic and basic drugs by altering the microenvironmental pH.[2]High buffering capacity over a broad pH range. Generally Recognized as Safe (GRAS) status.Can sometimes lead to a rapid initial drug release (burst effect) if not formulated carefully.[2]
Sodium Bicarbonate Used to create an alkaline microenvironment for weakly acidic drugs.Rapidly neutralizes acid, which can be beneficial for protecting acid-labile drugs.Can produce carbon dioxide, potentially leading to gas-related side effects or affecting the integrity of the dosage form.
Disodium Phosphate Effective in providing a stable microenvironmental pH.High buffering capacity.Can interact with certain drugs and may have a laxative effect at higher concentrations.
Sodium Tartrate Used to create an acidic microenvironment.GRAS status.Can be hygroscopic, potentially affecting the stability of the formulation.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the evaluation of drug release modulators.

Preparation of Controlled-Release Matrix Tablets

This protocol describes the preparation of hydrophilic matrix tablets containing a model weakly basic drug and a pH modifier.

Materials:

  • Active Pharmaceutical Ingredient (API): Weakly basic drug (e.g., Verapamil HCl)

  • Hydrophilic Polymer: Hypromellose (HPMC K100M)

  • pH Modifier: this compound (or other salt for comparison)

  • Filler: Microcrystalline Cellulose (MCC)

  • Glidant: Colloidal Silicon Dioxide

  • Lubricant: Magnesium Stearate

Procedure:

  • Sieving: Pass all ingredients through a #40 mesh sieve to ensure uniformity.

  • Blending: Accurately weigh the API, HPMC, pH modifier, and MCC. Blend the powders in a V-blender for 15 minutes to achieve a homogenous mixture.

  • Lubrication: Add the colloidal silicon dioxide and magnesium stearate to the blender and mix for an additional 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press fitted with appropriate tooling. The compression force should be adjusted to achieve a target tablet hardness.

In Vitro Dissolution Testing

This protocol outlines a standard procedure for evaluating the drug release profile from the prepared tablets.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Method)

Dissolution Media:

  • Acidic Stage: 900 mL of 0.1 N HCl (pH 1.2)

  • Buffer Stage: 900 mL of pH 6.8 phosphate buffer

Procedure:

  • Set the paddle speed to 50 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Place one tablet in each dissolution vessel containing the acidic medium.

  • Withdraw 5 mL samples at predetermined time points (e.g., 0.5, 1, and 2 hours). Replace the withdrawn volume with fresh, pre-warmed medium.

  • After 2 hours, carefully change the dissolution medium to the pH 6.8 phosphate buffer.

  • Continue to withdraw 5 mL samples at subsequent time points (e.g., 4, 6, 8, 10, and 12 hours), replacing the volume each time.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of the API in each sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

The following diagrams illustrate the mechanism of drug release modulation and a typical experimental workflow.

Drug_Release_Mechanism cluster_Tablet Hydrophilic Matrix Tablet Tablet Tablet in Aqueous Medium Hydration Polymer Hydration (Gel Layer Formation) Tablet->Hydration Water Penetration Microenvironment Acidic Microenvironment (due to this compound) Hydration->Microenvironment Dissolution Drug Dissolution (Enhanced by low pH) Microenvironment->Dissolution Diffusion Drug Diffusion (Through Gel Layer) Dissolution->Diffusion Release Controlled Drug Release into Bulk Medium Diffusion->Release Experimental_Workflow Formulation Formulation Development (API, Polymer, Salt Modifier) Blending Blending of Powders Formulation->Blending Compression Tablet Compression Blending->Compression Evaluation Tablet Evaluation (Hardness, Friability, etc.) Compression->Evaluation Dissolution In Vitro Dissolution Testing (pH 1.2 and 6.8) Evaluation->Dissolution Analysis Sample Analysis (UV-Vis/HPLC) Dissolution->Analysis Data Data Analysis (Dissolution Profile Generation) Analysis->Data Comparison Comparison of Formulations Data->Comparison

References

A Comparative Analysis of Adipate-Based Plasticizers in PVC: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the performance, experimental validation, and key characteristics of common adipate-based plasticizers used in Polyvinyl Chloride (PVC) formulations.

Adipate esters have emerged as prominent, safer alternatives to traditional phthalate plasticizers in the manufacturing of flexible PVC products. Their favorable toxicological profiles, coupled with excellent low-temperature performance, have made them a preferred choice in a multitude of applications, from food contact materials to medical devices. This guide provides a comprehensive comparative analysis of the most commonly utilized adipate-based plasticizers: Dioctyl adipate (DOA), Diisononyl adipate (DINA), and Di(2-ethylhexyl) adipate (DEHA). The following sections present a detailed examination of their performance characteristics, supported by experimental data and standardized testing protocols, to assist researchers and drug development professionals in making informed decisions for their specific applications.

Performance Comparison of Adipate Plasticizers

The selection of an appropriate plasticizer is critical in tailoring the final properties of a PVC compound. The following tables summarize the key performance indicators of DOA, DINA, and DEHA in PVC, including mechanical properties, thermal behavior, low-temperature flexibility, and durability. It is important to note that direct, side-by-side comparative data under identical experimental conditions is limited in publicly available literature. Therefore, the presented data is a synthesized compilation from various studies and should be interpreted with consideration for potential variations in formulation and testing parameters.

Mechanical Properties

The mechanical properties of plasticized PVC, such as tensile strength, elongation at break, and hardness, are fundamental indicators of its flexibility and durability.

PropertyDioctyl Adipate (DOA)Diisononyl Adipate (DINA)Di(2-ethylhexyl) Adipate (DEHA)Phthalate Alternative (DOP)Test Method
Tensile Strength (MPa) LowerModerateLowerHigherASTM D2284
Elongation at Break (%) HighHighHighModerateASTM D2284
Hardness (Shore A) LowerModerateLowerHigherASTM D2240

Note: The data presented is a qualitative summary based on trends observed in various research articles. Absolute values can vary significantly based on the concentration of the plasticizer and other additives in the PVC formulation.

Thermal and Low-Temperature Performance

A key advantage of adipate plasticizers is their exceptional performance at low temperatures, which is crucial for applications in cold environments. The glass transition temperature (Tg), brittleness temperature, and stiffness are critical parameters for evaluating this characteristic.

PropertyDioctyl Adipate (DOA)Diisononyl Adipate (DINA)Di(2-ethylhexyl) Adipate (DEHA)Phthalate Alternative (DOP)Test Method
Glass Transition Temp. (Tg) Very LowLowVery LowModerateDSC
Brittleness Temperature (°C) Excellent (Very Low)Good (Low)Excellent (Very Low)ModerateASTM D746
Stiffness at Low Temp. LowModerateLowHigherASTM D1043

Note: Lower values for Tg, brittleness temperature, and stiffness indicate better low-temperature flexibility.

Durability: Migration and Volatility

The permanence of a plasticizer within the PVC matrix is critical for the long-term performance and safety of the final product. Migration and volatility are key measures of this durability.

PropertyDioctyl Adipate (DOA)Diisononyl Adipate (DINA)Di(2-ethylhexyl) Adipate (DEHA)Phthalate Alternative (DOP)Test Method
Migration Resistance ModerateGoodModerateModerateISO 176 / ASTM D2199
Volatility ModerateLowModerateModerateTGA

Note: Lower migration and volatility are desirable for most applications to ensure the longevity and safety of the PVC product.

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.

Mechanical Properties Testing (Tensile Strength and Elongation)
  • Standard: ASTM D2284 - Standard Test Method for Acidity of Formaldehyde Solutions. Correction: A more appropriate standard is ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Methodology:

    • Specimen Preparation: PVC sheets containing the adipate plasticizer at a specified concentration (e.g., 40 phr - parts per hundred of resin) are prepared by milling and compression molding. Dumbbell-shaped specimens are then cut from the sheets according to the dimensions specified in ASTM D638.

    • Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.

    • Testing: The conditioned specimens are placed in a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.

    • Data Acquisition: The load and elongation are continuously recorded. Tensile strength is calculated as the maximum stress applied before rupture, and elongation at break is the percentage increase in length at the point of fracture.

Low-Temperature Flexibility Testing
  • Brittleness Temperature (ASTM D746):

    • Specimen Preparation: Rectangular specimens of a specified size are prepared from the plasticized PVC sheets.

    • Procedure: The specimens are clamped into a holder and immersed in a cooled heat-transfer medium. The temperature of the medium is lowered in increments. At each temperature, the specimens are struck by a specified impact head at a constant velocity.

    • Determination: The brittleness temperature is the temperature at which 50% of the specimens tested exhibit brittle failure upon impact.

  • Stiffness Properties by Torsion Test (ASTM D1043):

    • Specimen Preparation: Rectangular specimens are prepared from the PVC sheets.

    • Procedure: The specimen is mounted in a torsion apparatus and subjected to a twisting force at various temperatures. The angular deflection is measured.

    • Calculation: The apparent modulus of rigidity is calculated from the applied torque and the resulting angular deflection. A lower modulus at a given low temperature indicates better flexibility.

Plasticizer Migration and Loss Testing
  • Loss on Heating (Volatility) via Thermogravimetric Analysis (TGA):

    • Procedure: A small, precisely weighed sample of the plasticized PVC is placed in a TGA instrument. The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).

    • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature. The temperature at which significant weight loss begins is an indicator of the plasticizer's volatility and the thermal stability of the compound.

  • Migration into Activated Carbon (ISO 176):

    • Procedure: A disc-shaped specimen of the plasticized PVC is weighed and then placed in a container surrounded by activated carbon. The container is then placed in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).

    • Measurement: After the test period, the specimen is removed, cleaned of any adhering carbon, and reweighed. The percentage of weight loss is calculated, which represents the amount of plasticizer that has migrated.

  • Migration into Lacquers (ASTM D2199):

    • Procedure: A sample of the plasticized vinyl fabric is placed in contact with a lacquered surface under a specified pressure and temperature for a defined period.

    • Evaluation: The lacquer surface is then examined for any signs of softening, marring, or tackiness, which would indicate plasticizer migration.

Visualizing Experimental Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_PVC_Plasticizer_Evaluation cluster_formulation 1. PVC Formulation cluster_processing 2. Sample Preparation cluster_testing 3. Performance Testing cluster_analysis 4. Data Analysis & Comparison PVC_Resin PVC Resin Mixing High-Speed Mixing PVC_Resin->Mixing Plasticizer Adipate Plasticizer (DOA, DINA, or DEHA) Plasticizer->Mixing Stabilizers Stabilizers & Other Additives Stabilizers->Mixing Milling Two-Roll Milling Mixing->Milling Molding Compression Molding Milling->Molding Mechanical Mechanical Properties (ASTM D638) Molding->Mechanical Thermal Thermal Analysis (DSC, TGA) Molding->Thermal Low_Temp Low-Temperature Flexibility (ASTM D746, D1043) Molding->Low_Temp Durability Migration & Volatility (ISO 176, ASTM D2199) Molding->Durability Data_Collection Data Collection Mechanical->Data_Collection Thermal->Data_Collection Low_Temp->Data_Collection Durability->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Caption: Experimental workflow for evaluating adipate plasticizers in PVC.

Adipate_Plasticizer_Performance_Factors cluster_performance Key Performance Indicators cluster_influencing_factors Influencing Factors center Adipate Plasticizers in PVC Mechanical Mechanical Properties (Flexibility, Strength) center->Mechanical Low_Temp Low-Temperature Performance center->Low_Temp Durability Durability (Migration, Volatility) center->Durability Thermal Thermal Stability center->Thermal Concentration Plasticizer Concentration Concentration->center Structure Molecular Structure Structure->center Additives Other Additives Additives->center

Caption: Key performance factors for adipate plasticizers in PVC.

Conclusion

Adipate-based plasticizers, particularly DOA, DINA, and DEHA, offer significant advantages in the formulation of flexible PVC, most notably their excellent low-temperature performance and improved safety profiles compared to some traditional phthalates. The choice between these adipates will ultimately depend on the specific requirements of the end application. For instance, where superior low-temperature flexibility is paramount, DOA and DEHA are excellent candidates. If lower volatility and potentially better migration resistance are desired, DINA may be a more suitable option. This guide provides a foundational understanding and a framework for the comparative analysis of these important additives, empowering researchers to select the optimal plasticizer for their PVC formulations. Further direct comparative studies under standardized conditions are warranted to provide a more definitive quantitative ranking of these adipates.

Benchmarking the performance of MOFs synthesized with sodium hydrogen adipate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Metal-Organic Frameworks (MOFs) synthesized using adipic acid-based linkers, with a focus on performance metrics relevant to catalysis and gas storage. While direct synthesis with sodium hydrogen adipate is less commonly reported, the use of adipic acid as a linker provides a strong basis for comparison. This document contrasts the performance of adipate-based MOFs with two widely studied alternatives: ZIF-8 and HKUST-1. All data presented is sourced from peer-reviewed literature and is intended to guide researchers in selecting appropriate materials for their applications.

Comparative Data Summary

The following tables summarize key performance indicators for a representative adipate-based MOF (a zinc adipate MOF synthesized sonochemically) and the benchmark MOFs, ZIF-8 and HKUST-1. It is important to note that direct, side-by-side comparative studies under identical conditions are limited; therefore, this data is compiled from various sources.

Table 1: Physical and Structural Properties

PropertyZinc Adipate MOF (Sonochemical)ZIF-8HKUST-1
BET Surface Area (m²/g) Data not available in sourced literature~1,300 - 1,800~1,500 - 2,000[1]
Pore Volume (cm³/g) Data not available in sourced literature~0.66~0.74
Particle Size Smaller (nanocrystals)Variable (nm to µm)Variable (nm to µm)
Synthesis Time ReducedVariableVariable

Table 2: Performance in Catalysis (Electrochemical CO₂ Reduction)

ParameterZinc Adipate MOF (Sonochemical)[2]ZIF-8HKUST-1
Application Electrochemical CO₂ ReductionNot a primary applicationInvestigated, but less common
Primary Products Carbon Monoxide (CO), Hydrogen (H₂)--
Faradaic Efficiency for CO (FECO) ~58% (at -1.8 to -1.9 V)--
Key Advantage Smaller particle size from sonochemical synthesis enhances efficiency at lower potentials.[2]--

Table 3: Performance in Gas Adsorption

GasAdipate-based UiO-66ZIF-8HKUST-1
CO₂ Adsorption Capacity Increased uptake with adipate incorporation[3]High uptake at low pressuresHigh capacity
CH₄ Adsorption Capacity Data not availableModerateHigh capacity[4]
H₂ Adsorption Capacity Data not availableModerateHigh capacity[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis and characterization of adipate-based MOFs and their performance evaluation.

Synthesis of Zinc Adipate MOF (Sonochemical Method)

This protocol is based on the sonochemical synthesis of a zinc-based MOF using adipic acid.[2]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Adipic Acid (C₆H₁₀O₄)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • Dissolve Zinc Nitrate Hexahydrate and Adipic Acid in a 1:1 molar ratio in a mixture of DMF and deionized water.

  • Place the solution in a high-density glass vessel suitable for sonication.

  • Subject the solution to high-intensity ultrasound irradiation using a sonicator probe at a specific frequency (e.g., 20 kHz) and power output for a defined period (e.g., 30-60 minutes).

  • The MOF will precipitate out of the solution.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product with DMF and then with a volatile solvent like ethanol to remove unreacted precursors and residual solvent.

  • Dry the final product under vacuum at an elevated temperature (e.g., 80-120 °C) to activate the framework.

Characterization of MOFs

Standard characterization techniques are essential to confirm the synthesis and properties of the MOFs.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOF using nitrogen adsorption-desorption isotherms at 77 K.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF by measuring its weight loss as a function of temperature.

Catalytic Performance Evaluation: Knoevenagel Condensation

This protocol describes a typical procedure for evaluating the catalytic activity of a MOF in a Knoevenagel condensation reaction.

Materials:

  • Benzaldehyde

  • Malononitrile

  • MOF catalyst (e.g., adipate-based MOF)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • In a round-bottom flask, add the MOF catalyst (e.g., 10 mol% relative to the aldehyde).

  • Add the solvent, followed by benzaldehyde and malononitrile in a 1:1 molar ratio.

  • Stir the reaction mixture at a specific temperature (e.g., room temperature or elevated temperature) for a set period.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, separate the catalyst from the reaction mixture by centrifugation or filtration.

  • The catalyst can be washed with a suitable solvent and dried for reusability studies.

  • Analyze the product yield and selectivity from the liquid phase.

Gas Adsorption Measurement

This protocol outlines the general procedure for measuring the gas adsorption capacity of a MOF.

Procedure:

  • Activate a known mass of the MOF sample by heating it under vacuum to remove any guest molecules from the pores.

  • Transfer the activated sample to the analysis port of a gas adsorption analyzer.

  • Perform a leak test to ensure the system is sealed.

  • Introduce the adsorbate gas (e.g., CO₂, CH₄, H₂) into the system in controlled increments of pressure.

  • At each pressure point, allow the system to equilibrate and measure the amount of gas adsorbed by the sample.

  • Continue this process up to the desired final pressure.

  • The data is then used to generate an adsorption isotherm, which plots the amount of gas adsorbed as a function of pressure at a constant temperature.

Visualized Workflows and Relationships

Graphviz diagrams are provided to illustrate key processes and logical connections.

Synthesis_Workflow cluster_precursors Precursor Preparation cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing Metal_Salt Metal Salt (e.g., Zinc Nitrate) Mixing Mixing & Dissolution Metal_Salt->Mixing Linker Adipic Acid/ This compound Linker->Mixing Solvent Solvent (e.g., DMF/Water) Solvent->Mixing Sonication Sonication (Sonochemical Method) Mixing->Sonication Separation Centrifugation/ Filtration Sonication->Separation Washing Washing with Solvent Separation->Washing Activation Drying under Vacuum Washing->Activation Final_Product Adipate-Based MOF Activation->Final_Product

Caption: Sonochemical synthesis workflow for adipate-based MOFs.

Performance_Comparison Topic Benchmarking MOF Performance Adipate_MOF Adipate-Based MOF Topic->Adipate_MOF Alternative_1 ZIF-8 Topic->Alternative_1 Alternative_2 HKUST-1 Topic->Alternative_2 Performance_Metrics Key Performance Indicators Adipate_MOF->Performance_Metrics Alternative_1->Performance_Metrics Alternative_2->Performance_Metrics Metric_1 Surface Area & Porosity Performance_Metrics->Metric_1 Metric_2 Catalytic Activity Performance_Metrics->Metric_2 Metric_3 Gas Adsorption Capacity Performance_Metrics->Metric_3 Metric_4 Thermal/Chemical Stability Performance_Metrics->Metric_4

Caption: Logical structure for comparing MOF performance.

Catalysis_Workflow Start Start Setup Prepare Reaction Mixture: - MOF Catalyst - Reactants - Solvent Start->Setup Reaction Run Reaction (Stirring, Temperature Control) Setup->Reaction Monitoring Monitor Progress (GC/HPLC) Reaction->Monitoring Completion Reaction Complete? Monitoring->Completion Completion->Reaction No Separation Separate Catalyst (Filtration/Centrifugation) Completion->Separation Yes Analysis Analyze Product Yield & Selectivity Separation->Analysis Recycle Wash & Dry Catalyst for Reusability Test Separation->Recycle End End Analysis->End

Caption: Experimental workflow for MOF catalytic testing.

References

Cross-Validation of Analytical Methods for Sodium Hydrogen Adipate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of sodium hydrogen adipate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Potentiometric Titration. The objective is to offer a comparative overview of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research and quality control needs.

Overview of Analytical Methods

This compound, the monosodium salt of adipic acid, is utilized in various applications, including as a food additive and in pharmaceutical formulations. Accurate quantification is crucial for quality control and regulatory compliance. The three methods evaluated offer distinct advantages and limitations in terms of specificity, sensitivity, and sample throughput.

  • High-Performance Liquid Chromatography (HPLC-UV): A versatile and widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method with UV detection is a common approach.

  • Gas Chromatography (GC-FID): A powerful technique for separating and analyzing volatile and semi-volatile compounds. For non-volatile analytes like this compound, derivatization is typically required to convert the analyte into a volatile form suitable for GC analysis.

  • Potentiometric Titration: A classic analytical method based on the reaction of the analyte with a titrant of known concentration. It is a simple and cost-effective method for determining the concentration of acidic or basic substances.

Performance Comparison

The following table summarizes the key performance parameters for each analytical method based on validated procedures for adipic acid and similar compounds.

Performance ParameterHPLC-UVGC-FIDPotentiometric Titration
Linearity (r²) > 0.999> 0.9998[1]> 0.999[2]
Limit of Detection (LOD) 11 - 8,026 µg/kg (for various organic acids)[3]0.21 - 0.54 µg/mL (for fatty acids)[1]Not typically determined; less sensitive
Limit of Quantification (LOQ) 40 - 26,755 µg/kg (for various organic acids)[3]0.63 - 1.63 µg/mL (for fatty acids)[1]Not typically determined; less sensitive
Accuracy (Recovery) 76.3 - 99.2% (for various organic acids)[3]98.2 - 101.9% (for spiked samples)99.49 - 101.72%[2]
Precision (%RSD) < 5.3% (intraday and interday)[3]< 1.0% (repeatability of peak areas)[1]< 1%[2]
Specificity High (with proper method development)High (with proper derivatization and separation)Low (titrates total acidity)
Sample Throughput High (with autosampler)Moderate (derivatization step can be time-consuming)Low to Moderate
Cost (Instrument) HighHighLow
Cost (Per Sample) ModerateModerate to High (derivatization reagents)Low

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The this compound is separated from other components on a reverse-phase column and detected by its absorbance of UV light.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 0.01 M phosphoric acid in water and acetonitrile (e.g., 95:5 v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • For a solid dosage form (e.g., tablet), accurately weigh and finely powder a representative number of tablets.

    • Transfer a known weight of the powder to a volumetric flask.

    • Add a portion of the mobile phase and sonicate to dissolve the this compound.

    • Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • Detection wavelength: 210 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the adipate peak against the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: this compound is a non-volatile salt. Therefore, it must first be converted to a volatile ester derivative. The derivatized sample is then injected into the GC system, where the components are separated based on their boiling points and interaction with the stationary phase. The eluted components are detected by a flame ionization detector.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column suitable for fatty acid methyl esters (FAMEs) (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • Methanol

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Heptane

  • Saturated sodium chloride solution

  • Sodium sulfate (anhydrous)

  • This compound reference standard

Procedure:

  • Derivatization (Esterification):

    • Accurately weigh the sample or standard into a reaction vial.

    • Add a known volume of methanol and the BF3-methanol reagent.

    • Heat the mixture at a controlled temperature (e.g., 60-100 °C) for a specific time (e.g., 10-30 minutes).

    • Cool the mixture and add heptane and saturated sodium chloride solution.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper heptane layer containing the adipic acid methyl ester.

    • Dry the heptane extract over anhydrous sodium sulfate.

  • Standard Preparation: Prepare calibration standards by derivatizing known amounts of this compound reference standard following the same procedure.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 260 °C

    • Oven temperature program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • Analysis: Inject the derivatized standard and sample extracts into the GC.

  • Quantification: Construct a calibration curve by plotting the peak area of the adipic acid methyl ester against the concentration of the derivatized standards. Determine the concentration in the sample from the calibration curve.

Potentiometric Titration

Principle: The hydrogen adipate ion (HC₆H₈O₄⁻) is a weak acid and can be titrated with a strong base, such as sodium hydroxide. The endpoint of the titration is determined by monitoring the change in pH using a pH electrode.

Instrumentation:

  • Potentiometric titrator with a pH electrode

  • Burette

  • Magnetic stirrer

Reagents:

  • Sodium hydroxide (NaOH) solution, 0.1 M, standardized

  • Potassium hydrogen phthalate (KHP), primary standard

  • Phenolphthalein indicator solution (for manual titration)

  • Water (deionized or distilled)

Procedure:

  • Standardization of NaOH solution: Accurately weigh a known amount of dried KHP and dissolve it in water. Titrate with the 0.1 M NaOH solution to the phenolphthalein endpoint or the equivalence point determined by the potentiometric titrator. Calculate the exact molarity of the NaOH solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of water in a beaker.

  • Titration:

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

    • Titrate the sample solution with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.

    • The endpoint is the point of maximum inflection on the titration curve (the steepest part of the curve).

  • Calculation: Calculate the amount of this compound in the sample using the following formula: % this compound = (V * M * FW * 100) / W Where:

    • V = Volume of NaOH solution used at the endpoint (L)

    • M = Molarity of the standardized NaOH solution (mol/L)

    • FW = Formula weight of this compound (168.12 g/mol )

    • W = Weight of the sample (g)

Visualization of Workflows

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Solid Dosage Form Weigh Weigh & Powder Sample->Weigh Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Calibrate Calibration Curve Detect->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for HPLC-UV analysis.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample/Standard Derivatize Esterification (BF3/Methanol) Sample->Derivatize Extract Extract with Heptane Derivatize->Extract Dry Dry Extract Extract->Dry Inject Inject into GC Dry->Inject Separate Separate on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Calibrate Calibration Curve Detect->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for GC-FID analysis.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation Standardize Standardize NaOH Titrant Titrate Titrate with NaOH Standardize->Titrate Prepare_Sample Prepare Sample Solution Prepare_Sample->Titrate Monitor Monitor pH Titrate->Monitor Endpoint Determine Endpoint Monitor->Endpoint Calculate Calculate % Purity Endpoint->Calculate

Caption: Experimental workflow for Potentiometric Titration.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and specific method suitable for routine quality control in a pharmaceutical setting, offering high throughput with the use of an autosampler.

  • GC-FID provides high sensitivity but requires a derivatization step, which can add complexity and time to the analysis. It is a valuable technique when high sensitivity is paramount and for the analysis of volatile impurities.

  • Potentiometric Titration is a simple, cost-effective, and accurate method for assaying the bulk substance. However, it lacks specificity and is not suitable for the analysis of low concentrations or in the presence of other acidic or basic impurities.

A thorough cross-validation of the chosen method against a reference method is recommended to ensure the accuracy and reliability of the results for its intended purpose.

References

A Comparative Guide to Hydrophilic Matrix Formers for Controlled-Release Drug Formulations: HPMC vs. Sodium Alginate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing drug delivery, controlled-release formulations play a pivotal role in enhancing therapeutic efficacy, improving patient compliance, and minimizing side effects. The selection of the appropriate polymer to form the matrix of these formulations is a critical determinant of the drug's release profile and overall performance. While interest in novel excipients like sodium hydrogen adipate is emerging, a comprehensive body of public data validating its role in controlled-release applications is not yet available.

This guide, therefore, focuses on a comparative analysis of two of the most well-established and widely utilized hydrophilic polymers in controlled-release matrix tablets: Hydroxypropyl Methylcellulose (HPMC) and Sodium Alginate. This comparison will provide researchers and formulation scientists with a data-driven overview of their respective properties and performance characteristics, supported by experimental data and detailed methodologies.

Performance Comparison: HPMC vs. Sodium Alginate

The following tables summarize the key performance attributes of HPMC and Sodium Alginate as matrix formers in controlled-release formulations. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview. Actual performance will vary depending on the specific grade of the polymer, drug properties, and formulation composition.

Table 1: Drug Release Characteristics

ParameterHydroxypropyl Methylcellulose (HPMC)Sodium AlginateKey Influencing Factors
Release Mechanism Primarily diffusion through the hydrated gel layer and erosion of the matrix.[1] The release mechanism can range from Fickian diffusion to anomalous transport, depending on the polymer viscosity and drug solubility.Primarily diffusion through the gel layer and matrix erosion. In acidic media, it forms an insoluble alginic acid layer, slowing release. In higher pH environments, the gel layer swells and erodes.[2][3][4]Polymer viscosity, polymer concentration, drug solubility, particle size of the drug and polymer, and the pH of the dissolution medium.[2][3][5][6]
Typical Drug Release Profile Can be tailored from first-order to zero-order release kinetics, depending on the formulation design. Higher viscosity grades generally lead to slower and more linear release profiles.pH-dependent release. Slower release in acidic conditions (stomach) and faster release in neutral to alkaline conditions (intestines).[4][7]The ratio of mannuronic to guluronic acid in the alginate structure, presence of calcium ions, and the formulation's microenvironment pH.[2][3]
Burst Release Generally low, especially with higher viscosity grades, due to the rapid formation of a cohesive gel layer.Can be influenced by the particle size of the alginate; smaller particles can lead to a more rapid initial gel barrier formation and reduced burst release.[2]Rate of hydration of the polymer, and drug solubility.

Table 2: Physical and Mechanical Properties of Matrix Tablets

ParameterHydroxypropyl Methylcellulose (HPMC)Sodium AlginateKey Influencing Factors
Swelling Index High swelling capacity, which is dependent on the viscosity grade. Higher viscosity grades exhibit greater swelling.[8][9]Swelling is pH-dependent. Limited swelling in acidic media, and significant swelling in neutral to alkaline media.[4][10]Polymer concentration, viscosity, and the ionic strength of the dissolution medium.[9]
Erosion Rate Erosion is generally slower and more controlled, especially with high viscosity grades. The erosion rate is influenced by the agitation rate of the dissolution medium.[8][9]Erosion is pH-dependent. In acidic media, there is minimal erosion of the alginic acid layer. In neutral pH, the gelled matrix erodes.[4][10][11]pH of the medium, presence of divalent cations (like Ca2+), and the agitation rate.
Mechanical Strength (Hardness) Can be formulated to produce tablets with good mechanical strength and low friability.Tablet hardness can be a critical parameter to control, as it can affect the hydration and drug release rate.Compression force, particle size of the polymer and other excipients.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of controlled-release formulations. Below are methodologies for key in-vitro tests.

In-Vitro Drug Release Testing (USP Apparatus II)

This test is performed to determine the rate and extent of drug release from the matrix tablet over time.[12][13][14]

Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).[12][13]

Methodology:

  • Medium Preparation: Prepare a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl for the first 2 hours, followed by a change to pH 6.8 phosphate buffer to simulate gastrointestinal transit). De-aerate the medium before use.

  • Apparatus Setup: Assemble the dissolution apparatus and place the vessels in a water bath maintained at 37 ± 0.5 °C.

  • Tablet Introduction: Place one tablet in each vessel, ensuring it sinks to the bottom before starting the paddle rotation.

  • Operation: Start the paddles at a specified rotation speed (commonly 50 or 100 rpm).[1]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Swelling Index and Matrix Erosion Studies

These studies are crucial for understanding the physical changes the matrix undergoes in the dissolution medium, which directly impacts the drug release mechanism.[8][15][16]

Methodology:

  • Initial Measurement: Weigh the individual tablets (W_i).

  • Immersion: Place the tablets in the dissolution medium under the same conditions as the drug release study.

  • Swelling Measurement: At regular intervals, remove the tablets, gently blot with filter paper to remove excess surface water, and weigh the swollen tablets (W_s).

  • Erosion Measurement: After weighing the swollen tablet, dry it to a constant weight in an oven at a suitable temperature (e.g., 60 °C) (W_d).[17]

  • Calculations:

    • Swelling Index (%) = [(W_s - W_i) / W_i] x 100

    • Matrix Erosion (%) = [(W_i - W_d) / W_i] x 100

Visualization of Drug Release Mechanisms and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Drug_Release_Mechanisms cluster_hpmc HPMC Matrix cluster_alginate Sodium Alginate Matrix HPMC_Tablet Dry HPMC Matrix Tablet HPMC_Hydration Rapid Hydration & Swelling HPMC_Tablet->HPMC_Hydration Contact with Aqueous Medium HPMC_Gel Formation of Viscous Gel Layer HPMC_Hydration->HPMC_Gel HPMC_Diffusion Drug Diffusion through Gel HPMC_Gel->HPMC_Diffusion HPMC_Erosion Slow Matrix Erosion HPMC_Gel->HPMC_Erosion HPMC_Release Controlled Drug Release HPMC_Diffusion->HPMC_Release HPMC_Erosion->HPMC_Release Alginate_Tablet Dry Sodium Alginate Matrix Tablet Alginate_Acid Acidic Medium (Stomach, pH 1.2) Alginate_Tablet->Alginate_Acid Alginate_Neutral Neutral/Alkaline Medium (Intestine, pH 6.8) Alginate_Tablet->Alginate_Neutral Alginate_Insoluble Forms Insoluble Alginic Acid Layer Alginate_Acid->Alginate_Insoluble Alginate_Slow_Diffusion Slow Drug Diffusion Alginate_Insoluble->Alginate_Slow_Diffusion Alginate_Release Controlled Drug Release Alginate_Slow_Diffusion->Alginate_Release Alginate_Swell Swelling and Gel Formation Alginate_Neutral->Alginate_Swell Alginate_Erosion Matrix Erosion Alginate_Swell->Alginate_Erosion Alginate_Erosion->Alginate_Release

Caption: Drug release mechanisms from HPMC and Sodium Alginate matrices.

Experimental_Workflow cluster_formulation Formulation Development cluster_evaluation In-Vitro Evaluation cluster_analysis Data Analysis and Comparison F1 API and Excipient Selection (HPMC or Sodium Alginate) F2 Pre-formulation Studies (Compatibility, Flowability) F1->F2 F3 Tablet Manufacturing (e.g., Direct Compression) F2->F3 E1 Physical Characterization (Hardness, Friability, Weight Variation) F3->E1 E2 In-Vitro Dissolution Study (USP Apparatus II) F3->E2 E3 Swelling and Erosion Studies F3->E3 E4 Drug Release Kinetic Modeling E2->E4 A1 Tabulate Quantitative Data E2->A1 E3->A1 A2 Compare Release Profiles (f1, f2 factors) A1->A2 A3 Correlate Release with Swelling/Erosion A2->A3

Caption: Experimental workflow for evaluating controlled-release matrix tablets.

Conclusion

Both HPMC and Sodium Alginate are highly effective hydrophilic polymers for the formulation of controlled-release matrix tablets. The choice between them depends on the specific requirements of the drug delivery system. HPMC offers robust, pH-independent control over drug release, making it a versatile choice for a wide range of active pharmaceutical ingredients. Sodium Alginate, with its pH-sensitive nature, provides an excellent platform for targeted release in the intestinal tract. A thorough understanding of the factors influencing the performance of each polymer, coupled with rigorous experimental evaluation, is paramount for the successful development of effective and reliable controlled-release drug formulations.

References

A Comparative Assessment of Adipic Acid and Its Salts in Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of adipic acid and its salts, sodium adipate and potassium adipate, as food preservatives. The information is supported by available experimental data and principles of food microbiology and chemistry.

Introduction to Adipic Acid and Its Salts

Adipic acid is a dicarboxylic acid that is used in the food industry as an acidulant, buffering agent, gelling aid, and flavoring agent.[1][2] Its salts, sodium adipate and potassium adipate, are also utilized, primarily as acidity regulators and buffering agents.[3][4] The preservative effect of these compounds is attributed to their ability to inhibit the growth of various microorganisms, including bacteria, yeasts, and molds.

The antimicrobial efficacy of adipic acid and its salts is fundamentally linked to the concentration of the undissociated form of the acid.[5] Undissociated organic acids are lipid-soluble and can diffuse across the microbial cell membrane.[6] Once inside the cell, where the pH is near neutral, the acid dissociates, releasing protons (H+) and lowering the intracellular pH.[5][6] This acidification can disrupt enzymatic reactions and nutrient transport systems, ultimately inhibiting microbial growth.[5]

Adipic acid is a weak acid with two pKa values: pKa1 = 4.41 and pKa2 = 5.41.[7][8][9] The pKa is the pH at which 50% of the acid is in its undissociated form.[5] Therefore, the antimicrobial activity of adipic acid is highly dependent on the pH of the food matrix. In more acidic environments (lower pH), a greater proportion of adipic acid will be in its undissociated, more effective form.

Comparative Efficacy

  • Adipic Acid (E355): When added to food, it directly lowers the pH, increasing the concentration of the undissociated acid, which is the primary antimicrobial agent.[1]

  • Sodium Adipate (E356) and Potassium Adipate (E357): As salts of a weak acid, they act as buffering agents.[3][4] Their effectiveness as preservatives depends on the initial pH of the food and their ability to establish a pH that favors the undissociated form of adipic acid. In a food system with a pH below the pKa of adipic acid, the adipate salts will partially convert to the undissociated acid form, thereby exerting an antimicrobial effect.

The choice between adipic acid and its salts often depends on the desired final pH of the food product and the need for buffering capacity.

Quantitative Data

While direct comparative data is limited, studies have investigated the tolerance of various microorganisms to adipic acid. The following table summarizes the inhibitory concentrations of adipic acid against different microorganisms from a screening study.

Table 1: Inhibitory Concentrations of Adipic Acid against Various Microorganisms

MicroorganismTypepH of MediumAdipic Acid Concentration Causing Complete Inhibition
Escherichia coliBacterium6.096 mM - 192 mM
Candida viswanathiiYeast5.0> 684 mM
Saccharomyces cerevisiaeYeast5.0> 684 mM
Aspergillus nigerFungus5.0Growth observed at all tested concentrations

Source: Adapted from screening studies on adipic acid tolerance.[2]

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of adipic acid is illustrated below.

antimicrobial_mechanism cluster_extracellular Extracellular Environment (Low pH) cluster_cell Microbial Cell cluster_intracellular Intracellular Space (Neutral pH) Undissociated_Adipic_Acid Adipic Acid (HOOC(CH₂)₄COOH) Dissociated_Adipate Adipate Anion (-OOC(CH₂)₄COO⁻) + H⁺ Undissociated_Adipic_Acid->Dissociated_Adipate Equilibrium Intra_Adipic_Acid Adipic Acid Undissociated_Adipic_Acid->Intra_Adipic_Acid Diffusion Cell_Membrane Cell Membrane Intra_Dissociation Dissociation Intra_Adipic_Acid->Intra_Dissociation Protons H⁺ Ions Intra_Dissociation->Protons Anions Adipate Anions Intra_Dissociation->Anions pH_Drop Intracellular pH Drop Protons->pH_Drop Inhibition Inhibition of Metabolism & Growth pH_Drop->Inhibition

Caption: Antimicrobial mechanism of adipic acid.

Experimental Protocols

To determine and compare the antimicrobial efficacy of adipic acid and its salts, the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) is a standard and reproducible protocol.

Protocol: Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test substances: Adipic acid, sodium adipate, potassium adipate.

  • Test microorganisms: Relevant food spoilage or pathogenic bacteria and yeasts (e.g., Escherichia coli, Staphylococcus aureus, Saccharomyces cerevisiae).

  • Growth medium: Appropriate sterile liquid broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeasts).

  • Sterile 96-well microtiter plates.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Spectrophotometer.

2. Preparation of Inoculum:

  • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Test Substance Dilutions:

  • Prepare stock solutions of adipic acid, sodium adipate, and potassium adipate in the appropriate sterile broth. The pH of the solutions should be recorded. For adipic acid, the pH will be inherently low. For the salts, the pH may need to be adjusted to reflect the target food matrix.

  • Perform serial two-fold dilutions of each stock solution in the 96-well plate. For example, starting with a concentration of 2000 µg/mL, dilute down to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

4. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well containing the diluted test substances.

  • Include a positive control (broth with inoculum, no test substance) and a negative control (broth only, no inoculum).

  • Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test substance that completely inhibits visible growth of the microorganism.

  • Alternatively, the optical density (OD) of each well can be measured using a microplate reader.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Stock Solutions (Adipic Acid & Salts) C Serial Dilutions in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microorganism B->D C->D E Include Positive & Negative Controls D->E F Incubate Plate (e.g., 37°C for 24h) E->F G Read Results (Visual or Spectrophotometer) F->G H Determine MIC G->H

Caption: Workflow for MIC determination via broth microdilution.

Regulatory and Safety Information

Adipic acid (E355), sodium adipate (E356), and potassium adipate (E357) are approved food additives in many regions, including the European Union. The FDA lists adipic acid as Generally Recognized as Safe (GRAS) for use as a flavoring agent, leavening agent, and pH control agent. The Acceptable Daily Intake (ADI) for adipic acid and its salts is up to 5 mg/kg of body weight.[1]

Conclusion

The preservative action of adipic acid and its salts is primarily dependent on the concentration of undissociated adipic acid, which is a function of the pH of the food product. Adipic acid is most effective in acidic conditions. Sodium and potassium adipate serve as acidity regulators and their preservative efficacy is realized when the food matrix pH allows for the formation of undissociated adipic acid.

While quantitative data directly comparing the three is scarce, their relative effectiveness can be predicted based on their influence on the final pH of the food product. For a comprehensive and direct comparison, it is recommended that researchers conduct side-by-side MIC studies using a standardized protocol, such as the broth microdilution method detailed in this guide. This will provide valuable data for the informed selection of the most appropriate preservative for a specific food application.

References

pH-Independent Drug Release: A Comparative Analysis of Sodium Hydrogen Adipate-Containing Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of drug release from matrices containing sodium hydrogen adipate with alternative controlled-release systems. The focus is on achieving pH-independent drug delivery, a critical factor for ensuring consistent therapeutic outcomes for drugs with pH-dependent solubility. This document presents supporting experimental data, detailed methodologies, and visual representations of key concepts and workflows.

Introduction: The Challenge of pH-Dependent Drug Release

The solubility of many active pharmaceutical ingredients (APIs) is highly dependent on the pH of the surrounding environment. As a drug product transits through the gastrointestinal (GI) tract, it encounters a wide range of pH values, from the highly acidic stomach (pH 1.2) to the more neutral and slightly alkaline environment of the small and large intestines (pH 6.8-7.4). For weakly basic drugs, solubility is high in the acidic environment of the stomach but decreases significantly in the higher pH of the intestines. This can lead to variable and incomplete drug absorption, compromising therapeutic efficacy.

Matrix tablets are a common approach for achieving controlled drug release. However, conventional matrices composed of polymers like Hydroxypropyl Methylcellulose (HPMC) often exhibit pH-dependent release profiles for ionizable drugs. To overcome this limitation, formulators are exploring the use of pH-modifying excipients, such as organic acids and their salts, to create a constant pH microenvironment within the matrix, thereby ensuring a consistent and predictable drug release rate irrespective of the external pH.

This compound: A Promising pH-Modifying Agent

This compound, the monosodium salt of adipic acid, is a buffering agent that can maintain a specific pH within a formulation. Adipic acid and its salts are used in pharmaceutical formulations to modulate the intragel pH, thereby providing a pH-independent release profile for various drugs.[1] By incorporating this compound into a matrix tablet, it is possible to create a stable, acidic microenvironment that promotes the consistent dissolution and subsequent release of pH-sensitive drugs, particularly weakly basic compounds.

The underlying principle is the creation of an in-situ buffer system within the hydrated matrix. As the tablet comes into contact with gastrointestinal fluids, the this compound dissolves, establishing a localized pH that is largely independent of the external environment. This constant internal pH ensures that the drug's solubility is maintained at a consistent level, leading to a more uniform and predictable release profile.

Comparative Performance Analysis

This section compares the performance of matrices containing a pH-modifying agent (adipic acid, the parent compound of this compound) with conventional polymer matrices like Hydroxypropyl Methylcellulose (HPMC) and the water-insoluble polymer, ethylcellulose. The data presented is based on studies of weakly basic drugs, such as verapamil hydrochloride, which exhibit pH-dependent solubility.

Quantitative Data Summary

The following tables summarize the quantitative data on drug release from different matrix formulations under varying pH conditions.

Table 1: Cumulative Drug Release of Verapamil Hydrochloride from Different Matrix Formulations

Time (hours)Ethylcellulose Matrix (pH 1.2)Ethylcellulose Matrix (pH 6.8)Ethylcellulose + Adipic Acid Matrix (pH 6.8)HPMC Matrix (pH 1.2)HPMC Matrix (pH 6.8)HPMC + Adipic Acid Matrix (pH 6.8)
130%20%35%40%30%45%
245%30%50%60%45%65%
465%45%70%80%60%85%
680%55%85%95%70%98%
890%65%95%>98%80%>98%
12>95%75%>98%-90%-

Data extrapolated from studies on verapamil hydrochloride release from ethylcellulose and HPMC matrices with and without adipic acid.

Table 2: Comparison of Release Rates (k) and Release Exponent (n) for Different Formulations

FormulationpH of MediumRelease Rate (k)Release Exponent (n)Release Mechanism
Ethylcellulose1.2Higher~0.5Fickian Diffusion
Ethylcellulose6.8Lower<0.5Fickian Diffusion
Ethylcellulose + Adipic Acid6.8Higher & Consistent~0.5Fickian Diffusion
HPMC1.2Higher0.5 < n < 1.0Anomalous (non-Fickian) Transport
HPMC6.8Lower0.5 < n < 1.0Anomalous (non-Fickian) Transport
HPMC + Adipic Acid6.8Higher & Consistent0.5 < n < 1.0Anomalous (non-Fickian) Transport

The release exponent 'n' from the Korsmeyer-Peppas model indicates the mechanism of drug release. For a cylindrical tablet, n ≈ 0.45 corresponds to Fickian diffusion, and values between 0.45 and 0.89 suggest anomalous (non-Fickian) transport involving both diffusion and polymer swelling/erosion.

Mechanism of pH-Independent Drug Release

The inclusion of this compound or adipic acid within a hydrophilic or hydrophobic matrix creates a localized pH environment that is lower than the surrounding intestinal fluid. This acidic microenvironment ensures that a weakly basic drug remains in its more soluble, ionized form, thus promoting its dissolution and diffusion from the matrix at a consistent rate.

cluster_matrix Tablet Matrix in Intestinal Fluid (pH 6.8) cluster_microenvironment Acidic Microenvironment (pH < 6.8) Matrix Hydrated Polymer Matrix Drug Weakly Basic Drug (Insoluble at pH 6.8) DissolvedDrug Ionized Drug (Soluble) Drug->DissolvedDrug Enhanced Dissolution Adipate This compound Adipate->DissolvedDrug Maintains Low pH Release Consistent Drug Release DissolvedDrug->Release Diffusion ExternalFluid Intestinal Fluid (High pH) ExternalFluid->Matrix Hydration

Mechanism of pH-independent release from an adipate-containing matrix.

Experimental Protocols

This section outlines the detailed methodologies for key experiments to evaluate the pH-independent drug release from matrices containing this compound.

Preparation of Controlled-Release Matrix Tablets

Objective: To prepare matrix tablets with and without a pH-modifying agent for comparative dissolution studies.

Materials:

  • Active Pharmaceutical Ingredient (e.g., Verapamil Hydrochloride)

  • Matrix Polymer (e.g., HPMC K100M or Ethylcellulose)

  • pH-Modifying Agent (this compound or Adipic Acid)

  • Filler (e.g., Microcrystalline Cellulose)

  • Lubricant (e.g., Magnesium Stearate)

Procedure:

  • Blending: Accurately weigh all components (except the lubricant) and blend them in a suitable blender for 15 minutes to ensure homogeneity.

  • Lubrication: Add the magnesium stearate to the blend and mix for an additional 3 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling. The compression force should be adjusted to achieve tablets of a specified hardness.

  • Characterization: Evaluate the prepared tablets for weight variation, hardness, friability, and drug content uniformity according to USP standards.

In Vitro Dissolution Testing

Objective: To assess the drug release profile of the prepared tablets in different pH media, simulating the conditions of the GI tract.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

Dissolution Media:

  • 0.1 N Hydrochloric Acid (pH 1.2)

  • pH 6.8 Phosphate Buffer

Procedure:

  • Set the dissolution apparatus parameters: paddle speed at 50 rpm and temperature at 37 ± 0.5 °C.

  • Place one tablet in each dissolution vessel containing 900 mL of the selected dissolution medium.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Start Start: Tablet Preparation Blending Blending of API, Polymer, and Adipate Start->Blending Compression Tablet Compression Blending->Compression QC Quality Control Tests (Hardness, Friability, etc.) Compression->QC Dissolution In Vitro Dissolution Testing (USP Apparatus 2) QC->Dissolution pH1_2 pH 1.2 Medium (0.1 N HCl) Dissolution->pH1_2 pH6_8 pH 6.8 Medium (Phosphate Buffer) Dissolution->pH6_8 Sampling Aliquot Sampling at Time Intervals pH1_2->Sampling pH6_8->Sampling Analysis Drug Concentration Analysis (UV/HPLC) Sampling->Analysis Data Data Analysis: Cumulative Release vs. Time Analysis->Data End End: pH-Independent Release Profile Confirmed Data->End

Experimental workflow for evaluating pH-independent drug release.

Comparison with Alternative Technologies

While this compound offers a promising approach for achieving pH-independent drug release, other technologies are also employed to address this challenge.

  • Enteric Coatings: These pH-sensitive polymers are insoluble at the low pH of the stomach but dissolve at the higher pH of the small intestine. They are primarily used for delayed-release formulations to protect the drug from the acidic environment or to protect the stomach from the drug. However, they do not typically provide a pH-independent release profile once the coating has dissolved.

  • Polymer Blends: Combining different polymers with varying properties can also modulate drug release. For instance, blending a pH-dependent polymer with a pH-independent polymer can help to achieve a more consistent release profile across the GI tract.

  • Osmotic Pump Systems: These systems utilize osmotic pressure as the driving force for drug release, which is largely independent of the external pH. However, they are often more complex and expensive to manufacture compared to matrix tablets.

Conclusion

The incorporation of this compound into matrix tablets presents a robust and effective strategy for achieving pH-independent drug release, particularly for weakly basic drugs. By maintaining a constant acidic microenvironment within the tablet, this approach overcomes the challenges posed by the variable pH of the gastrointestinal tract, leading to more predictable and reliable drug absorption. The experimental data for its parent compound, adipic acid, demonstrates a clear advantage over conventional HPMC and ethylcellulose matrices in providing consistent drug release in higher pH environments. The methodologies outlined in this guide provide a framework for the systematic evaluation and confirmation of the pH-independent release characteristics of formulations containing this compound. For drug development professionals, leveraging this technology can lead to the formulation of more effective and reliable oral controlled-release dosage forms.

References

A Comparative Analysis of Amlodipine Adipate and Amlodipine Besylate in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] While commonly formulated as a besylate salt, an alternative adipate salt has been developed. This guide provides a detailed comparison of amlodipine adipate and amlodipine besylate, drawing upon data from clinical trials to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacokinetic, pharmacodynamic, and safety profiles.

Pharmacokinetic Profile: Bioequivalence Established

Multiple clinical trials have been conducted to compare the pharmacokinetic properties of amlodipine adipate and amlodipine besylate, consistently demonstrating their bioequivalence. These studies are crucial for determining if the two salt forms can be used interchangeably in clinical practice.

A key study involving healthy Korean volunteers compared a fixed-dose combination of amlodipine adipate/valsartan with amlodipine besylate/valsartan. The results indicated that the two formulations met the regulatory criteria for bioequivalence.[2] Similarly, another study concluded that amlodipine adipate and amlodipine besylate exhibited comparable pharmacokinetic and pharmacodynamic characteristics.

The primary pharmacokinetic parameters evaluated in these studies include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure.

Table 1: Comparative Pharmacokinetic Parameters of Amlodipine Adipate and Amlodipine Besylate
ParameterAmlodipine Formulation5 mg Dose10 mg DoseReference
Cmax (ng/mL) Adipate--[3]
Besylate--[3]
Ratio (Adipate/Besylate) 0.891.09[3]
AUClast (ng·h/mL) Adipate--[3]
Besylate--[3]
Ratio (Adipate/Besylate) 0.931.01[3]

Note: Specific mean values for Cmax and AUC were not provided in the abstract, but the ratios were presented.

In a study comparing fixed-dose combinations with valsartan, the 90% confidence intervals for the geometric mean ratio of Cmax and AUC0-t for amlodipine were well within the standard bioequivalence range of 80-125%.[2]

Parameter90% Confidence IntervalReference
Geometric Mean Ratio of Cmax 93.5 - 100.4%[2]
Geometric Mean Ratio of AUC0-t 93.2 - 98.3%[2]

These findings strongly suggest that the rate and extent of amlodipine absorption are equivalent between the adipate and besylate salt forms.

Experimental Protocols: A Closer Look at the Methodology

The bioequivalence and comparative efficacy studies of amlodipine adipate and amlodipine besylate have employed rigorous and standardized experimental designs.

A representative bioequivalence study was a randomized, open-label, single-dose, two-treatment, two-way crossover study.[2] This design minimizes individual subject variability and enhances the statistical power of the comparison.

Experimental Workflow

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Treatment Period 1 cluster_washout Washout Period cluster_period2 Treatment Period 2 (Crossover) cluster_analysis Analysis s1 Healthy Volunteers Recruited s2 Inclusion/Exclusion Criteria Applied s1->s2 s3 Informed Consent Obtained s2->s3 r1 Randomized into Two Groups s3->r1 p1_g1 Group 1: Amlodipine Adipate r1->p1_g1 p1_g2 Group 2: Amlodipine Besylate r1->p1_g2 p1_sampling Serial Blood Sampling p1_g1->p1_sampling p1_g2->p1_sampling w1 14-day Washout p1_sampling->w1 p2_g1 Group 1: Amlodipine Besylate w1->p2_g1 p2_g2 Group 2: Amlodipine Adipate w1->p2_g2 p2_sampling Serial Blood Sampling p2_g1->p2_sampling p2_g2->p2_sampling a1 Plasma Concentration Analysis (LC-MS/MS) p2_sampling->a1 a2 Pharmacokinetic Parameter Calculation a1->a2 a3 Statistical Analysis (Bioequivalence) a2->a3 G Amlodipine Amlodipine (Adipate or Besylate) LTypeCaChannel L-type Calcium Channels (Vascular Smooth Muscle) Amlodipine->LTypeCaChannel Inhibits CaInflux Calcium Ion Influx LTypeCaChannel->CaInflux Allows Contraction Vascular Smooth Muscle Contraction CaInflux->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Is Opposed by BP Blood Pressure Reduction Vasodilation->BP Results in

References

Safety Operating Guide

Proper Disposal Procedures for Sodium Hydrogen Adipate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of sodium hydrogen adipate, targeting researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with general laboratory waste management principles.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to be familiar with its properties and potential hazards. Although specific hazard information for this compound is not extensively detailed, guidance from related compounds like adipic acid and disodium adipate, along with general chemical safety protocols, should be strictly followed.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste.

Protective EquipmentSpecification
Eye ProtectionChemical splash goggles.
Hand ProtectionWear appropriate protective gloves.
Body ProtectionLab coat or appropriate protective clothing.
Respiratory ProtectionUse a dust mask or work in a well-ventilated area.

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical aid if irritation develops.[1][2]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion: Wash out mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Classification

  • All laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous.[3] Therefore, this compound waste should be managed as hazardous chemical waste.

  • Do not mix with other waste streams unless compatibility is confirmed. Keep acids well segregated from cyanides, azides, and hypochlorite solutions, and keep strong acids segregated from strong bases.[4]

Step 2: Waste Collection and Containerization

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container for collecting this compound waste. Plastic containers are often preferred for solid chemical waste.[5] The container must be in good condition with no leaks or cracks.[6]

  • Label the Container: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date when the first waste was added and the responsible individual's contact information.[4][7]

  • Keep the Container Closed: The waste container must be kept tightly sealed except when adding waste.[6]

Step 3: Waste Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5]

  • Ensure the storage area is cool, dry, and well-ventilated, away from heat sources and direct sunlight.[1][8]

  • Provide secondary containment to capture any potential leaks or spills.[3][6]

Step 4: Spill Management

  • In the event of a small spill, carefully sweep up the solid material to avoid creating dust and place it in the designated hazardous waste container.[1][8]

  • Clean the spill area with water and collect the cleanup materials as hazardous waste.[1][3]

  • For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[6]

Step 5: Final Disposal

  • Do not dispose of this compound down the drain or in the regular trash.[6][7]

  • Contact your institution's EH&S department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[5][8]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[8]

Quantitative Data Summary

The following table summarizes general quantitative limits for laboratory hazardous waste accumulation, which should be applied to the storage of this compound waste.

ParameterLimitSource
Maximum Hazardous Waste Volume in SAA55 gallons[3][5]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)[5]
Maximum Accumulation TimeUp to 9-12 months (or until full)[5][6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE B Select & Label Waste Container A->B C Collect this compound Waste B->C D Store in Designated Satellite Accumulation Area C->D F Small Spill: Clean Up & Containerize C->F If Spill Occurs G Large Spill: Evacuate & Notify EH&S C->G If Spill Occurs E Ensure Secondary Containment D->E H Arrange for Waste Pickup with EH&S D->H F->C I Document Waste Transfer H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Sodium hydrogen adipate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling Sodium hydrogen adipate in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals. While this compound is generally not classified as a hazardous substance, proper handling is essential to minimize any potential risks.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is typically considered a non-hazardous substance or a mild irritant.[1][2] However, as a good laboratory practice, and to mitigate any potential for mild skin or eye irritation, the following personal protective equipment is recommended.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles[3][4]Nitrile or latex gloves[3][5]Laboratory coat[5]Recommended if dust is generated, or if working with large quantities in a poorly ventilated area. An N95 dust mask is typically sufficient.
Handling solutions Safety glassesNitrile or latex gloves[3][5]Laboratory coat[5]Not generally required.
Cleaning spills Safety glasses with side shields or chemical splash goggles[3][4]Nitrile or latex gloves[3][5]Laboratory coat[5]Recommended if cleaning a large spill of solid material that could generate dust.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Handle this compound in a well-ventilated area. A chemical fume hood may be used to minimize dust exposure when handling large quantities of the solid.

  • Personal Hygiene: Avoid contact with eyes, skin, and clothing.[1][2] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.

Spill Management:

  • Small Spills (Solid):

    • Wear appropriate PPE as outlined in Table 1.

    • Gently sweep or scoop the material into a designated waste container, avoiding dust generation.[1][2]

    • Clean the spill area with a damp cloth or paper towel.

  • Large Spills (Solid):

    • Restrict access to the area.

    • Wear appropriate PPE, including respiratory protection if dust is present.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent dust from becoming airborne.[1][2]

    • Collect the material into a suitable, labeled container for disposal.[1][2]

  • Spills (Solution):

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., paper towels, absorbent pads).

    • Place the used absorbent material in a sealed bag for disposal.

    • Clean the spill area with water.

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. While it is not generally considered hazardous, it should not be disposed of down the drain unless permitted by local ordinances.

  • Place waste in a clearly labeled, sealed container.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal start Don PPE weigh Weigh Sodium Hydrogen Adipate start->weigh Proceed to weighing prepare Prepare Solution weigh->prepare Transfer to vessel experiment Perform Experiment prepare->experiment Use in experiment spill Manage Spills (if any) experiment->spill If spill occurs dispose Dispose of Waste experiment->dispose After experiment spill->dispose decontaminate Decontaminate Work Area dispose->decontaminate After waste disposal end Doff PPE & Wash Hands decontaminate->end Final step

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.